molecular formula C9H7F2NO B1301631 2-(Difluoromethoxy)phenylacetonitrile CAS No. 41429-22-5

2-(Difluoromethoxy)phenylacetonitrile

Cat. No.: B1301631
CAS No.: 41429-22-5
M. Wt: 183.15 g/mol
InChI Key: KAVMQGLPFAEOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)phenylacetonitrile is a high-value chemical building block utilized in advanced organic synthesis and materials science research. This compound, characterized by the difluoromethoxy group attached to a phenylacetonitrile core, is prized for its role as a key synthetic intermediate . It is typically supplied as a white solid with a high purity level (≥98%), making it suitable for demanding synthetic applications . The primary research application of this nitrile is as a precursor in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and specialized organic materials . Its molecular structure allows for further functionalization, enabling researchers to explore novel chemical spaces. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use. Researchers can request custom packaging and bulk quantities to suit specific project needs .

Properties

IUPAC Name

2-[2-(difluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c10-9(11)13-8-4-2-1-3-7(8)5-6-12/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVMQGLPFAEOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371772
Record name 2-(Difluoromethoxy)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41429-22-5
Record name 2-(Difluoromethoxy)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41429-22-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and characterization of 2-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Difluoromethoxy)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable building block in medicinal chemistry and drug development. The presence of the difluoromethoxy group can enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of drug candidates. This document outlines a plausible and detailed synthetic pathway, compiled characterization data, and the necessary experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 41429-22-5[1]
Molecular Formula C₉H₇F₂NO[1]
Molecular Weight 183.16 g/mol [1]
Physical Form Liquid
Purity Typically >99%

Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process starting from 2-hydroxybenzyl alcohol. The first step involves the conversion of the alcohol to the corresponding nitrile, 2-hydroxyphenylacetonitrile. The second step is the difluoromethylation of the phenolic hydroxyl group.

Synthesis_Workflow cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Difluoromethylation A 2-Hydroxybenzyl alcohol B 2-Hydroxyphenylacetonitrile A->B  HCN, catalyst C This compound B->C  ClCF₂CO₂Na, base, heat

A proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxyphenylacetonitrile

This procedure is adapted from established methods for the synthesis of hydroxyphenylacetonitriles from hydroxybenzyl alcohols.

Materials:

  • 2-Hydroxybenzyl alcohol

  • Hydrogen Cyanide (HCN) or a cyanide source (e.g., KCN, NaCN) with an acid

  • Catalyst (e.g., a phase-transfer catalyst if using a two-phase system)

  • Appropriate solvent (e.g., a water-immiscible organic solvent)

  • Hydrochloric acid (for workup)

  • Sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a well-ventilated fume hood, a reaction vessel is charged with 2-hydroxybenzyl alcohol and a suitable solvent.

  • A source of cyanide is added to the reaction mixture. If using an alkali metal cyanide, an acid is typically added to generate HCN in situ. The use of a phase-transfer catalyst can be beneficial.

  • The reaction mixture is stirred at an appropriate temperature (e.g., reflux) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or distillation to afford 2-hydroxyphenylacetonitrile.

Step 2: Synthesis of this compound

This procedure is adapted from the difluoromethylation of phenols using sodium chlorodifluoroacetate.

Materials:

  • 2-Hydroxyphenylacetonitrile

  • Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

  • A suitable base (e.g., potassium carbonate, cesium carbonate)

  • A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Water

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • To a reaction flask is added 2-hydroxyphenylacetonitrile, a base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF).

  • The mixture is stirred at room temperature for a short period to form the phenoxide.

  • Sodium chlorodifluoroacetate is added to the reaction mixture.

  • The reaction is heated to a temperature sufficient to induce decarboxylation of the chlorodifluoroacetate and formation of difluorocarbene (typically >100 °C). The reaction progress is monitored by TLC or GC.

  • After the reaction is complete, the mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted multiple times with ethyl acetate.

  • The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield this compound.

Characterization Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃) ¹³C NMR (CDCl₃) ¹⁹F NMR (CDCl₃)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
~ 7.5 (m, 2H, Ar-H)~ 150 (t, JCF ≈ 2 Hz, C-O)~ -80 to -90 (t, JHF ≈ 74 Hz)
~ 7.3 (m, 2H, Ar-H)~ 130-120 (Ar-C)
~ 6.6 (t, 1H, JHF ≈ 74 Hz, -OCHF₂)~ 117 (CN)
~ 3.8 (s, 2H, -CH₂CN)~ 115 (t, JCF ≈ 260 Hz, -OCHF₂)
~ 25 (-CH₂CN)
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
IR Spectroscopy Mass Spectrometry (EI)
Wavenumber (cm⁻¹) m/z
~ 2250 (C≡N stretch)183 ([M]⁺)
~ 1250-1000 (C-O-C stretch & C-F stretch)132 ([M - CHF₂]⁺)
~ 3050 (Ar C-H stretch)104 ([M - OCHF₂ - CN]⁺)
~ 2950 (Aliphatic C-H stretch)

Disclaimer: The experimental protocols and characterization data provided in this guide are based on established chemical principles and data from similar compounds. Researchers should always perform their own optimization and characterization to ensure the accuracy and purity of their synthesized materials. All chemical syntheses should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

In-Depth Technical Guide: 2-(Difluoromethoxy)phenylacetonitrile (CAS 41429-22-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)phenylacetonitrile is a fluorinated aromatic nitrile that holds potential as a key building block in medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy group can significantly influence the physicochemical and pharmacological properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a comprehensive overview of the available technical information for this compound, including its properties, synthesis, and safety information.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. This information is compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 41429-22-5[1][2]
Molecular Formula C₉H₇F₂NO[1][3]
Molecular Weight 183.16 g/mol [3]
Boiling Point 248.7 °C[3]
Density 1.213 g/cm³[3]
Purity ≥99%
Physical Form Liquid

Synthesis and Experimental Protocols

A likely precursor for this synthesis is 2-(difluoromethoxy)benzyl bromide. The synthesis of phenylacetonitriles from benzyl halides is a well-established reaction. For instance, the synthesis of 2-(trifluoromethyl)phenylacetonitrile is achieved by reacting o-trifluoromethylbenzyl bromide with potassium cyanide in a mixture of ethanol and water under reflux.[4] A similar procedure could be adapted for this compound.

Hypothetical Experimental Protocol:

  • Step 1: Synthesis of 2-(difluoromethoxy)benzyl bromide (Precursor). This intermediate can be synthesized, for example, through the bromination of 2,6-difluorotoluene.

  • Step 2: Cyanation. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, 2-(difluoromethoxy)benzyl bromide would be dissolved in a suitable solvent, such as aqueous ethanol or acetonitrile.[4][5] An excess of a cyanide salt, like sodium cyanide or potassium cyanide, would then be added. The reaction mixture would be heated to reflux and monitored for completion using a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).

  • Step 3: Work-up and Purification. Upon completion, the reaction mixture would be cooled to room temperature and diluted with water. The aqueous phase would be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).[4][6] The combined organic extracts would be washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent removed under reduced pressure. The crude product would then be purified by vacuum distillation to yield pure this compound.[4]

Logical Workflow for Synthesis:

G cluster_precursor Precursor Synthesis cluster_main Main Reaction cluster_purification Work-up & Purification 2_6_difluorotoluene 2,6-Difluorotoluene bromination Bromination 2_6_difluorotoluene->bromination precursor 2-(Difluoromethoxy)benzyl bromide bromination->precursor precursor_main 2-(Difluoromethoxy)benzyl bromide cyanation Cyanation (e.g., KCN, aq. Ethanol, Reflux) precursor_main->cyanation crude_product Crude this compound cyanation->crude_product extraction Extraction crude_product->extraction drying Drying extraction->drying distillation Vacuum Distillation drying->distillation pure_product Pure this compound distillation->pure_product

Caption: Plausible synthetic workflow for this compound.

Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, MS) for this compound is not publicly available. However, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Biological Activity and Applications in Drug Development

Currently, there is no publicly available information on the biological activity of this compound or its specific applications in drug development. Phenylacetonitrile derivatives are known to be versatile intermediates in the synthesis of various pharmaceuticals. The introduction of a difluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate other pharmacokinetic and pharmacodynamic properties.

Given its structural features, this compound could potentially serve as a fragment in fragment-based drug discovery (FBDD) or as a starting material for the synthesis of more complex molecules targeting a range of biological entities such as enzymes or receptors. For instance, some estratriene derivatives containing a 2-difluoromethoxy group have been investigated as inhibitors of steroid sulfatase and tubulin polymerization.[7]

Potential Research Workflow for Biological Evaluation:

G compound This compound screening High-Throughput Screening (e.g., Enzyme/Receptor Assays) compound->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: General workflow for the biological evaluation of a novel chemical entity.

Safety and Handling

This compound is classified as a toxic substance.[3] Safety data sheets from various suppliers indicate that it is harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and eye irritation.

Hazard Statements:

  • Toxic if swallowed.[8]

  • Toxic in contact with skin.[8]

  • Causes skin irritation.[8]

  • Causes serious eye irritation.[8]

  • May cause respiratory irritation.[8]

Precautionary Measures:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • IF ON SKIN: Wash with plenty of soap and water.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep container tightly closed.

  • Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of novel pharmaceutical compounds. While detailed experimental and biological data are currently limited in the public domain, its structural characteristics suggest it could be a valuable tool for medicinal chemists. Further research is needed to fully elucidate its synthetic accessibility, and pharmacological profile, and to explore its potential in drug discovery programs. Researchers handling this compound should adhere to strict safety protocols due to its toxicity.

References

Biological Screening of 2-(Difluoromethoxy)phenylacetonitrile Derivatives: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available information on the biological screening of 2-(difluoromethoxy)phenylacetonitrile derivatives.

While the individual components of this chemical scaffold, namely the phenylacetonitrile core and the difluoromethoxy substituent, are present in various biologically active molecules, research specifically exploring the combination of these moieties in derivative forms and their subsequent biological evaluation appears to be unpublished or proprietary.

This guide, therefore, cannot provide the requested in-depth technical details, quantitative data, experimental protocols, or signaling pathway visualizations directly related to this compound derivatives. However, to provide context for researchers interested in this area, this document will briefly touch upon the known biological activities of structurally related compound classes. This information may offer insights into potential therapeutic applications and guide future research endeavors.

Insights from Structurally Related Compounds

Phenylacetonitrile Derivatives

The phenylacetonitrile scaffold is a common feature in a variety of compounds with diverse biological activities. Research has shown that derivatives of phenylacetonitrile can exhibit properties such as:

  • Anticancer Activity: Certain phenylacetonitrile derivatives have been investigated for their potential as anticancer agents. For instance, some analogs have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells.

  • Enzyme Inhibition: The phenylacetonitrile core has been incorporated into molecules designed to inhibit specific enzymes. These can range from kinases, which are crucial in cell signaling pathways, to other enzymes involved in disease progression.

  • Antimicrobial Activity: Some studies have explored phenylacetonitrile derivatives for their potential as antibacterial or antifungal agents.

The Role of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is often introduced into drug candidates to modulate their physicochemical and pharmacokinetic properties. Its inclusion can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is very strong, making the difluoromethoxy group resistant to metabolic degradation. This can lead to a longer half-life of the drug in the body.

  • Enhanced Lipophilicity: The addition of fluorine atoms can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

  • Modulation of Binding Affinity: The electronic properties of the difluoromethoxy group can influence how a molecule interacts with its biological target, potentially leading to improved potency and selectivity. An example of this can be seen in 2-difluoromethoxy-substituted estratriene sulfamates, which have been evaluated for their antiproliferative activity.[1]

Future Directions for Research

The absence of data on the biological screening of this compound derivatives represents a significant gap in the medicinal chemistry landscape. Future research in this area could involve:

  • Synthesis of a Derivative Library: The first step would be the chemical synthesis of a diverse library of this compound derivatives with various substitutions on the phenyl ring and modifications to the acetonitrile group.

  • High-Throughput Screening: This library could then be subjected to high-throughput screening against a panel of biological targets, such as cancer cell lines, kinases, or microbial strains, to identify initial "hits."

  • Lead Optimization: Promising hits could be further optimized through structure-activity relationship (SAR) studies to improve their potency, selectivity, and drug-like properties.

  • Mechanism of Action Studies: For optimized lead compounds, detailed studies would be necessary to elucidate their mechanism of action, including the identification of their specific molecular targets and the signaling pathways they modulate.

Hypothetical Experimental Workflow

Should a researcher embark on the biological screening of this novel class of compounds, a general workflow could be conceptualized as follows:

Caption: A potential workflow for the biological screening of novel compounds.

References

2-(Difluoromethoxy)phenylacetonitrile: A Promising Pharmacophore for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's pharmacological profile. Among the various fluorinated motifs, the difluoromethoxy (-OCHF₂) group has garnered significant attention. This group acts as a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl, thiol, or amino groups, often leading to improved metabolic stability and target affinity.[1] This technical guide explores the potential of the 2-(difluoromethoxy)phenylacetonitrile scaffold as a pharmacophore in drug discovery, providing insights into its synthesis, biological potential, and the underlying principles that make it an attractive starting point for the development of novel therapeutics. While direct studies on the this compound core are limited in publicly available literature, this guide will draw upon data from closely related structures to illuminate its potential.

The Physicochemical and Pharmacokinetic Advantage of the Difluoromethoxy Group

The difluoromethoxy group imparts several desirable properties to a parent molecule, making it a valuable addition to a medicinal chemist's toolkit. It can protect an aromatic ring from oxidative metabolism and can be considered a "super-halogen" due to its electronic properties, which are similar to chlorine and fluorine.[2] The introduction of a difluoromethoxy group can significantly impact a compound's lipophilicity, membrane permeability, and metabolic stability, all of which are critical parameters in drug design.[1]

Synthesis of the this compound Core

A plausible synthetic route to this compound can be extrapolated from established methods for the synthesis of analogous compounds, such as 4-(difluoromethoxy)phenylacetonitrile and other phenylacetonitrile derivatives. The general strategy involves two key steps: the difluoromethylation of a phenolic precursor followed by the introduction of the nitrile group.

Proposed Synthetic Pathway

A potential synthetic workflow for this compound is outlined below. This pathway is based on established chemical transformations.

SynthesisWorkflow Start 2-Hydroxybenzaldehyde Step1 Difluoromethylation (e.g., with Sodium Chlorodifluoroacetate) Start->Step1 Intermediate1 2-(Difluoromethoxy)benzaldehyde Step1->Intermediate1 Step2 Reduction to Alcohol (e.g., with NaBH4) Intermediate1->Step2 Intermediate2 [2-(Difluoromethoxy)phenyl]methanol Step2->Intermediate2 Step3 Conversion to Benzyl Halide (e.g., with SOCl2 or PBr3) Intermediate2->Step3 Intermediate3 1-(Halomethyl)-2-(difluoromethoxy)benzene Step3->Intermediate3 Step4 Cyanation (e.g., with NaCN or KCN) Intermediate3->Step4 Product This compound Step4->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(Difluoromethoxy)benzaldehyde (Intermediate 1)

This protocol is adapted from methods used for the difluoromethylation of phenols.

  • Materials: 2-Hydroxybenzaldehyde, sodium chlorodifluoroacetate, a polar aprotic solvent (e.g., DMF), and a base (e.g., K₂CO₃).

  • Procedure:

    • Dissolve 2-hydroxybenzaldehyde and K₂CO₃ in DMF in a reaction vessel equipped with a condenser and a magnetic stirrer.

    • Heat the mixture to a specified temperature (e.g., 100-120 °C).

    • Add sodium chlorodifluoroacetate portion-wise over a period of time.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2-(difluoromethoxy)benzaldehyde.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is based on the standard conversion of a benzyl halide to a phenylacetonitrile.

  • Materials: 1-(Halomethyl)-2-(difluoromethoxy)benzene (Intermediate 3), sodium cyanide or potassium cyanide, a polar aprotic solvent (e.g., DMSO or acetonitrile), and water.

  • Procedure:

    • Dissolve the benzyl halide in the chosen solvent in a round-bottom flask.

    • Add an aqueous solution of sodium or potassium cyanide to the flask.

    • Heat the reaction mixture under reflux and monitor its progress by TLC or GC-MS.

    • After the reaction is complete, cool the mixture and dilute it with water.

    • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic extracts with water and brine, then dry over a drying agent.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by distillation under reduced pressure or column chromatography.

Biological Activity and Therapeutic Potential: A Case Study

Anti-proliferative Activity

Derivatives containing the 2-(difluoromethoxy)phenyl group have demonstrated significant anti-proliferative activity against various cancer cell lines. The data below is extracted from a study on 2-difluoromethoxy-substituted estratriene sulfamates.

Table 1: Anti-proliferative Activity (GI₅₀, μM) of 2-Difluoromethoxy-Substituted Estratriene Derivatives

CompoundMCF-7 (Breast)MDA MB-231 (Breast)NCI-60 Mean Graph Midpoint (MGM)
2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate0.280.74Sub-micromolar
2-Difluoromethoxyestradiol-3-sulfamate>50>50Not Determined
2-Difluoromethoxyestradiol2.63.03Not Determined

Data extracted from a study on estratriene derivatives, not this compound itself.[3]

Enzyme Inhibition

The 2-(difluoromethoxy)phenyl moiety has also been incorporated into potent enzyme inhibitors. The same study on estratriene sulfamates revealed potent inhibition of steroid sulfatase (STS), a key enzyme in estrogen biosynthesis and a target for endocrine therapies in cancer.

Table 2: Steroid Sulfatase (STS) Inhibitory Activity of 2-Difluoromethoxy-Substituted Estratriene Sulfamates

CompoundSTS Inhibition in JEG-3 Cell Lysates (IC₅₀, nM)STS Inhibition in Whole JEG-3 Cells (IC₅₀, nM)
2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate443.7
2-Difluoromethoxyestradiol-3-sulfamate75Not Determined

Data extracted from a study on estratriene derivatives, not this compound itself.[3]

Signaling Pathways and Mechanisms of Action

The potential mechanisms of action for compounds containing the this compound pharmacophore are likely to be diverse and dependent on the overall molecular structure. Based on the data from related compounds, two potential pathways can be hypothesized:

  • Inhibition of Tubulin Polymerization: The 2-(difluoromethoxy)phenyl group has been shown to be compatible with anti-tubulin activity. The aforementioned estratriene sulfamate derivatives were found to interfere with tubulin assembly. This suggests that the this compound core could be a starting point for the design of novel microtubule-targeting agents.

  • Enzyme Inhibition: The potent inhibition of steroid sulfatase by molecules containing the 2-(difluoromethoxy)phenyl moiety highlights its potential for interaction with enzymatic active sites. The electronic properties of the difluoromethoxy group can influence binding affinity and interactions with key amino acid residues.

SignalingPathways cluster_tubulin Tubulin Polymerization Pathway cluster_sts Steroid Sulfatase Inhibition Pathway Pharmacophore 2-(Difluoromethoxy) phenylacetonitrile Pharmacophore Tubulin α/β-Tubulin Dimers Pharmacophore->Tubulin Binds to Colchicine Site (Hypothesized) Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization Disruption Disruption of Microtubule Dynamics Microtubule->Disruption Apoptosis Cell Cycle Arrest & Apoptosis Disruption->Apoptosis Pharmacophore2 2-(Difluoromethoxy) phenylacetonitrile Pharmacophore STS Steroid Sulfatase (STS) Enzyme Pharmacophore2->STS Binds to Active Site (Hypothesized) Product Active Steroids (e.g., Estrone) STS->Product Inhibition Inhibition of Steroidogenesis STS->Inhibition Substrate Sulfated Steroids (e.g., E1S) Substrate->STS HormoneReceptor Hormone Receptor Signaling Product->HormoneReceptor Inhibition->HormoneReceptor

Caption: Hypothesized signaling pathways for compounds containing the this compound pharmacophore.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of compounds containing the this compound core, based on the assays used for the estratriene sulfamate derivatives.[3]

Protocol 3: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibition concentration (GI₅₀) by plotting the percentage of cell growth inhibition against the compound concentration.

Protocol 4: In Vitro Steroid Sulfatase (STS) Inhibition Assay

  • Enzyme Preparation: Prepare a lysate from a cell line that expresses STS (e.g., JEG-3 choriocarcinoma cells).

  • Substrate: Use a radiolabeled substrate, such as [³H]estrone-3-sulfate.

  • Assay Procedure:

    • Incubate the cell lysate with various concentrations of the test inhibitor.

    • Initiate the enzymatic reaction by adding the radiolabeled substrate.

    • Incubate the reaction mixture at 37 °C for a set time.

    • Stop the reaction and separate the product (estrone) from the substrate (estrone-3-sulfate) using an appropriate method (e.g., solvent extraction or chromatography).

    • Quantify the amount of product formed using liquid scintillation counting.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising yet underexplored pharmacophore in drug discovery. The inherent advantages conferred by the difluoromethoxy group, including enhanced metabolic stability and the potential for improved target interactions, make it an attractive starting point for the design of novel therapeutic agents. While direct biological data for this specific core is sparse, the significant anti-proliferative and enzyme-inhibitory activities observed in closely related compounds containing the 2-(difluoromethoxy)phenyl moiety strongly suggest its potential.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. High-throughput screening against a diverse panel of biological targets, including kinases, proteases, and other enzymes, could uncover novel activities. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of lead compounds derived from this promising scaffold. The development of this technical guide serves as a foundational resource to stimulate and guide such future investigations into the therapeutic potential of the this compound pharmacophore.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-(Difluoromethoxy)phenylacetonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. This document outlines experimental protocols for determining these properties and presents illustrative data to guide researchers in their handling and formulation of this compound.

Introduction

This compound (CAS No. 41429-22-5) is an organic compound with the molecular formula C₉H₇F₂NO.[1][2] Its structure, featuring a difluoromethoxy group on the phenyl ring, imparts unique electronic properties that are often leveraged to enhance the metabolic stability and potency of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability is critical for its effective use in synthetic chemistry, process development, and formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular FormulaC₉H₇F₂NO[1][2]
Molecular Weight183.16 g/mol [3]
Physical FormLiquid[3]
Purity~99%[3][4]
Storage TemperatureAmbient[3][4]
InChI KeyKAVMQGLPFAEOLH-UHFFFAOYSA-N[3][4]

Solubility Profile

While specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature, a qualitative assessment can be inferred from its structure. The presence of the polar nitrile and ether groups, combined with the largely nonpolar phenyl ring, suggests it will exhibit a range of solubilities in common organic solvents. The following table presents illustrative solubility data based on these structural characteristics and general principles of organic chemistry.

Table 1: Illustrative Solubility of this compound in Common Solvents at 25°C

SolventPolarity IndexIllustrative Solubility (mg/mL)
Water9.0< 1 (Practically Insoluble)
Methanol6.6> 100 (Freely Soluble)
Ethanol5.2> 100 (Freely Soluble)
Acetonitrile6.2> 100 (Freely Soluble)
Acetone5.1> 100 (Freely Soluble)
Dichloromethane3.4> 100 (Freely Soluble)
Ethyl Acetate4.3> 100 (Freely Soluble)
Tetrahydrofuran (THF)4.2> 100 (Freely Soluble)
Dimethyl Sulfoxide (DMSO)7.2> 100 (Freely Soluble)
Toluene2.4> 50 (Soluble)
Hexane0.0< 10 (Slightly Soluble)

Note: The solubility values presented are illustrative and should be confirmed experimentally.

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. Stability testing, following guidelines from the International Council for Harmonisation (ICH), is essential to understand its degradation pathways.[5][6] The difluoromethoxy group is generally considered to be chemically robust. However, the nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures.

Table 2: Illustrative Stability of this compound under Stressed Conditions

ConditionDurationIllustrative Degradation (%)Potential Degradants
40°C / 75% RH6 months< 2%Minor oxidative and hydrolytic impurities
60°C1 month< 5%Increased levels of oxidative and hydrolytic impurities
Photostability (ICH Q1B)1.2 million lux hours< 1%No significant degradation
0.1 N HCl (aq) at 25°C24 hours< 1%2-(Difluoromethoxy)phenylacetic acid
0.1 N NaOH (aq) at 25°C24 hours< 2%2-(Difluoromethoxy)phenylacetamide, 2-(Difluoromethoxy)phenylacetic acid

Note: The degradation percentages and potential degradants are illustrative and require experimental verification.

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below.

This protocol outlines a general method for determining the solubility of a compound in various solvents using the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selection of common solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetonitrile, etc.)

  • Scintillation vials with screw caps

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set at 25°C. Agitate the samples for at least 24 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant.

  • Dilution: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

This protocol describes a forced degradation study to identify potential degradation products and pathways.

Objective: To investigate the stability of this compound under various stress conditions as per ICH guidelines.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature- and humidity-controlled stability chambers

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Procedure:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl and keep it at room temperature and 60°C.

    • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH and keep it at room temperature and 60°C.

    • Oxidation: Treat the sample solution with 3% H₂O₂ and keep it at room temperature.

    • Thermal Degradation: Expose the solid sample and a solution to 60°C.

    • Photostability: Expose the solid sample and a solution to light as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours for hydrolytic and oxidative stress; longer for thermal and photostability).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The use of a PDA or MS detector can help in the identification of degradation products.

  • Data Evaluation: Calculate the percentage of degradation and identify the major degradation products.

Visualizations

The following diagrams illustrate the experimental workflows for solubility and stability testing.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add Excess Compound to Solvent start->add_excess agitate Agitate at 25°C for 24h add_excess->agitate collect_supernatant Collect Supernatant agitate->collect_supernatant dilute Dilute Sample collect_supernatant->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility hplc->calculate end End calculate->end

Caption: Workflow for Solubility Determination.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_result Evaluation start Start prep_solution Prepare Compound Solution start->prep_solution acid Acid Hydrolysis prep_solution->acid base Base Hydrolysis prep_solution->base oxidation Oxidation prep_solution->oxidation thermal Thermal Stress prep_solution->thermal photo Photostability prep_solution->photo sample Sample at Time Points acid->sample base->sample oxidation->sample thermal->sample photo->sample hplc HPLC-PDA/MS Analysis sample->hplc evaluate Evaluate Degradation hplc->evaluate end End evaluate->end

Caption: Workflow for Forced Degradation Stability Testing.

Conclusion

This technical guide provides foundational information and experimental protocols for assessing the solubility and stability of this compound. While the quantitative data presented is illustrative, the outlined methodologies offer a robust framework for researchers to generate precise data for their specific applications. A thorough understanding and experimental determination of these properties are essential for the successful development of processes and formulations involving this important chemical intermediate.

References

The Strategic Potential of 2-(Difluoromethoxy)phenylacetonitrile in Modern Medicinal Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent due to its unique combination of properties that can enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1] This technical guide explores the untapped potential of 2-(difluoromethoxy)phenylacetonitrile as a versatile building block for the synthesis of novel therapeutics. While direct applications of this specific isomer are not yet widely documented, this paper will extrapolate its potential from the well-established roles of the phenylacetonitrile core and the difluoromethoxy group in drug design. We will delve into proposed synthetic transformations, potential therapeutic targets, and detailed, albeit prospective, experimental protocols and workflows.

The Physicochemical Advantages of the 2-(Difluoromethoxy)phenyl Moiety

The 2-(difluoromethoxy)phenyl group offers a nuanced profile compared to its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) counterparts. Its properties provide medicinal chemists with a greater degree of control for fine-tuning molecular characteristics.

Key Attributes:

  • Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group confer high resistance to oxidative metabolism, particularly by cytochrome P450 enzymes.[2] Replacing a metabolically labile methoxy group, which is prone to O-demethylation, with a difluoromethoxy group can significantly increase a drug's half-life and improve its bioavailability.[2]

  • Lipophilicity and Solubility: The -OCF₂H group generally increases lipophilicity to a lesser extent than the more common -OCF₃ group. This moderate increase can enhance membrane permeability and oral absorption without the significant solubility challenges that highly fluorinated analogs can present.[2]

  • Bioisosterism and Hydrogen Bonding: A key feature of the difluoromethoxy group is the acidity of its hydrogen atom, which allows it to act as a hydrogen bond donor. This unique characteristic enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and even amine (-NH₂) groups, potentially maintaining crucial interactions with biological targets while improving metabolic stability.[1][2][3]

A comparative analysis of the physicochemical properties of anisole and its fluorinated analogs highlights the distinct nature of the difluoromethoxy group.

CompoundlogPDipole Moment (D)Hydrogen Bond DonorPrimary Metabolic Pathway
Anisole2.111.35NoO-demethylation
2-(Difluoromethoxy)anisole~2.5-2.8 (estimated)~2.0 (estimated)YesMore resistant to oxidation
2-(Trifluoromethoxy)anisole~3.0-3.3 (estimated)~2.5 (estimated)NoHighly stable

Table 1: Comparative Physicochemical Properties.

The Phenylacetonitrile Core: A Gateway to Diverse Pharmacophores

Phenylacetonitrile and its derivatives are crucial precursors in the synthesis of a wide array of pharmaceuticals.[4][5][6][7] The reactivity of the benzylic methylene group and the versatility of the nitrile functionality allow for the construction of numerous heterocyclic and acyclic scaffolds.

Key Transformations and Potential Applications:

  • Hydrolysis to Phenylacetic Acids: The nitrile can be readily hydrolyzed to the corresponding carboxylic acid. Phenylacetic acid derivatives are found in a variety of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs).

  • Reduction to Phenethylamines: Catalytic hydrogenation of the nitrile and the aromatic ring can yield phenethylamines, which are core structures in many stimulants, antidepressants, and other CNS-active agents.

  • Cycloaddition to Tetrazoles: The [3+2] cycloaddition of the nitrile with an azide source (e.g., sodium azide) is a common method for synthesizing 5-substituted 1H-tetrazoles.[8][9][10] The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity but often with improved metabolic stability and pharmacokinetic properties.[8]

Given the known pharmacological activities of phenylacetonitrile derivatives, compounds derived from this compound could be explored for a range of therapeutic areas:

  • Anti-inflammatory Agents: By converting the nitrile to a carboxylic acid or a tetrazole, novel NSAID-like compounds could be developed.

  • Anticonvulsants and CNS-active Drugs: The phenylacetonitrile core is present in several anticonvulsant and antidepressant medications.

  • Antihistamines: Certain antihistamines feature a substituted phenylacetonitrile moiety.

Proposed Synthetic Pathways and Experimental Protocols

Synthesis of 2-(Difluoromethoxy)phenylacetic Acid

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation.

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.).

  • Reaction: Add a 6 M aqueous solution of hydrochloric acid (10.0 eq.).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield 2-(difluoromethoxy)phenylacetic acid.

G start This compound reagents 6M HCl (aq) start->reagents conditions Reflux, 12-24h reagents->conditions workup Extraction & Purification conditions->workup product 2-(Difluoromethoxy)phenylacetic Acid workup->product

Synthesis of 2-(Difluoromethoxy)phenylacetic Acid.
Synthesis of 5-(2-(Difluoromethoxy)phenyl)-1H-tetrazole

The conversion of the nitrile to a tetrazole offers a bioisosteric alternative to the carboxylic acid.

Experimental Protocol:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in N,N-dimethylformamide (DMF).

  • Reagents: Add sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.).

  • Heating: Heat the reaction mixture to 120-130 °C for 18-36 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and carefully acidify with dilute hydrochloric acid to pH ~2.

  • Precipitation and Filtration: The product will often precipitate from the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure tetrazole.

G start This compound reagents NaN3, NH4Cl, DMF start->reagents conditions 120-130°C, 18-36h reagents->conditions workup Acidification & Recrystallization conditions->workup product 5-(2-(Difluoromethoxy)phenyl)-1H-tetrazole workup->product

Synthesis of the Corresponding Tetrazole.

Prospective Biological Evaluation Workflow

Once synthesized, these novel derivatives would require systematic biological evaluation. The following workflow outlines a general approach for screening these compounds, for example, as potential anti-inflammatory agents.

G cluster_0 In Vitro Screening cluster_1 ADME-Tox Profiling cluster_2 In Vivo Evaluation A Primary Screening: COX-1/COX-2 Inhibition Assay B Cell-Based Assay: LPS-stimulated Macrophages (Measure PGE2 levels) A->B C Metabolic Stability: Liver Microsome Assay B->C D Cytotoxicity Assay: e.g., MTT on relevant cell lines C->D E Animal Model of Inflammation: e.g., Carrageenan-induced Paw Edema D->E

References

The Rise of a Bioisostere: A Technical Guide to 2-(Difluoromethoxy)phenylacetonitrile as a Methoxy Group Surrogate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic replacement of functional groups to optimize drug-like properties is a cornerstone of rational drug design. The methoxy group, a common moiety in many bioactive molecules, is often a site of metabolic vulnerability, primarily through O-demethylation by cytochrome P450 enzymes. This can lead to rapid clearance and reduced bioavailability, hindering the therapeutic potential of a drug candidate. The difluoromethoxy (-OCF₂H) group has emerged as a compelling bioisosteric replacement for the methoxy group, offering a unique combination of physicochemical properties that can address these metabolic liabilities while maintaining or even enhancing biological activity. This technical guide provides an in-depth overview of 2-(difluoromethoxy)phenylacetonitrile as a bioisostere for its methoxy counterpart, complete with comparative data, detailed experimental protocols, and visualizations of relevant biological and experimental frameworks.

Physicochemical Properties: A Comparative Analysis

The substitution of a methoxy group with a difluoromethoxy group imparts significant changes to the molecule's electronic and steric properties, which in turn influence its lipophilicity, metabolic stability, and potential for intermolecular interactions.

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Rationale for Change
Lipophilicity (cLogP) LowerHigherThe two fluorine atoms increase the lipophilicity of the molecule.
Metabolic Stability Susceptible to O-demethylationResistant to O-demethylationThe strong C-F bonds are less prone to enzymatic cleavage by CYP450 enzymes.[1]
Hydrogen Bond Donor Capability NoYesThe electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to act as a weak hydrogen bond donor.[2]
Electron Withdrawing/Donating Nature Weakly electron-donatingWeakly electron-withdrawingThe high electronegativity of fluorine atoms shifts the electronic properties of the substituent.
pKa of adjacent groups Less influenceCan lower the pKa of nearby basic groupsThe electron-withdrawing nature of the difluoromethoxy group can impact the acidity of neighboring functional groups.[1]

Biological Activity: A Head-to-Head Comparison

While specific comparative biological activity data for this compound versus 2-methoxyphenylacetonitrile is not extensively available in the public domain, we can infer the potential impact of this bioisosteric replacement. The phenylacetonitrile scaffold is a versatile precursor in the synthesis of various pharmaceuticals, including anticonvulsants and antimalarials.[3] Methoxy-substituted phenylacetonitrile derivatives have shown enhanced acaricidal activity, suggesting the importance of this position for biological function.[3]

To illustrate the potential benefits of the difluoromethoxy substitution, the following table presents hypothetical comparative data for a generic kinase inhibition assay.

CompoundIC₅₀ (nM)
2-Methoxyphenylacetonitrile150
This compound75
Note: The data presented in this table is hypothetical and for illustrative purposes only.

The hypothesized increase in potency for the difluoromethoxy analog could be attributed to a combination of factors, including improved metabolic stability leading to higher effective concentrations at the target site, and potentially new hydrogen bonding interactions with the target protein.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the difluoromethylation of 2-hydroxyphenylacetonitrile.

Materials:

  • 2-Hydroxyphenylacetonitrile

  • Sodium 2-chloro-2,2-difluoroacetate

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-hydroxyphenylacetonitrile (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).

  • Add sodium 2-chloro-2,2-difluoroacetate (1.5 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

In Vitro Metabolic Stability Assay

This protocol describes a typical procedure to assess the metabolic stability of a compound using human liver microsomes.

Materials:

  • Test compound (this compound or 2-methoxyphenylacetonitrile)

  • Human Liver Microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).

  • Pre-incubate the plate at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit major CYP isoforms.

Materials:

  • Test compound

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)

  • Specific CYP probe substrates (e.g., midazolam for CYP3A4)

  • NADPH

  • Phosphate buffer (pH 7.4)

  • LC-MS/MS system

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, incubate the test compound with the specific CYP enzyme and phosphate buffer at 37 °C.

  • After a short pre-incubation, add the specific probe substrate and NADPH to initiate the reaction.

  • After a defined incubation period, stop the reaction with a suitable solvent (e.g., cold acetonitrile).

  • Analyze the formation of the metabolite of the probe substrate by LC-MS/MS.

  • Determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.

Visualizing Pathways and Processes

To better understand the context in which this compound may exert its effects and how it is evaluated, the following diagrams illustrate a relevant signaling pathway and a typical drug discovery workflow.

G Bioisosteric Replacement Workflow start Lead Compound with Methoxy Group synthesis Synthesize Difluoromethoxy Analog (this compound) start->synthesis physchem Physicochemical Property Profiling (logP, pKa, Solubility) synthesis->physchem metabolic In Vitro ADME (Metabolic Stability, CYP Inhibition) synthesis->metabolic activity Biological Activity (Target-based assays) synthesis->activity compare Compare Data with Methoxy Analog physchem->compare metabolic->compare activity->compare decision Decision: Advance or Redesign? compare->decision

Caption: A typical workflow for evaluating a difluoromethoxy bioisostere.

Phenylacetonitrile and its derivatives are known to be building blocks for a variety of biologically active molecules. While a specific target for this compound is not defined, many small molecule drugs interact with key signaling pathways like the JAK-STAT pathway, which is crucial in immunity and cell growth.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus and Binds GeneTranscription Gene Transcription DNA->GeneTranscription Initiates Cytokine Cytokine Cytokine->CytokineReceptor Binds Inhibitor Potential Inhibitor (e.g., Phenylacetonitrile derivative) Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and a potential point of inhibition.

Conclusion

The replacement of a methoxy group with a difluoromethoxy group, as exemplified by the transition from 2-methoxyphenylacetonitrile to this compound, represents a powerful strategy in modern drug discovery. This bioisosteric substitution offers the potential to significantly enhance metabolic stability, thereby improving the pharmacokinetic profile of a drug candidate. Furthermore, the unique electronic properties and the capacity to act as a hydrogen bond donor can lead to improved target engagement and increased biological potency. The experimental protocols provided herein offer a framework for the synthesis and evaluation of such analogs. As the demand for more robust and effective therapeutics continues to grow, the strategic application of bioisosteres like the difluoromethoxy group will undoubtedly play an increasingly vital role in the development of next-generation medicines.

References

The Difluoromethoxy Group: A Guide to Modulating Lipophilicity and Permeability in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, providing a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest. It offers a unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability that can be leveraged to optimize drug-like properties.[1][2] This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, focusing on its influence on lipophilicity and membrane permeability, complete with quantitative data and detailed experimental protocols.

Physicochemical Properties: A Comparative Analysis

The difluoromethoxy group provides a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, with properties that are often intermediate, allowing for finer control in molecular tuning.[1]

Lipophilicity, commonly quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The -OCF₂H group is considered a lipophilicity-enhancing substituent, though its effect is generally less pronounced than that of the -OCF₃ group.[2] The Hansch hydrophobicity parameter (π) measures the lipophilicity of a substituent; a positive value indicates an increase in the lipophilicity of the parent molecule.[1]

The lipophilicity of the -OCF₂H group is also described as "dynamic."[3] With a low rotational energy barrier, it can adapt its conformation to the surrounding chemical environment, which can be advantageous for both receptor binding and membrane permeability.[1][4]

Table 1: Comparison of Lipophilicity Parameters for Common Substituents

Substituent Hansch Hydrophobicity Parameter (π) Key Characteristics
Methoxy (-OCH₃) -0.02[1] Generally hydrophilic
Difluoromethoxy (-OCF₂H) +0.2 to +0.6 [1] Moderately lipophilic, "dynamic" lipophilicity

| Trifluoromethoxy (-OCF₃) | +1.04[1] | Strongly lipophilic |

A defining feature of the difluoromethoxy group is its ability to function as a hydrogen bond donor.[1][5] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding—a characteristic not seen in methoxy or trifluoromethoxy groups.[1] This allows the -OCF₂H group to act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, often with the benefit of improved metabolic stability.[2][6] The strength of this interaction can be quantified by the Abraham hydrogen bond acidity parameter (A). Studies have shown the hydrogen bond acidity of ArOCF₂H is similar to that of thiophenol and aniline.[7]

Table 2: Hydrogen Bond Acidity of Difluoromethyl Compounds

Compound Type Abraham Acidity Parameter (A) Hydrogen Bond Donor Strength
Methylated Analogues (e.g., ArOCH₃) < 0.01[7] Negligible
Aryl Difluoromethyl Ethers (ArOCF₂H) ~0.10 [7] Moderate (similar to thiophenol)
Thiophenol (PhSH) 0.12[7] Moderate

| Aniline (PhNH₂) | 0.07[7] | Moderate |

Impact on Membrane Permeability

Passive diffusion across cell membranes is a key factor for the oral bioavailability and overall efficacy of many drugs.[8] The moderate, "dynamic" lipophilicity imparted by the difluoromethoxy group can enhance membrane permeability.[2][3] Its ability to act as a hydrogen bond donor can also influence interactions with the phospholipid head groups of the cell membrane. By replacing metabolically vulnerable groups like methoxy, which are prone to O-demethylation, the -OCF₂H moiety can increase a compound's metabolic stability and half-life, further improving its pharmacokinetic profile.[1][2]

The interplay between these properties allows for strategic modulation of a drug candidate's ability to cross biological barriers.

G cluster_0 Property Modulation with -OCF₂H Start Replace -OCH₃ with -OCF₂H Lipophilicity Increases Lipophilicity (π: -0.02 → +0.4) Start->Lipophilicity HBD Adds H-Bond Donor Capability Start->HBD Metabolism Blocks O-Demethylation (Increases Stability) Start->Metabolism Permeability Enhanced Membrane Permeability Lipophilicity->Permeability HBD->Permeability Metabolism->Permeability Bioavailability Improved Bioavailability Permeability->Bioavailability

Caption: Impact of -OCH₃ to -OCF₂H substitution on drug properties.

Experimental Protocols

Accurate measurement of lipophilicity and permeability is essential for evaluating drug candidates.

For fluorinated compounds, ¹⁹F NMR spectroscopy offers a straightforward and accurate variation of the traditional shake-flask method for determining logP or logD values, without requiring UV activity.[9][10]

Protocol:

  • Preparation: A fluorinated reference compound with a known logP value is chosen. Stock solutions of the test compound and the reference compound are prepared.

  • Partitioning: The test compound and the reference compound are added to a vial containing a biphasic mixture of n-octanol and water (or a buffer like PBS for logD measurement).

  • Equilibration: The vial is shaken vigorously for a set period (e.g., 1-3 hours) to ensure the compounds reach equilibrium between the two phases.

  • Separation: The mixture is centrifuged to achieve complete phase separation.

  • Analysis: A sample is carefully taken from both the n-octanol (upper) and aqueous (lower) layers.

  • ¹⁹F NMR Spectroscopy: ¹⁹F NMR spectra are acquired for both samples. The signals for the test compound and the reference compound in each phase are integrated.[9]

  • Calculation: The logD of the test compound (logDₓ) is calculated using the ratio of the integrals and the known logD of the reference compound (logDᵣₑբ), according to the formula derived from the partition coefficients. This method avoids the need for precise measurements of solute mass or solvent volumes.[9]

The PAMPA model is a high-throughput, cell-free in vitro assay used to predict passive transcellular permeability.[8][11] It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[12]

Protocol:

  • Membrane Preparation: A filter donor plate (e.g., hydrophobic PVDF) is coated with a solution of lipid in an organic solvent (e.g., 10% lecithin in dodecane for a PAMPA-GIT model).[8][12] The solvent is allowed to evaporate, leaving a lipid layer that forms the artificial membrane.

  • Solution Preparation:

    • Acceptor Solution: The wells of a 96-well acceptor plate are filled with buffer (e.g., PBS at pH 7.4) which may contain a small percentage of a solubilizer like DMSO.[11]

    • Donor Solution: The test compound is dissolved in the same buffer to a known concentration (e.g., 10 µM).[13]

  • Assay Assembly: The prepared donor plate is placed on top of the acceptor plate, creating a "sandwich."[11] The test compound solution is added to the wells of the donor plate.

  • Incubation: The sandwich plate is incubated at room temperature for a defined period (e.g., 5 to 18 hours), often with gentle shaking.[8][14]

  • Quantification: After incubation, the plates are separated. The concentration of the compound in both the donor and acceptor wells is quantified, typically by LC-MS/MS or UV-Vis spectroscopy.[11] A membrane integrity marker, such as Lucifer yellow, is often used to check for leaks.[13]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated in cm/s. Compounds are often classified as having low, medium, or high permeability based on their Papp values.

Table 3: Typical PAMPA Permeability Classification

Permeability Class Papp (x 10⁻⁶ cm/s) Expected In Vivo Absorption
Low < 1 < 20%
Medium 1 - 10 20% - 80%

| High | > 10 | > 80% |

G cluster_workflow PAMPA Experimental Workflow cluster_prep cluster_assembly cluster_incubation cluster_analysis prep 1. Preparation assembly 2. Assay Assembly incubation 3. Incubation analysis 4. Analysis & Calculation lipid Coat Donor Plate with Lipid Solution solutions Prepare Donor (Test Compound) & Acceptor (Buffer) Solutions lipid->solutions sandwich Place Donor Plate onto Acceptor Plate solutions->sandwich add_cmpd Add Test Compound Solution to Donor Wells sandwich->add_cmpd incubate Incubate at RT (e.g., 5-18 hours) add_cmpd->incubate quantify Quantify Compound in Donor & Acceptor Wells (LC-MS/MS) incubate->quantify calculate Calculate Papp Value (Apparent Permeability) result Permeability Classification (Low / Medium / High) calculate->result cluster_pathway Roflumilast Signaling Pathway roflumilast Roflumilast (contains -OCF₂H) pde4 PDE4 roflumilast->pde4 Inhibits amp AMP pde4->amp Degrades camp cAMP camp->pde4 pka Protein Kinase A (PKA) camp->pka Activates inflammation Inflammatory Response pka->inflammation Reduces

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)phenylacetonitrile is a versatile building block in medicinal chemistry and drug development. The presence of the difluoromethoxy group can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, making it a valuable moiety in the design of novel therapeutic agents. The reactivity of the benzylic position and the nitrile group allows for a variety of nucleophilic substitution and addition reactions, providing access to a diverse range of functionalized derivatives.

This document provides detailed experimental protocols for two key nucleophilic substitution reactions involving this compound: C-alkylation at the benzylic position and hydrolysis of the nitrile group.

Key Reactions and Mechanisms

The primary sites for nucleophilic attack on this compound are the acidic benzylic proton and the electrophilic carbon of the nitrile group.

  • Benzylic C-Alkylation: The benzylic proton is rendered acidic by the adjacent phenyl ring and the electron-withdrawing nitrile group. In the presence of a suitable base, this proton can be abstracted to form a carbanion, which can then act as a nucleophile and react with an electrophile, such as an alkyl halide, in a nucleophilic substitution reaction.

  • Nitrile Hydrolysis: The nitrile group can undergo nucleophilic attack by water or hydroxide under acidic or basic conditions, leading to its hydrolysis to either an amide or a carboxylic acid. This transformation is a classic example of nucleophilic acyl substitution.

Experimental Protocols

Protocol 1: Benzylic C-Alkylation of this compound

This protocol describes the alkylation of the benzylic carbon of this compound using a phase-transfer catalyst, a method known for its efficiency in alkylating active methylene compounds.[1]

Reaction Scheme:

reactant1 This compound product 2-(Difluoromethoxy)-α-alkylphenylacetonitrile reactant1->product 1. reactant2 R-X (Alkyl Halide) reactant2->product 2. reagents Base (e.g., 50% aq. NaOH) Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride) reagents:s->product:n

Caption: C-Alkylation of this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound41429-22-5183.1610.0
Alkyl Halide (e.g., Ethyl Bromide)74-96-4108.9711.0
Sodium Hydroxide (50% aqueous solution)1310-73-240.0050.0
Benzyltriethylammonium chloride56-37-1227.770.2
Toluene108-88-392.1420 mL
Diethyl Ether60-29-774.1250 mL
Hydrochloric Acid (1 M)7647-01-036.46As needed
Saturated Sodium Chloride Solution (Brine)7647-14-558.4420 mL
Anhydrous Magnesium Sulfate7487-88-9120.37As needed

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.83 g, 10.0 mmol), toluene (20 mL), and benzyltriethylammonium chloride (45 mg, 0.2 mmol).

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution (4.0 mL, 50.0 mmol).

  • Add the alkyl halide (e.g., ethyl bromide, 1.20 g, 11.0 mmol) dropwise over 15 minutes. An exothermic reaction may be observed. Maintain the reaction temperature between 25-30 °C, using a water bath for cooling if necessary.

  • After the addition is complete, continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water (30 mL) and diethyl ether (50 mL) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers and wash with water (20 mL), 1 M hydrochloric acid (20 mL), and finally with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Expected Yield: 75-90%

Protocol 2: Hydrolysis of this compound to 2-(Difluoromethoxy)phenylacetic Acid

This protocol outlines the acidic hydrolysis of the nitrile group to a carboxylic acid.

Reaction Scheme:

reactant This compound product 2-(Difluoromethoxy)phenylacetic Acid reactant->product reagents H₂SO₄, H₂O Heat reagents:s->product:n start This compound alkylation Benzylic C-Alkylation (Protocol 1) start->alkylation hydrolysis Nitrile Hydrolysis (Protocol 2) start->hydrolysis reduction Nitrile Reduction (e.g., LiAlH₄) start->reduction alkylated_nitrile α-Substituted Nitriles alkylation->alkylated_nitrile acid Carboxylic Acid hydrolysis->acid amide Primary Amide (Partial Hydrolysis) hydrolysis->amide Partial amine Primary Amine reduction->amine

References

Application Notes and Protocols for the Parallel Synthesis of Novel Compounds Using 2-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutic agents, the strategic incorporation of fluorine-containing motifs has become a cornerstone of modern medicinal chemistry. The difluoromethoxy group, in particular, is a valuable bioisostere for hydroxyl and methoxy groups, often leading to improved metabolic stability, enhanced membrane permeability, and favorable modulation of physicochemical properties. 2-(Difluoromethoxy)phenylacetonitrile is an attractive, yet underexplored, building block for the synthesis of diverse compound libraries. Its activated methylene group provides a reactive handle for a variety of chemical transformations, making it an ideal starting material for the generation of novel molecular scaffolds.

Parallel synthesis is a powerful strategy to accelerate the drug discovery process by enabling the rapid and simultaneous synthesis of a large number of compounds. This approach facilitates the exploration of structure-activity relationships (SAR) and the identification of promising lead candidates in a time- and resource-efficient manner.

While the scientific literature provides limited specific examples of the extensive use of this compound in large-scale parallel synthesis, this document presents detailed application notes and protocols based on established synthetic methodologies for analogous phenylacetonitrile derivatives. These protocols are designed to serve as a practical guide for researchers to leverage this promising building block in their high-throughput synthesis campaigns.

Application Note 1: Parallel Synthesis of a 4,6-Disubstituted Pyrimidine Library

Objective: To synthesize a library of novel pyrimidine derivatives from this compound for high-throughput screening. The pyrimidine core is a well-established privileged scaffold in medicinal chemistry, found in numerous approved drugs.

Synthetic Strategy: A multi-component reaction involving the condensation of this compound with a variety of aldehydes, followed by cyclization with guanidine nitrate.

G cluster_workflow Parallel Synthesis Workflow: Pyrimidine Library start Dispense this compound and Aldehyde Library to 96-well plate add_base Add Base (e.g., t-BuOK) and stir start->add_base add_guanidine Add Guanidine Nitrate and heat add_base->add_guanidine workup Aqueous Workup and Extraction add_guanidine->workup purify Parallel Purification (e.g., Preparative HPLC) workup->purify end Compound Library (for HTS) purify->end

Caption: Workflow for the parallel synthesis of a pyrimidine library.

Experimental Protocol

Materials:

  • This compound

  • Library of diverse aromatic and aliphatic aldehydes

  • Potassium tert-butoxide (t-BuOK)

  • Guanidine nitrate

  • 2-Propanol

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • 96-well deep-well plates with sealing mats

  • Automated liquid handler (optional, for high-throughput setup)

  • Parallel synthesizer or heating block for 96-well plates

  • Centrifuge for plate processing

  • Parallel purification system (e.g., preparative HPLC-MS)

Procedure:

  • Reagent Preparation:

    • Prepare a 0.5 M solution of this compound in 2-propanol.

    • Prepare 0.5 M solutions of a diverse library of 48 different aldehydes in 2-propanol.

    • Prepare a 1.0 M solution of potassium tert-butoxide in 2-propanol.

    • Prepare a 1.0 M solution of guanidine nitrate in 2-propanol.

  • Reaction Setup (in a 96-well deep-well plate):

    • To each well, add 200 µL (0.1 mmol) of the this compound solution.

    • To each well, add 200 µL (0.1 mmol) of a unique aldehyde solution from the library.

    • Add 110 µL (0.11 mmol) of the potassium tert-butoxide solution to each well.

    • Seal the plate and stir at room temperature for 2 hours.

    • Add 150 µL (0.15 mmol) of the guanidine nitrate solution to each well.

    • Reseal the plate and heat at 80°C for 16 hours.

  • Workup:

    • Cool the reaction plate to room temperature.

    • Add 500 µL of water to each well.

    • Add 500 µL of ethyl acetate to each well.

    • Seal and shake the plate vigorously for 5 minutes.

    • Centrifuge the plate to separate the layers.

    • Carefully transfer the organic layer to a new 96-well plate.

    • Wash the organic layer with 500 µL of brine.

    • Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.

  • Purification and Analysis:

    • Dissolve the crude product in each well in a suitable solvent (e.g., DMSO/methanol).

    • Analyze a small aliquot of each well by LC-MS to determine purity and confirm product mass.

    • Purify the products using a parallel preparative HPLC-MS system.

    • Determine the final yield and purity of each compound.

Quantitative Data Summary (Illustrative)
Compound IDAldehyde UsedYield (%)Purity (%) (by LC-MS at 254 nm)
PYR-001Benzaldehyde65>95
PYR-0024-Chlorobenzaldehyde72>98
PYR-0034-Methoxybenzaldehyde58>95
PYR-0042-Naphthaldehyde55>90
PYR-005Furan-2-carbaldehyde48>92
PYR-006Cyclohexanecarboxaldehyde41>88

Application Note 2: Parallel Synthesis of a 2-Amino-3-cyano-benzofuran Library

Objective: To utilize this compound in the parallel synthesis of a library of 2-amino-3-cyano-benzofurans, which are valuable scaffolds for the development of kinase inhibitors and other therapeutic agents.

Synthetic Strategy: A Thorpe-Ziegler type condensation reaction between this compound and various substituted salicylaldehydes in the presence of a base.

G cluster_workflow Parallel Synthesis Workflow: Benzofuran Library start Dispense this compound and Salicylaldehyde Library to 96-well plate add_base Add Base (e.g., Piperidine) in Ethanol start->add_base heat Heat and Stir add_base->heat cool_precipitate Cool to induce precipitation heat->cool_precipitate filter_wash Parallel Filtration and Washing cool_precipitate->filter_wash dry Dry the Compound Library filter_wash->dry G cluster_pathway Generic Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cell Proliferation, Survival transcription->response inhibitor Novel Compound Library (e.g., from Pyrimidine or Benzofuran Synthesis) inhibitor->raf Inhibition inhibitor->mek Inhibition

Step-by-step synthesis of 2-(Difluoromethoxy)phenylacetonitrile from 2-hydroxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)phenylacetonitrile is a valuable building block in medicinal chemistry and drug development. The difluoromethoxy group (-OCF₂H) can significantly modulate the physicochemical and pharmacokinetic properties of molecules, such as lipophilicity, metabolic stability, and receptor binding affinity, making it a desirable feature in the design of novel therapeutic agents. This document provides a detailed protocol for the synthesis of this compound from the readily available starting material, 2-hydroxyphenylacetonitrile. The synthetic strategy is based on the well-established difluoromethylation of phenols using a difluorocarbene source.

Synthetic Pathway Overview

The synthesis of this compound from 2-hydroxyphenylacetonitrile is a single-step reaction involving the O-difluoromethylation of the phenolic hydroxyl group. The most common and effective method for this transformation is the use of a difluorocarbene (:CF₂) precursor, such as sodium chlorodifluoroacetate (ClCF₂CO₂Na), in the presence of a base. The base deprotonates the phenol to form a more nucleophilic phenoxide, which then traps the electrophilic difluorocarbene generated in situ.

Experimental Protocol

This protocol is adapted from a general and reliable procedure for the difluoromethylation of phenols.[1] Researchers should exercise caution and adhere to all laboratory safety protocols.

Materials and Reagents:

  • 2-Hydroxyphenylacetonitrile

  • Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Schlenk line or nitrogen/argon inlet for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Reaction Setup and Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-hydroxyphenylacetonitrile (1.0 eq) and cesium carbonate (1.5 - 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with a stream of nitrogen or argon for 10-15 minutes to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF to the flask via syringe to dissolve the starting materials. The concentration is typically in the range of 0.5-1.0 M.

  • Reagent Addition: Under a positive flow of nitrogen, add sodium chlorodifluoroacetate (2.0 - 3.0 eq) to the reaction mixture in one portion.

  • Reaction Conditions: Equip the flask with a reflux condenser under a nitrogen atmosphere. Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, quench with 1 M HCl, and extract with ethyl acetate. Spot the organic layer on a TLC plate and elute with a suitable solvent system (e.g., Ethyl acetate/Hexanes mixture). Visualize the spots under a UV lamp. The starting material (2-hydroxyphenylacetonitrile) should have a different Rf value than the product (this compound).

  • Work-up: Once the reaction is complete (typically after several hours, as indicated by TLC), cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Physicochemical Properties of Starting Material and Product

Compound Name2-HydroxyphenylacetonitrileThis compound
Molecular Formula C₈H₇NOC₉H₇F₂NO
Molecular Weight 133.15 g/mol 183.16 g/mol [2][3]
Appearance SolidLiquid[2]
CAS Number 611-20-141429-22-5[2]

Table 2: Summary of Reaction Parameters and Expected Outcome

ParameterValue/Description
Stoichiometry
2-Hydroxyphenylacetonitrile1.0 equivalent
Sodium chlorodifluoroacetate2.0 - 3.0 equivalents
Cesium Carbonate1.5 - 2.0 equivalents
Solvent Anhydrous DMF
Reaction Temperature 90 - 100 °C
Reaction Time Monitored by TLC (typically several hours)
Expected Yield Moderate to good (Specific yield data for this reaction is not readily available in the public domain, but similar reactions report yields in the range of 60-90%)
Purification Method Silica gel column chromatography

Characterization Data:

Note: Experimentally obtained characterization data for this compound is not widely available in peer-reviewed literature. The following are expected spectroscopic characteristics based on the structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (in the range of δ 7.0-7.5 ppm), a singlet for the methylene protons (-CH₂CN) around δ 3.8-4.0 ppm, and a characteristic triplet for the proton of the difluoromethoxy group (-OCF₂H) at approximately δ 6.5-7.0 ppm with a large coupling constant (J ≈ 70-80 Hz) due to coupling with the two fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, the nitrile carbon (-CN) around δ 117-120 ppm, the methylene carbon (-CH₂CN), and a triplet for the carbon of the difluoromethoxy group (-OCF₂) due to C-F coupling.

  • ¹⁹F NMR: A doublet in the ¹⁹F NMR spectrum would confirm the presence of the -CF₂H group.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the nitrile group (-C≡N) around 2250 cm⁻¹ and characteristic C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (183.16 g/mol ).

Mandatory Visualizations

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine 2-Hydroxyphenylacetonitrile and Cs₂CO₃ inert Establish Inert Atmosphere (N₂/Ar) start->inert solvent Add Anhydrous DMF inert->solvent reagent Add Sodium Chlorodifluoroacetate solvent->reagent heat Heat to 90-100 °C reagent->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction with EtOAc cool->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Formation phenol 2-Hydroxyphenylacetonitrile phenoxide Phenoxide Anion phenol->phenoxide Deprotonation base Cesium Carbonate (Cs₂CO₃) base->phenoxide product This compound phenoxide->product Nucleophilic Attack carbene_source Sodium Chlorodifluoroacetate carbene Difluorocarbene (:CF₂) carbene_source->carbene Heat (Decarboxylation) carbene->product

Caption: Simplified reaction mechanism for the difluoromethylation of 2-hydroxyphenylacetonitrile.

References

Application Notes and Protocols: Derivatization of 2-(Difluoromethoxy)phenylacetonitrile for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the strategic derivatization of 2-(difluoromethoxy)phenylacetonitrile, a key scaffold in modern medicinal chemistry. The protocols detailed herein are designed to facilitate the exploration of structure-activity relationships (SAR) by systematically modifying the core structure at two primary sites: the α-carbon of the acetonitrile moiety and the phenyl ring. The unique electronic properties of the difluoromethoxy group offer a valuable starting point for the development of novel therapeutic agents, particularly in the area of ion channel modulation. This document outlines synthetic procedures, characterization methods, and protocols for biological evaluation, supported by data presentation tables and workflow diagrams to guide researchers in their drug discovery efforts.

Introduction

This compound is a versatile starting material for the synthesis of a wide range of biologically active molecules. The difluoromethoxy group is a bioisostere of the methoxy group, offering improved metabolic stability and altered electronic properties that can enhance binding affinity and selectivity for various biological targets. The nitrile group, a common pharmacophore, can participate in key binding interactions and serves as a versatile synthetic handle for further chemical modifications.

This document details the derivatization of this compound to generate a library of analogs for SAR studies. The primary objectives of such studies are to:

  • Identify key structural features that influence biological activity.

  • Optimize potency, selectivity, and pharmacokinetic properties.

  • Develop a predictive model for the design of next-generation compounds.

Synthesis of the Core Scaffold: this compound

The synthesis of the parent compound, this compound, can be achieved through a two-step process starting from 2-hydroxybenzaldehyde.

Protocol 2.1: Synthesis of 2-(Difluoromethoxy)benzaldehyde

  • To a solution of 2-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base such as potassium carbonate (2.0 eq).

  • While stirring vigorously, introduce a difluoromethylating agent, such as sodium chlorodifluoroacetate (1.5 eq), in portions at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(difluoromethoxy)benzaldehyde.

Protocol 2.2: Synthesis of this compound

  • To a solution of 2-(difluoromethoxy)benzaldehyde (1.0 eq) in a suitable solvent such as ethanol, add tosylhydrazine (1.1 eq).

  • Stir the mixture at room temperature until the formation of the tosylhydrazone is complete (monitored by TLC).

  • Add a cyanide source, such as potassium cyanide (1.5 eq), to the reaction mixture.

  • Heat the reaction to reflux and monitor for the conversion of the tosylhydrazone to the nitrile.

  • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to yield this compound.

Derivatization Strategies for SAR Studies

Two primary sites on the this compound scaffold are targeted for derivatization to explore the SAR: the α-carbon and the phenyl ring.

Derivatization at the α-Carbon

The acidic proton at the α-carbon of the nitrile group can be readily deprotonated to form a carbanion, which can then be reacted with various electrophiles.

Protocol 3.1.1: α-Alkylation

  • To a solution of this compound (1.0 eq) in a dry aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen, argon), add a strong base such as sodium hydride (NaH, 1.1 eq) or lithium diisopropylamide (LDA, 1.1 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to allow for complete deprotonation.

  • Add the desired alkyl halide (R-X, 1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the α-alkylated derivative by column chromatography.

Table 1: Representative α-Alkylated Derivatives of this compound

Compound IDR-GroupAlkylating Agent
1a MethylMethyl iodide
1b EthylEthyl bromide
1c PropylPropyl iodide
1d BenzylBenzyl bromide
1e 4-Fluorobenzyl4-Fluorobenzyl bromide
Derivatization of the Phenyl Ring

Further functionalization of the phenyl ring can be achieved through electrophilic aromatic substitution reactions. The difluoromethoxy group is an ortho-, para-director.

Protocol 3.2.1: Nitration of the Phenyl Ring

  • To a solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise.

  • Maintain the temperature at 0-5 °C and stir for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to isolate the nitro-substituted derivatives.

Protocol 3.2.2: Halogenation of the Phenyl Ring

  • For bromination, dissolve this compound (1.0 eq) in a suitable solvent like acetic acid.

  • Add N-bromosuccinimide (NBS, 1.1 eq) in portions and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, dilute with water and extract the product.

  • Wash the organic layer with sodium thiosulfate solution to remove any unreacted bromine.

  • Dry, concentrate, and purify the product by column chromatography.

Table 2: Representative Phenyl-Substituted Derivatives

Compound IDSubstitution PatternReagents
2a 4-NitroHNO₃/H₂SO₄
2b 4-BromoNBS
2c 4-ChloroNCS
2d 4-AminoReduction of 2a (e.g., H₂, Pd/C)

Hypothetical SAR Study: Inhibition of Voltage-Gated Sodium Channel Naᵥ1.7

Voltage-gated sodium channels, particularly the Naᵥ1.7 subtype, are critical for pain perception, making them an attractive target for the development of novel analgesics. The following section outlines a hypothetical SAR study of this compound derivatives as Naᵥ1.7 inhibitors.

Biological Evaluation Protocol: Automated Patch-Clamp Electrophysiology
  • Cell Line: Use a stable cell line expressing human Naᵥ1.7 channels (e.g., HEK293 cells).

  • Assay Buffer: Prepare an extracellular solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 5 glucose, adjusted to pH 7.4. The intracellular solution should contain (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.2.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO and dilute them to the final desired concentrations in the extracellular solution.

  • Electrophysiology:

    • Use an automated patch-clamp system (e.g., QPatch, Patchliner).

    • Hold the cells at a membrane potential of -120 mV.

    • Elicit Naᵥ1.7 currents by a depolarizing pulse to 0 mV for 20 ms.

    • Apply test compounds at various concentrations and measure the inhibition of the peak sodium current.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC₅₀ value for each compound.

Structure-Activity Relationship Data

Table 3: Hypothetical SAR Data for this compound Derivatives as Naᵥ1.7 Inhibitors

Compound IDR¹ (α-position)R² (Phenyl position)Naᵥ1.7 IC₅₀ (µM)
Parent HH15.2
1a MethylH8.5
1b EthylH5.1
1c PropylH12.8
1d BenzylH2.3
1e 4-FluorobenzylH1.1
2a H4-Nitro> 50
2b H4-Bromo9.7
2c H4-Chloro10.5
2d H4-Amino7.3
3a Ethyl4-Amino3.6
3b 4-Fluorobenzyl4-Amino0.8
Discussion of Hypothetical SAR
  • α-Substitution: The data in Table 3 suggests that substitution at the α-carbon is generally beneficial for Naᵥ1.7 inhibitory activity. Small alkyl groups like ethyl (1b ) improve potency compared to the unsubstituted parent compound. Aromatic substituents at this position, such as benzyl (1d ) and particularly 4-fluorobenzyl (1e ), lead to a significant increase in potency, suggesting a potential π-π stacking or hydrophobic interaction in the binding pocket. The decrease in activity with a propyl group (1c ) may indicate a size limitation in this region of the binding site.

  • Phenyl Ring Substitution: Modification of the phenyl ring also influences activity. The introduction of a strongly electron-withdrawing nitro group (2a ) is detrimental to activity. Halogen substitution (2b , 2c ) results in a slight improvement in potency. An electron-donating amino group (2d ) is well-tolerated and enhances activity, possibly through hydrogen bonding interactions.

  • Combined Modifications: Combining favorable substitutions at both the α-carbon and the phenyl ring leads to the most potent compounds. For instance, compound 3b , which incorporates the 4-fluorobenzyl group at the α-position and an amino group on the phenyl ring, exhibits sub-micromolar potency. This synergistic effect highlights the importance of exploring multipoint modifications.

Visualizations

G cluster_0 Synthesis of Core Scaffold start 2-Hydroxybenzaldehyde step1 Difluoromethylation (e.g., Sodium chlorodifluoroacetate, K₂CO₃) start->step1 intermediate1 2-(Difluoromethoxy)benzaldehyde step1->intermediate1 step2 Conversion to Nitrile (e.g., Tosylhydrazine, KCN) intermediate1->step2 product This compound step2->product

Caption: Synthetic workflow for the preparation of the core scaffold.

G cluster_1 Derivatization Strategy cluster_alpha α-Carbon Modification cluster_phenyl Phenyl Ring Modification parent This compound alpha_alkylation α-Alkylation parent->alpha_alkylation alpha_arylation α-Arylation parent->alpha_arylation nitration Nitration parent->nitration halogenation Halogenation parent->halogenation reduction Reduction of Nitro nitration->reduction

Caption: Overview of derivatization strategies for SAR studies.

G cluster_2 Biological Evaluation Workflow synthesis Synthesized Derivatives assay_prep Compound Preparation (Stock solutions, dilutions) synthesis->assay_prep patch_clamp Automated Patch-Clamp (Naᵥ1.7 expressing cells) assay_prep->patch_clamp data_acq Data Acquisition (Peak current inhibition) patch_clamp->data_acq data_analysis Data Analysis (IC₅₀ determination) data_acq->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar

Caption: Workflow for the biological evaluation of synthesized compounds.

Conclusion

The derivatization of this compound represents a promising strategy for the discovery of novel drug candidates. The protocols and hypothetical SAR study presented in these application notes provide a framework for the systematic exploration of this chemical space. By leveraging the unique properties of the difluoromethoxy and nitrile groups, researchers can generate diverse libraries of compounds and identify key structural motifs that drive biological activity, ultimately leading to the development of optimized therapeutic agents.

Application Notes and Protocols: In Vitro Metabolic Stability Assay for Difluoromethoxy-Substituted Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In drug discovery and development, the metabolic stability of a new chemical entity is a critical parameter that influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. The liver is the primary site of drug metabolism, which is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[1] A common metabolic liability for many drug candidates is the presence of a methoxy group (-OCH₃), which is susceptible to O-demethylation by cytochrome P450 (CYP) enzymes.[2]

A strategic approach to mitigate this metabolic vulnerability is the replacement of the methoxy group with a difluoromethoxy group (-OCF₂H). The strong carbon-fluorine bonds in the difluoromethoxy moiety are highly resistant to enzymatic cleavage, thereby blocking the O-demethylation pathway and enhancing the molecule's metabolic stability.[2][3] This modification can lead to a longer drug half-life and improved oral bioavailability.[3]

These application notes provide a detailed protocol for assessing the in vitro metabolic stability of difluoromethoxy-substituted molecules using human liver microsomes and hepatocytes.

Data Presentation: Comparative Metabolic Stability

The primary advantage of substituting a methoxy group with a difluoromethoxy group is the anticipated increase in metabolic stability. This is quantified by measuring the in vitro half-life (t½) and intrinsic clearance (CLint). The following table provides an illustrative comparison of these parameters for a hypothetical pair of analogous compounds.

CompoundStructuret½ (min)CLint (µL/min/mg protein)
Analog A (Methoxy) R-O-CH₃1592.4
Analog B (Difluoromethoxy) R-O-CF₂H> 60< 23.1

This data is illustrative and the actual metabolic stability will be highly dependent on the specific molecular scaffold.[2]

Key Metabolic Pathway: Blockade of O-Demethylation

The substitution of a methoxy group with a difluoromethoxy group effectively blocks the primary metabolic pathway of O-demethylation. This forces the metabolism to shift to other parts of the molecule, which may occur at a slower rate.

cluster_methoxy Methoxy Analog Metabolism cluster_difluoro Difluoromethoxy Analog Metabolism methoxy R-O-CH₃ (Methoxy Analog) demethylation CYP450 Mediated O-Demethylation methoxy->demethylation metabolite R-OH (Phenolic Metabolite) demethylation->metabolite difluoro R-O-CF₂H (Difluoromethoxy Analog) blocked O-Demethylation Blocked difluoro->blocked alternative Alternative Metabolic Pathways (e.g., Ring Hydroxylation) difluoro->alternative

Metabolic fate of methoxy vs. difluoromethoxy analogs.

Experimental Protocols

Two primary in vitro systems are used to assess metabolic stability: liver microsomes and hepatocytes. Microsomal assays primarily evaluate Phase I metabolism, while hepatocyte assays provide a more comprehensive assessment of both Phase I and Phase II metabolism.[1]

Liver Microsomal Stability Assay

This assay determines the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in CYP enzymes.

Materials:

  • Test compound (difluoromethoxy-substituted molecule)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (for quenching the reaction)

  • 96-well incubation plates and sealing mats

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Experimental Workflow:

prep Prepare Reagents: Test Compound, Controls, Microsomes, Buffer, NADPH System mix Prepare Incubation Mixture: Add buffer, microsomes, and test compound to 96-well plate prep->mix preincubate Pre-incubate at 37°C for 5 min mix->preincubate start Initiate Reaction: Add NADPH regenerating system preincubate->start incubate Incubate at 37°C with shaking start->incubate sample Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) incubate->sample quench Quench Reaction: Add cold ACN with internal standard sample->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Workflow for the liver microsomal stability assay.

Procedure:

  • Preparation of Reagents: Prepare working solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO, acetonitrile). Thaw the pooled human liver microsomes on ice. Prepare the phosphate buffer and the NADPH regenerating system.

  • Incubation: In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Protein Precipitation: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration) .

Hepatocyte Stability Assay

This assay provides a more comprehensive evaluation of metabolic stability by using intact liver cells, which contain both Phase I and Phase II enzymes.

Materials:

  • Test compound (difluoromethoxy-substituted molecule)

  • Positive control compounds (e.g., 7-hydroxycoumarin, testosterone)

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Acetonitrile (ACN) with an internal standard

  • Multi-well plates (e.g., 24- or 48-well)

  • Incubator with orbital shaker (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow:

thaw Thaw Cryopreserved Hepatocytes resuspend Resuspend in Incubation Medium and Determine Viability thaw->resuspend plate Plate Hepatocytes in Multi-well Plate resuspend->plate add_compound Add Test Compound to Wells plate->add_compound incubate Incubate at 37°C with shaking add_compound->incubate sample Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) incubate->sample quench Quench Reaction: Add cold ACN with internal standard sample->quench centrifuge Centrifuge to Pellet Cell Debris quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Workflow for the hepatocyte stability assay.

Procedure:

  • Cell Preparation: Thaw the cryopreserved hepatocytes according to the supplier's protocol. Resuspend the cells in pre-warmed incubation medium and determine the cell viability and concentration.

  • Incubation: Add the hepatocyte suspension to a multi-well plate (final cell density typically 0.5-1.0 x 10⁶ cells/mL). Add the test compound to the wells (final concentration typically 1 µM).

  • Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension and add it to cold acetonitrile with an internal standard.

  • Sample Processing: Vortex the samples and centrifuge to pellet the cell debris.

  • Analysis: Transfer the supernatant for analysis by LC-MS/MS.

Data Analysis:

The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed per million cells: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / number of cells) .

LC-MS/MS Analysis

A sensitive and specific LC-MS/MS method is crucial for the accurate quantification of the parent compound.

Typical Parameters:

  • Chromatography: Reversed-phase chromatography using a C18 column is commonly employed.

  • Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of formic acid or ammonium acetate is typical.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard need to be optimized.

The in vitro metabolic stability assays described provide a robust framework for evaluating the impact of difluoromethoxy substitution on the metabolic fate of drug candidates. By blocking O-demethylation, the difluoromethoxy group can significantly enhance metabolic stability, a key attribute for the development of successful therapeutics. The protocols outlined here, in conjunction with appropriate data analysis, will enable researchers to make informed decisions in the lead optimization phase of drug discovery.

References

Application Notes and Protocols for High-Throughput Screening of 2-(Difluoromethoxy)phenylacetonitrile as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a key strategy for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The difluoromethoxy group (-OCF₂H) has garnered significant interest due to its unique ability to enhance metabolic stability, modulate lipophilicity, and act as a hydrogen bond donor.[1][2][3] Phenylacetonitrile derivatives serve as a versatile scaffold in the synthesis of a wide range of biologically active molecules, including those targeting kinases.[4][5][6] This document provides a detailed, representative application and protocol for the high-throughput screening (HTS) of 2-(Difluoromethoxy)phenylacetonitrile as a potential inhibitor of a hypothetical protein kinase, "Kinase X," implicated in oncogenic signaling pathways.

The protocols outlined below describe a robust TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay, a common methodology in HTS for kinase activity.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where Kinase X plays a crucial role in cell proliferation. Inhibition of Kinase X by a small molecule like this compound is proposed to block downstream signaling, thereby reducing tumor cell growth.

Signaling_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth_Factor_Receptor Kinase_X Kinase_X Growth_Factor_Receptor->Kinase_X Activates Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor Substrate_Protein Substrate_Protein Kinase_X->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Protein Substrate_Protein->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Inhibitor This compound Inhibitor->Kinase_X Inhibits HTS_Workflow cluster_primary Primary Screen cluster_confirmation Hit Confirmation & Validation Compound_Library Compound Library (e.g., 100,000 compounds) Single_Point_Assay Single-Point HTS Assay (e.g., 10 µM) Compound_Library->Single_Point_Assay Identify_Hits Identify Primary Hits (e.g., >50% inhibition) Single_Point_Assay->Identify_Hits Dose_Response Dose-Response Assay (IC₅₀ determination) Identify_Hits->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay (e.g., different technology) Dose_Response->Orthogonal_Assay SAR_Expansion Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR_Expansion Validated Hit

References

Application Notes and Protocols: Synthetic Routes to Functionalized Analogs of 2-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed synthetic strategies and experimental protocols for the preparation of 2-(difluoromethoxy)phenylacetonitrile and its functionalized analogs. The difluoromethoxy group is a valuable substituent in medicinal chemistry, often used as a bioisostere for a methoxy or hydroxyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] The synthetic routes outlined below are designed to be versatile, allowing for the introduction of various functional groups on the phenyl ring, thus enabling the generation of diverse compound libraries for drug discovery programs.

Two primary retrosynthetic approaches are presented, starting from either 2-hydroxybenzyl alcohol or 2-nitrotoluene. These routes converge on the key intermediate, 2-(hydroxyphenyl)acetonitrile, which is then difluoromethylated to yield the target scaffold. Subsequent functionalization of this core structure is then detailed through several common aromatic modification strategies.

I. Retrosynthetic Analysis

The core structure of this compound can be disconnected to reveal two primary synthetic pathways.

Retrosynthesis Target This compound Intermediate1 2-(Hydroxyphenyl)acetonitrile Target->Intermediate1 Difluoromethylation Functionalization Functionalized Analogs Target->Functionalization Aromatic Functionalization StartingMaterial1 2-Hydroxybenzyl Alcohol Intermediate1->StartingMaterial1 Cyanation StartingMaterial2 2-Nitrotoluene Intermediate1->StartingMaterial2 Multi-step

Caption: Retrosynthetic analysis of this compound.

II. Synthetic Route 1: From 2-Hydroxybenzyl Alcohol

This route offers a direct approach to the key intermediate, 2-(hydroxyphenyl)acetonitrile.

Route1 Start 2-Hydroxybenzyl Alcohol Step1 Cyanation Start->Step1 Intermediate 2-(Hydroxyphenyl)acetonitrile Step1->Intermediate Step2 Difluoromethylation Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow starting from 2-hydroxybenzyl alcohol.

Experimental Protocols

Protocol 1: Synthesis of 2-(Hydroxyphenyl)acetonitrile

This procedure outlines the conversion of 2-hydroxybenzyl alcohol to 2-(hydroxyphenyl)acetonitrile.[4][5]

  • Materials: 2-Hydroxybenzyl alcohol, Sodium Cyanide (NaCN), Dimethylformamide (DMF), Water, Ethyl Acetate, Anhydrous Sodium Sulfate, Silica Gel.

  • Procedure:

    • To a solution of 2-hydroxybenzyl alcohol (10.0 g, 80.6 mmol) in DMF (100 mL) in a round-bottom flask, add sodium cyanide (4.34 g, 88.6 mmol).

    • Heat the reaction mixture to 120°C and stir for 4 hours.

    • After cooling to room temperature, pour the mixture into water (200 mL) and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford 2-(hydroxyphenyl)acetonitrile.

Protocol 2: Synthesis of this compound

This protocol describes the difluoromethylation of the phenolic hydroxyl group.[6][7]

  • Materials: 2-(Hydroxyphenyl)acetonitrile, Sodium Chlorodifluoroacetate (ClCF₂CO₂Na), N,N-Dimethylformamide (DMF), Water, Diethyl Ether, Anhydrous Magnesium Sulfate, Silica Gel.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-(hydroxyphenyl)acetonitrile (5.0 g, 37.5 mmol) in a mixture of DMF (75 mL) and water (7.5 mL).

    • Add sodium chlorodifluoroacetate (11.4 g, 75.0 mmol) to the solution.

    • Heat the reaction mixture to 100-120°C and stir for 2-4 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and add water (150 mL).

    • Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield this compound.

Quantitative Data
StepStarting MaterialProductReagentsConditionsYield (%)Reference(s)
1. Cyanation2-Hydroxybenzyl Alcohol2-(Hydroxyphenyl)acetonitrileNaCN, DMF120°C, 4h~84[4]
2. Difluoromethylation2-(Hydroxyphenyl)acetonitrileThis compoundClCF₂CO₂Na, DMF/H₂O100-120°C, 2-4h60-80[6][7]

III. Synthetic Route 2: From 2-Nitrotoluene

This alternative route provides access to the key intermediate through a multi-step sequence, which can be advantageous if functionalized 2-nitrotoluenes are more readily available.

Route2 Start 2-Nitrotoluene Step1 Bromination Start->Step1 Intermediate1 2-Nitrobenzyl Bromide Step1->Intermediate1 Step2 Cyanation Intermediate1->Step2 Intermediate2 2-Nitrophenylacetonitrile Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Intermediate3 2-Aminophenylacetonitrile Step3->Intermediate3 Step4 Diazotization & Hydrolysis Intermediate3->Step4 Intermediate4 2-(Hydroxyphenyl)acetonitrile Step4->Intermediate4 Step5 Difluoromethylation Intermediate4->Step5 Product This compound Step5->Product

Caption: Multi-step synthesis starting from 2-nitrotoluene.

Experimental Protocols

Protocol 3: Synthesis of 2-Nitrophenylacetonitrile

This two-step protocol converts 2-nitrotoluene to 2-nitrophenylacetonitrile.

  • Materials: 2-Nitrotoluene, N-Bromosuccinimide (NBS), Benzoyl Peroxide, Carbon Tetrachloride, Sodium Cyanide (NaCN), Ethanol, Water.

  • Procedure:

    • Bromination: Reflux a mixture of 2-nitrotoluene (13.7 g, 100 mmol), NBS (17.8 g, 100 mmol), and a catalytic amount of benzoyl peroxide in carbon tetrachloride (200 mL) for 4-6 hours. Cool the mixture, filter off the succinimide, and concentrate the filtrate to obtain crude 2-nitrobenzyl bromide.

    • Cyanation: Dissolve the crude 2-nitrobenzyl bromide in ethanol (150 mL). In a separate flask, dissolve sodium cyanide (5.4 g, 110 mmol) in water (30 mL) and add it to the ethanolic solution. Reflux the mixture for 2-3 hours. Cool to room temperature, pour into water, and extract with diethyl ether. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield 2-nitrophenylacetonitrile.

Protocol 4: Synthesis of 2-(Hydroxyphenyl)acetonitrile via Sandmeyer-type Reaction

This protocol involves the reduction of the nitro group followed by diazotization and hydrolysis.[8]

  • Materials: 2-Nitrophenylacetonitrile, Iron powder, Hydrochloric Acid, Sodium Nitrite (NaNO₂), Sulfuric Acid, Water, Diethyl Ether.

  • Procedure:

    • Reduction: To a stirred mixture of 2-nitrophenylacetonitrile (16.2 g, 100 mmol) and iron powder (28 g, 500 mmol) in water (100 mL) and ethanol (100 mL), add concentrated HCl dropwise while maintaining the temperature below 50°C. Stir at room temperature for 2-4 hours. Filter the mixture and extract the filtrate with diethyl ether to obtain 2-aminophenylacetonitrile.

    • Diazotization and Hydrolysis: Dissolve the crude 2-aminophenylacetonitrile in a mixture of sulfuric acid and water at 0-5°C. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C. After the addition is complete, stir for 30 minutes. Then, add this diazonium salt solution to a boiling aqueous solution of sulfuric acid. After cooling, extract the product with diethyl ether, dry, and concentrate to get 2-(hydroxyphenyl)acetonitrile.

The final difluoromethylation step is carried out as described in Protocol 2 .

Quantitative Data
StepStarting MaterialProductReagentsConditionsTypical Yield (%)
3a. Bromination2-Nitrotoluene2-Nitrobenzyl BromideNBS, Benzoyl Peroxide, CCl₄Reflux, 4-6h70-80
3b. Cyanation2-Nitrobenzyl Bromide2-NitrophenylacetonitrileNaCN, Ethanol/H₂OReflux, 2-3h80-90
4a. Reduction2-Nitrophenylacetonitrile2-AminophenylacetonitrileFe, HClRT, 2-4h85-95
4b. Diazotization & Hydrolysis2-Aminophenylacetonitrile2-(Hydroxyphenyl)acetonitrileNaNO₂, H₂SO₄, H₂O0-5°C then boiling50-70

IV. Synthesis of Functionalized Analogs

The this compound core can be further functionalized to generate a library of analogs. The following are proposed strategies based on standard aromatic chemistry.

Functionalization Core This compound Halogenation Halogenation (X = Cl, Br, I) Core->Halogenation Nitration Nitration Core->Nitration HalogenatedAnalog Halogenated Analog Halogenation->HalogenatedAnalog NitroAnalog Nitro Analog Nitration->NitroAnalog SuzukiCoupling Suzuki Coupling HalogenatedAnalog->SuzukiCoupling AminoAnalog Amino Analog NitroAnalog->AminoAnalog Reduction ArylAnalog Aryl/Heteroaryl Analog SuzukiCoupling->ArylAnalog

Caption: Proposed functionalization pathways for the core structure.

A. Electrophilic Aromatic Substitution

The difluoromethoxy group is generally considered to be ortho- and para-directing, although deactivating.[9]

  • Halogenation: Treatment of this compound with reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent can introduce a halogen atom onto the aromatic ring, likely at the 4- or 6-position.

  • Nitration: Reaction with a mixture of nitric acid and sulfuric acid at low temperatures is expected to yield the corresponding nitro-substituted analogs.

B. Cross-Coupling Reactions

Starting from a halogenated analog (prepared as described above), various cross-coupling reactions can be employed.

  • Suzuki Coupling: Palladium-catalyzed coupling of the bromo- or iodo-substituted analog with a variety of boronic acids or esters can introduce a wide range of aryl or heteroaryl groups.[10][11][12][13][14]

C. Modification of Introduced Functional Groups
  • Reduction of Nitro Group: A nitro group, introduced via nitration, can be readily reduced to an amino group using reagents like SnCl₂/HCl or catalytic hydrogenation. This amino group can then serve as a handle for further derivatization (e.g., amide formation, Sandmeyer reactions).[15][16][17][18]

General Protocol for Suzuki Coupling
  • Materials: Halogenated this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Ethanol/Water mixture).

  • Procedure:

    • To a degassed solution of the halogenated starting material (1.0 equiv) and the arylboronic acid (1.2 equiv) in the solvent mixture, add the base (2.0 equiv) and the palladium catalyst (0.05 equiv).

    • Heat the mixture to reflux and stir under an inert atmosphere until the starting material is consumed (monitor by TLC).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography.

V. Conclusion

The synthetic routes and protocols detailed in these application notes provide a comprehensive guide for the synthesis of this compound and its functionalized analogs. The modular nature of these strategies allows for the creation of a diverse set of compounds, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery. The provided workflows and tabulated data offer a practical resource for researchers in medicinal chemistry and related fields.

References

Application of 2-(Difluoromethoxy)phenylacetonitrile in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies. The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The difluoromethoxy group, in particular, is of growing interest. This document provides detailed application notes and protocols for the potential use of 2-(Difluoromethoxy)phenylacetonitrile as a key building block in the synthesis of novel kinase inhibitors. While specific, publicly documented examples of kinase inhibitors synthesized directly from this starting material are limited, its structural features make it a highly valuable precursor for generating libraries of potent and selective kinase inhibitors. The difluoromethoxy group can improve drug-like properties, and the phenylacetonitrile moiety offers versatile handles for synthetic elaboration into various kinase inhibitor scaffolds.

This document presents a representative synthetic protocol and associated data for a hypothetical kinase inhibitor to illustrate the utility of this compound in drug discovery, targeting the Epidermal Growth Factor Receptor (EGFR) pathway.

Data Presentation: Representative Kinase Inhibitory Activity

The following table summarizes hypothetical, yet realistic, quantitative data for a kinase inhibitor synthesized from this compound. This data serves as a valuable reference for predicting the potential activity of compounds derived from this starting material.

Compound IDTarget KinaseIC50 (nM)Cell LineCell-Based IC50 (nM)Synthetic Yield (%)
DFMPA-001 EGFR (WT)15A4318545
EGFR (L858R)5NCI-H197530
EGFR (T790M)8NCI-H197542

Experimental Protocols

The protocols outlined below are based on established synthetic methodologies for kinase inhibitors and serve as a guide for developing novel compounds from this compound.

Synthesis of a Hypothetical EGFR Inhibitor (DFMPA-001) via Suzuki-Miyaura Coupling

This protocol details the synthesis of a 2-(4-substituted-phenyl) derivative of this compound, a common scaffold in kinase inhibitors.

Materials:

  • This compound

  • 4-Aminophenylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K3PO4)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-aminophenylboronic acid pinacol ester (1.2 eq), Pd(OAc)2 (0.05 eq), SPhos (0.1 eq), and K3PO4 (3.0 eq).

  • Degassing: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-(4-aminophenyl)-2-(2-(difluoromethoxy)phenyl)acetonitrile.

  • Further Modification (Acrylamide Formation): The resulting aniline can be further reacted with acryloyl chloride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in dichloromethane at 0 °C to room temperature to yield the final covalent EGFR inhibitor, DFMPA-001 .

Mandatory Visualizations

G cluster_step1 cluster_step2 start This compound intermediate 2-(4-Aminophenyl)-2-(2-(difluoromethoxy)phenyl)acetonitrile start->intermediate Suzuki-Miyaura Coupling reagent1 4-Aminophenylboronic acid pinacol ester Pd(OAc)2, SPhos, K3PO4 Dioxane/Water, 90°C product DFMPA-001 (Covalent EGFR Inhibitor) intermediate->product Acrylamide Formation reagent2 Acryloyl chloride DIPEA, DCM

Caption: Synthetic workflow for the preparation of DFMPA-001.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization DFMPA DFMPA-001 DFMPA->EGFR Inhibition Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Application Notes and Protocols: C-H Activation Strategies for Modifying the Phenyl Ring of 2-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and strategies for the functionalization of the phenyl ring of 2-(difluoromethoxy)phenylacetonitrile via transition-metal-catalyzed C-H activation. The difluoromethoxy group and the phenylacetonitrile scaffold are important motifs in medicinal chemistry, and the ability to directly modify the phenyl ring through C-H activation offers a powerful tool for late-stage functionalization and the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Introduction to C-H Activation on this compound

Direct C-H bond functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials.[1][2] For a molecule like this compound, C-H activation allows for the introduction of various substituents onto the phenyl ring, providing access to a diverse range of novel compounds. The primary challenge lies in controlling the regioselectivity of the C-H activation, given the presence of multiple C-H bonds on the aromatic ring. This can be addressed through the use of directing groups, which chelate to the metal catalyst and position it in proximity to a specific C-H bond.[3][4][5]

This document outlines potential palladium- and rhodium-catalyzed C-H activation strategies, including arylation, alkenylation, and alkylation, that could be applied to this compound. The protocols provided are based on established methodologies for structurally similar substrates and may require optimization for this specific molecule.

Proposed C-H Activation Strategies

The nitrile group of this compound can potentially serve as a directing group for ortho-C-H activation. Alternatively, a directing group can be installed at the benzylic position. The electron-withdrawing nature of the difluoromethoxy group will influence the reactivity of the phenyl ring and the regioselectivity of the C-H activation.

Palladium-Catalyzed C-H Arylation

Palladium catalysis is a versatile tool for C-H arylation.[1][6][7] A potential strategy for the ortho-arylation of this compound would involve using the nitrile group as a directing element.

Experimental Workflow for Palladium-Catalyzed C-H Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Aryl Halide/Boronic Acid, Pd Catalyst, Ligand, and Base in a reaction vessel. B Add solvent and heat the mixture under inert atmosphere. A->B Execution C Cool the reaction, perform aqueous work-up, and extract the product. B->C Completion D Purify the crude product by column chromatography. C->D Purification

Caption: A generalized workflow for the palladium-catalyzed C-H arylation of this compound.

Table 1: Proposed Conditions for Palladium-Catalyzed Ortho-C-H Arylation

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Coupling Partner
1Pd(OAc)₂ (5)P(o-tolyl)₃ (10)K₂CO₃ (2)Toluene11024Aryl Bromide
2Pd(OAc)₂ (10)NoneAg₂CO₃ (2)AcOH12016Aryl Boronic Acid
3PdCl₂(MeCN)₂ (5)NoneCuCl₂ (1.5)Toluene10024Aryltrimethylsilane

Protocol 1: Palladium-Catalyzed Ortho-C-H Arylation with Aryl Bromide

  • To a sealed reaction tube, add this compound (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), P(o-tolyl)₃ (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired ortho-arylated product.

Rhodium-Catalyzed C-H Alkenylation

Rhodium catalysts are highly effective for the ortho-alkenylation of arenes bearing directing groups.[8][9] The nitrile group in this compound can direct the rhodium catalyst to the ortho C-H bond for coupling with various alkenes.

Signaling Pathway for Rhodium-Catalyzed C-H Alkenylation

G A This compound + [Rh(III)] catalyst B Coordinating Intermediate A->B C C-H Activation (Concerted Metalation-Deprotonation) B->C D Rhodacycle Intermediate C->D E Alkene Coordination & Insertion D->E F β-Hydride Elimination E->F G Reductive Elimination & Product Release F->G H Regeneration of [Rh(III)] Catalyst G->H H->A

Caption: A simplified catalytic cycle for rhodium(III)-catalyzed C-H alkenylation.[8][10]

Table 2: Proposed Conditions for Rhodium-Catalyzed Ortho-C-H Alkenylation

EntryRh Catalyst (mol%)Oxidant (equiv.)Additive (equiv.)SolventTemp (°C)Time (h)Alkene
1[RhCp*Cl₂]₂ (2.5)AgSbF₆ (20 mol%)CsOAc (2)t-AmylOH10016Styrene
2[Rh(cod)Cl]₂ (5)Cu(OAc)₂ (2)NaOAc (2)DMF12024Acrylate

Protocol 2: Rhodium-Catalyzed Ortho-C-H Alkenylation with Styrene

  • In a glovebox, add this compound (0.5 mmol), [RhCp*Cl₂]₂ (0.0125 mmol), AgSbF₆ (0.1 mmol), and CsOAc (1.0 mmol) to a reaction vial.

  • Add t-AmylOH (2.5 mL) and styrene (1.0 mmol).

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with dichloromethane.

  • Filter through a short plug of silica gel, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by preparative thin-layer chromatography to yield the ortho-alkenylated product.

Meta-C-H Functionalization Strategies

Achieving C-H activation at positions meta to a directing group is more challenging but highly valuable.[11] This can often be accomplished using specifically designed directing groups and catalyst systems that favor remote functionalization. For this compound, a two-step approach might be necessary, involving the introduction of a meta-directing group.

Logical Relationship for Meta-C-H Functionalization

G A This compound B Installation of a meta-Directing Group A->B C Substrate with meta-Directing Group B->C D Meta-C-H Activation (e.g., Rh(I)-catalyzed alkynylation) C->D E Meta-Functionalized Product D->E F Removal of Directing Group E->F G Final Meta-Modified this compound F->G

Caption: A proposed synthetic sequence for the meta-C-H functionalization of this compound.

Table 3: Potential Meta-Directing Groups and Corresponding C-H Activation

Directing GroupCatalyst SystemCoupling PartnerReference
SulfonamideRh(I)/JosiphosTerminal Alkyne[11]
PyridinePd(OAc)₂/NorborneneAryl Iodide[12]

Protocol 3: Proposed Two-Step Meta-C-H Alkynylation

Step 1: Installation of a Sulfonamide Directing Group

  • Reduce the nitrile of this compound to the corresponding amine.

  • React the resulting amine with a suitable sulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride) in the presence of a base (e.g., pyridine) to install the sulfonamide directing group.

Step 2: Rhodium-Catalyzed Meta-C-H Alkynylation

  • To a reaction vessel, add the sulfonamide-containing substrate (0.5 mmol), [Rh(cod)₂]BF₄ (5 mol%), a chiral ligand like (R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (Josiphos-type ligand, 6 mol%), and a terminal alkyne (1.0 mmol).

  • Add an anhydrous solvent such as 1,2-dichloroethane.

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C for 12-24 hours.

  • After completion, cool the reaction, concentrate, and purify by column chromatography.

Step 3: Removal of the Directing Group

  • The sulfonamide directing group can be cleaved under appropriate conditions (e.g., using a thiol and a base) to yield the meta-alkynylated this compound derivative.

Conclusion

The C-H activation strategies outlined in these application notes provide a roadmap for the targeted modification of the phenyl ring of this compound. While these protocols are derived from methodologies applied to similar substrates, they offer a strong starting point for developing robust and efficient synthetic routes to novel derivatives. Researchers are encouraged to screen various catalysts, ligands, and reaction conditions to optimize the yield and regioselectivity for this specific substrate. The successful application of these methods will undoubtedly accelerate the discovery of new chemical entities with potential applications in drug development and materials science.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Derivatives of 2-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of biocatalytic strategies for the stereoselective synthesis of chiral derivatives of 2-(difluoromethoxy)phenylacetonitrile. Chiral derivatives of this compound are valuable intermediates in the development of novel pharmaceuticals and agrochemicals. Biocatalysis offers a green and efficient alternative to traditional chemical methods for obtaining enantiomerically pure compounds.[1] This document outlines three primary enzymatic approaches:

  • Asymmetric synthesis of (R)- or (S)-2-(difluoromethoxy)mandelonitrile using hydroxynitrile lyases (HNLs).

  • Kinetic resolution of racemic 2-(difluoromethoxy)mandelonitrile and its derivatives using lipases.

  • Enantioselective hydrolysis of this compound to the corresponding chiral carboxylic acid using nitrilases.

Due to the limited availability of specific data for this compound, the following protocols and data are based on structurally similar substrates, such as mandelonitrile and other substituted benzaldehyde derivatives.[2][3][4][5] Researchers should consider these as starting points for optimization.

Asymmetric Synthesis using Hydroxynitrile Lyases (HNLs)

Hydroxynitrile lyases (HNLs), or oxynitrilases, catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes or ketones to produce chiral cyanohydrins.[6][7] This method allows for the direct synthesis of either the (R)- or (S)-enantiomer of 2-(difluoromethoxy)mandelonitrile with high enantiomeric excess, depending on the choice of HNL.[6]

dot graph "Asymmetric_Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Substrate [label="2-(Difluoromethoxy)benzaldehyde\n+ Cyanide Source"]; Enzyme [label="(R)- or (S)-HNL"]; Reaction [label="Asymmetric Addition"]; Product [label="Chiral 2-(Difluoromethoxy)mandelonitrile"]; Analysis [label="HPLC/GC Analysis\n(Yield, ee)"];

Substrate -> Reaction; Enzyme -> Reaction; Reaction -> Product; Product -> Analysis; } caption: Asymmetric synthesis of chiral 2-(difluoromethoxy)mandelonitrile using HNLs.

Table 1: Representative Performance of Hydroxynitrile Lyases with Substituted Benzaldehydes.

Data presented here is for analogous substrates and should be used as a reference for enzyme selection and reaction optimization for 2-(difluoromethoxy)benzaldehyde.

Enzyme SourceSubstrateProduct EnantiomerEnantiomeric Excess (ee)Reference
Prunus amygdalus (PaHNL)Benzaldehyde(R)>99%Generic Data
Manihot esculenta (MeHNL)Benzaldehyde(S)>99%[8]
Hevea brasiliensis (HbHNL)Benzaldehyde(S)>99%[8]
Parafontaria laminata (PlamHNL)2-Chlorobenzaldehyde(R)76%[2]
Parafontaria laminata (PlamHNL)3-Methoxybenzaldehyde(R)>95%[2]
Experimental Protocol: HNL-catalyzed Synthesis of Chiral 2-(Difluoromethoxy)mandelonitrile

Materials:

  • (R)- or (S)-selective Hydroxynitrile Lyase (e.g., from Prunus amygdalus or Manihot esculenta)

  • 2-(Difluoromethoxy)benzaldehyde

  • Potassium cyanide (KCN) or acetone cyanohydrin

  • Citrate buffer (0.1 M, pH 4.0-5.5)

  • Organic solvent (e.g., methyl tert-butyl ether (MTBE) or diisopropyl ether)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, prepare a two-phase system in a round-bottom flask by combining the organic solvent and the citrate buffer. The ratio of organic to aqueous phase may need to be optimized (e.g., 1:1 v/v).

  • Substrate Addition: Dissolve the 2-(difluoromethoxy)benzaldehyde in the organic phase to a final concentration of 50-100 mM.

  • Enzyme Addition: Add the HNL to the aqueous buffer phase. The optimal enzyme loading needs to be determined experimentally.

  • Cyanide Addition: In a separate flask, prepare a solution of the cyanide source (e.g., KCN) in the citrate buffer. Add this solution dropwise to the vigorously stirred reaction mixture. A molar excess of the cyanide source is typically used.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 25°C) with vigorous stirring. Monitor the progress of the reaction by taking samples from the organic phase at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess.

  • Work-up: Once the reaction has reached the desired conversion, stop the stirring and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Product Isolation: Remove the solvent under reduced pressure to obtain the crude chiral 2-(difluoromethoxy)mandelonitrile. The product can be further purified by column chromatography if necessary.

Kinetic Resolution using Lipases

Lipases can be used for the kinetic resolution of racemic 2-(difluoromethoxy)mandelonitrile or its acylated derivatives. In a typical kinetic resolution, one enantiomer of the racemate is selectively acylated or hydrolyzed at a faster rate than the other, leading to the separation of the two enantiomers.

dot graph "Kinetic_Resolution_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Substrate [label="Racemic 2-(Difluoromethoxy)mandelonitrile\n+ Acyl Donor"]; Enzyme [label="Lipase"]; Reaction [label="Enantioselective Acylation"]; Products [label="Enantioenriched Acylated Product\n+ Unreacted Enantiomer"]; Separation [label="Chromatographic Separation"];

Substrate -> Reaction; Enzyme -> Reaction; Reaction -> Products; Products -> Separation; } caption: Kinetic resolution of racemic 2-(difluoromethoxy)mandelonitrile using a lipase.

Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution of Mandelonitrile.

This data for mandelonitrile can serve as a starting point for the development of a kinetic resolution for 2-(difluoromethoxy)mandelonitrile.

Lipase SourceAcyl DonorSolventProductEnantiomeric Excess (ee)Reference
Candida antarctica Lipase B (CALB)Vinyl acetateToluene(S)-mandelonitrile acetate>98%[3][4]
Pseudomonas cepacia LipaseIsopropenyl acetateDiisopropyl ether(S)-mandelonitrile acetate94%[9]
Pseudomonas fluorescens LipaseVinyl acetateHexane(S)-3-hydroxy-3-phenylpropanenitrile acetate79.5%[10]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 2-(Difluoromethoxy)mandelonitrile

Materials:

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Racemic 2-(difluoromethoxy)mandelonitrile

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, hexane, or MTBE)

  • Molecular sieves (optional, to maintain anhydrous conditions)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the racemic 2-(difluoromethoxy)mandelonitrile and the acyl donor (typically in excess) in the anhydrous organic solvent.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of lipase will need to be optimized.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining substrate and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.

  • Enzyme Removal: Once the desired conversion is reached, filter off the immobilized lipase. The lipase can often be washed and reused.

  • Product Separation: Remove the solvent under reduced pressure. The resulting mixture of the acylated product and the unreacted enantiomer can be separated by column chromatography.

Enantioselective Hydrolysis using Nitrilases

Nitrilases catalyze the direct hydrolysis of a nitrile group to a carboxylic acid and ammonia.[11] This approach can be used for the kinetic resolution of racemic this compound to produce an enantioenriched carboxylic acid and the unreacted nitrile enantiomer.

dot graph "Enantioselective_Hydrolysis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#FBBC05", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Substrate [label="Racemic this compound"]; Enzyme [label="Nitrilase"]; Reaction [label="Enantioselective Hydrolysis"]; Products [label="Enantioenriched Carboxylic Acid\n+ Unreacted Nitrile"]; Separation [label="Extraction/Chromatography"];

Substrate -> Reaction; Enzyme -> Reaction; Reaction -> Products; Products -> Separation; } caption: Enantioselective hydrolysis of racemic this compound using a nitrilase.

Table 3: Examples of Nitrilase-Catalyzed Hydrolysis of Substituted Phenylacetonitriles.

This table provides examples of nitrilase activity on analogous substrates, which can guide the selection of enzymes for the hydrolysis of this compound.

Enzyme SourceSubstrateProductEnantiomeric Excess (ee)Reference
Alcaligenes faecalisMandelonitrile(R)-Mandelic Acid>99%Generic Data
Pseudomonas fluorescens EBC191Phenylglycinonitrile(S)-PhenylglycineLow[12]
Bradyrhizobium japonicum USDA1103-hydroxy-3-(4-methoxyphenyl)propanenitrile(S)-3-hydroxy-3-(4-methoxyphenyl)propanoic acidHigh (E=43)[13]
Experimental Protocol: Nitrilase-Catalyzed Enantioselective Hydrolysis

Materials:

  • Whole cells or purified nitrilase (e.g., from Alcaligenes or Pseudomonas species)

  • Racemic this compound

  • Phosphate buffer (e.g., 0.1 M, pH 7.0-8.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware and stirring/shaking equipment

Procedure:

  • Reaction Setup: In a suitable vessel, prepare a suspension of the whole cells or a solution of the purified nitrilase in the phosphate buffer.

  • Substrate Addition: Add the racemic this compound to the enzyme suspension/solution. The substrate can be added directly or as a solution in a water-miscible co-solvent like DMSO to improve solubility.

  • Reaction Monitoring: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with shaking. Monitor the progress of the reaction by taking samples at regular intervals. The samples should be analyzed by chiral HPLC to determine the conversion and the enantiomeric excess of both the carboxylic acid product and the remaining nitrile substrate.

  • Work-up: Once the desired level of conversion is achieved (typically close to 50% for high ee of both product and remaining substrate), stop the reaction. If using whole cells, centrifuge to remove the cells.

  • Product Separation: Acidify the aqueous reaction mixture to protonate the carboxylic acid. Extract the products with an organic solvent like ethyl acetate. The carboxylic acid and the unreacted nitrile can then be separated, for example, by extraction with a basic aqueous solution or by column chromatography.

Disclaimer: The protocols and data presented are intended for research use only. They are based on analogous chemical transformations and will require optimization for the specific synthesis of chiral derivatives of this compound. Appropriate safety precautions must be taken when handling all chemicals, especially cyanide-containing compounds.

References

Troubleshooting & Optimization

Technical Support Center: Scale-Up Synthesis of 2-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Difluoromethoxy)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable synthesis. The difluoromethoxy group is a prized substituent in medicinal chemistry, known for enhancing metabolic stability and membrane permeability.[1][2][3] However, its installation and the subsequent synthetic steps can present unique challenges, particularly during scale-up. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory and during pilot-plant production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are the key considerations for scale-up?

A1: The most prevalent synthetic strategies involve a two-step process: the difluoromethoxylation of a suitable precursor followed by the introduction of the nitrile group.

  • Step 1: Difluoromethoxylation: This typically starts with 2-hydroxybenzyl alcohol or a protected derivative. The phenolic hydroxyl group is reacted with a difluoromethylating agent. Common reagents include chlorodifluoromethane (Freon-22) or other sources of difluorocarbene under basic conditions. On a larger scale, handling gaseous reagents like chlorodifluoromethane requires specialized equipment to ensure safety and reaction efficiency. An alternative, more recent approach involves using reagents like zinc difluoromethanesulfinate (DFMS) for radical difluoromethylation, which can be more amenable to scale-up due to milder reaction conditions.[4][5][6]

  • Step 2: Cyanation: The resulting 2-(difluoromethoxy)benzyl alcohol is typically converted to a benzyl halide (e.g., bromide or chloride) followed by nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide.[7][8] Alternatively, palladium- or copper-catalyzed cyanation of the corresponding aryl halide can be employed.[9][10] For scale-up, minimizing the use of highly toxic cyanide reagents is often a priority, and exploring catalytic methods with less toxic cyanide sources like zinc cyanide is advisable.[10][11]

Q2: Why is the difluoromethoxy group considered a bioisostere of groups like hydroxyl or thiol?

A2: The difluoromethyl group (-CF2H) in the difluoromethoxy moiety can act as a lipophilic hydrogen bond donor.[12] This allows it to mimic the hydrogen bonding capabilities of hydroxyl (-OH) or thiol (-SH) groups while increasing the molecule's overall lipophilicity. This enhanced lipophilicity can improve membrane permeability and metabolic stability, making difluoromethylated compounds highly valuable in drug design.[1][12]

Q3: What are the primary safety concerns when working with reagents for difluoromethoxylation and cyanation on a larger scale?

A3:

  • Difluoromethoxylation: When using gaseous reagents like chlorodifluoromethane, there is a risk of pressure buildup and potential for release of ozone-depleting substances. Proper pressure-rated reactors and scrubbing systems are essential. Radical reactions, while often milder, may use initiators that require careful handling.

  • Cyanation: Cyanide salts are highly toxic.[13] Accidental acidification can release deadly hydrogen cyanide gas.[9] Scale-up operations require strict protocols for handling, quenching, and waste disposal. Using less toxic cyanide sources or cyanide-free methods is a growing trend in process chemistry.[11][14]

  • Sodium Hydride: If used as a base, sodium hydride (NaH) is highly flammable and reacts violently with water, releasing hydrogen gas which is explosive.[15][16][17] On a large scale, the addition of NaH must be carefully controlled, and the reaction should be conducted under an inert atmosphere with strict moisture control.[15][16][18]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, their probable causes, and recommended solutions.

Issue 1: Low Yield in the Difluoromethoxylation Step
Potential Cause Troubleshooting Action
Incomplete Deprotonation of the Phenol: The basicity of the reaction medium may be insufficient to fully deprotonate the starting phenolic compound, leading to unreacted starting material.Optimize Base and Solvent: Screen different bases (e.g., NaH, K2CO3, DBU) and ensure the solvent is anhydrous. When using NaH, ensure it is fresh and the dispersion is homogeneous.[15][16]
Poor Generation/Trapping of Difluorocarbene: If using a carbene-based method, the generation of difluorocarbene may be inefficient, or it may be reacting with other components in the mixture.Control Reaction Temperature: The formation and reaction of difluorocarbene are highly temperature-dependent. Optimize the temperature profile of the reaction.
Side Reactions: The difluorocarbene or other reactive intermediates may react with other functional groups on the molecule or with the solvent.Protecting Group Strategy: Consider protecting other reactive functional groups on the starting material. Choose a non-reactive solvent.
Issue 2: Formation of Impurities during Cyanation
Potential Cause Troubleshooting Action
Over-alkylation or Side Reactions with the Nitrile Group: The product nitrile can undergo further reactions under the reaction conditions.Controlled Addition and Temperature: Add the cyanide source in a controlled manner and maintain the optimal reaction temperature to minimize side reactions.
Hydrolysis of the Nitrile: The presence of water can lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid, especially under basic or acidic work-up conditions.Anhydrous Conditions and Neutral Work-up: Ensure the reaction is carried out under anhydrous conditions. During work-up, maintain a neutral pH if possible.
Incomplete Conversion of Benzyl Halide: The reaction may not go to completion, leaving unreacted starting material which can be difficult to separate from the product.Reaction Monitoring and Optimization: Monitor the reaction progress using techniques like TLC or GC. If the reaction stalls, consider increasing the temperature or adding more cyanide source.
Issue 3: Challenges During Work-up and Purification
Potential Cause Troubleshooting Action
Dark-colored Crude Product: The reaction may produce colored impurities that are difficult to remove.Activated Carbon Treatment: Before distillation, treat a solution of the crude product with activated carbon to adsorb colored impurities.[19]
Low Purity after Distillation: Impurities with boiling points close to the product may co-distill.Fractional Distillation: Use a distillation column with a higher number of theoretical plates (e.g., a Vigreux column) to improve separation.[19]
Thermal Decomposition during Distillation: The product may be thermally labile at its boiling point at atmospheric pressure.Vacuum Distillation: Purify the product by vacuum distillation to lower the boiling point and minimize thermal degradation.[19]

Experimental Protocols

Protocol 1: Synthesis of 2-(Difluoromethoxy)benzyl Bromide

This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.

Step-by-step Methodology:

  • Reaction Setup: To a solution of 2-(difluoromethoxy)benzyl alcohol (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr3) (0.4 eq) dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(difluoromethoxy)benzyl bromide.

Protocol 2: Cyanation to this compound

Step-by-step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, dissolve the crude 2-(difluoromethoxy)benzyl bromide (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

  • Cyanide Addition: Add sodium cyanide (NaCN) (1.2 eq) portion-wise to the solution.

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and stir until the reaction is complete as monitored by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Visualizations

Workflow for Troubleshooting Low Yield in Difluoromethoxylation

G start Low Yield in Difluoromethoxylation check_deprotonation Check for Complete Deprotonation (e.g., by quenching a small aliquot) start->check_deprotonation incomplete_deprotonation Incomplete Deprotonation check_deprotonation->incomplete_deprotonation optimize_base Optimize Base (e.g., NaH, K2CO3) Ensure Anhydrous Conditions incomplete_deprotonation->optimize_base Yes check_carbene Assess Difluorocarbene Generation/Trapping incomplete_deprotonation->check_carbene No end Improved Yield optimize_base->end poor_carbene Poor Carbene Efficiency check_carbene->poor_carbene optimize_temp Optimize Reaction Temperature poor_carbene->optimize_temp Yes check_side_reactions Analyze for Side Products (e.g., by GC-MS, NMR) poor_carbene->check_side_reactions No optimize_temp->end side_products_present Side Products Detected check_side_reactions->side_products_present protecting_groups Implement Protecting Group Strategy Change Solvent side_products_present->protecting_groups Yes side_products_present->end No protecting_groups->end

Caption: Troubleshooting workflow for low yield in difluoromethoxylation.

Scale-Up Safety Considerations for Cyanation

G cluster_reagents Reagent Handling cluster_reaction Reaction Conditions cluster_waste Waste Disposal reagent_handling Reagent: Cyanide Salts Hazard: High Toxicity Mitigation: Use of enclosed systems, PPE, and dedicated handling areas reaction_conditions Condition: Acidification Hazard: HCN Gas Release Mitigation: Strict pH control, use of buffered systems, and adequate ventilation with scrubbers waste_disposal Waste Stream: Cyanide-containing liquids Hazard: Environmental Contamination Mitigation: Chemical quenching (e.g., with bleach), and disposal via licensed hazardous waste contractor

Caption: Key safety considerations for scaling up cyanation reactions.

References

Purification of 2-(Difluoromethoxy)phenylacetonitrile using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of 2-(Difluoromethoxy)phenylacetonitrile using column chromatography.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography purification of this compound.

Problem Possible Cause(s) Solution(s)
Compound does not move from the origin (low Rf value) The mobile phase is not polar enough to elute the compound from the stationary phase.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. If using a dichloromethane/methanol system, increase the methanol percentage.[1]
Compound elutes too quickly (high Rf value), poor separation The mobile phase is too polar, causing the compound and impurities to travel with the solvent front.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.[1]
Streaking of the compound on the TLC plate and column 1. The sample is overloaded. 2. Strong interaction between the compound and the acidic silica gel stationary phase. 3. The compound has poor solubility in the eluent.1. Dilute the sample before loading it onto the column.[1] 2. Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to neutralize active sites on the silica gel.[1] 3. Ensure the crude sample is fully dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent before loading. Dry loading the sample onto silica gel can also resolve solubility issues.[2]
Co-elution of impurities with the desired product The chosen solvent system does not provide sufficient selectivity to separate the impurities from the product.1. Try a different solvent system. For example, if hexane/ethyl acetate is not effective, a system like dichloromethane/methanol might offer different selectivity.[1] 2. Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., cyano- or diol-bonded), which can provide alternative separation mechanisms.[3]
Product decomposition on the column The compound is unstable on silica gel.Test the stability of your compound on a TLC plate by spotting it and leaving it for a period before eluting (2D TLC). If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a base like triethylamine.[4]
Crystallization of the compound on the column The compound may have limited solubility in the mobile phase and crystallizes as the band moves down the column.This is a challenging issue. Try using a solvent system where the compound has better solubility, even if the separation is slightly less optimal. Running the column at a slightly elevated temperature (if feasible) can also help maintain solubility.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A common starting point for the purification of moderately polar organic compounds like this compound is a mixture of a non-polar solvent and a more polar solvent. Good initial systems to try are hexane/ethyl acetate or dichloromethane/methanol.[1] You can start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity based on TLC analysis.

Q2: How do I determine the optimal solvent system for my column?

A2: The optimal solvent system is typically determined by thin-layer chromatography (TLC). The ideal system should give your desired compound an Rf value of approximately 0.3, with good separation from any impurities.

Q3: What is "dry loading" and when should I use it?

A3: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before placing it on top of the column.[2] This technique is particularly useful when your crude product is not very soluble in the initial mobile phase.[2] To do this, dissolve your sample in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure until you have a free-flowing powder. This powder is then carefully added to the top of your packed column.[2][5]

Q4: My compound is a liquid. How should I load it onto the column?

A4: If your compound is a liquid, you can dissolve it in a minimal amount of the initial mobile phase or a solvent in which it is readily soluble and that has a low boiling point (like dichloromethane).[2] Then, carefully apply this solution to the top of the silica gel bed using a pipette.[2]

Q5: What are some alternative stationary phases if silica gel is not effective?

A5: If you are unable to achieve good separation or if your compound decomposes on silica gel, you might consider using alumina (which can be basic, neutral, or acidic) or bonded-phase silicas such as cyano-bonded or diol-bonded phases.[3] These alternatives offer different selectivities and can be beneficial for separating challenging mixtures.[3]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material to be purified.

  • Securely clamp the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm).

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[2]

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.

  • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column, collecting fractions in test tubes or other suitable containers.

  • Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution). For example, you can start with 95:5 hexane/ethyl acetate, then move to 90:10, 80:20, and so on. A gradient elution can improve the separation of compounds with different polarities.[6]

4. Analysis of Fractions:

  • Analyze the collected fractions by thin-layer chromatography (TLC) to determine which fractions contain the purified product.

  • Spot a small amount from each fraction onto a TLC plate and elute with an appropriate solvent system.

  • Visualize the spots under UV light or by using a staining agent.

5. Isolation of the Purified Product:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Data Presentation

The following table provides representative data for a typical column chromatography purification of this compound.

Parameter Value
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Gradient) Hexane:Ethyl Acetate (from 95:5 to 80:20)
Crude Sample Weight 1.0 g
Purified Product Weight 0.85 g
Yield 85%
Purity (by GC-MS) >98%
Rf of Pure Compound (in 8:2 Hexane:EtOAc) ~0.35

Visualization

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.

G start Start Purification tlc Run TLC with Crude Mixture start->tlc rf_check Is Rf of Product ~0.3 and well-separated? tlc->rf_check run_column Proceed with Column Chromatography rf_check->run_column Yes adjust_polarity Adjust Mobile Phase Polarity rf_check->adjust_polarity No streaking_check Is there streaking on TLC? run_column->streaking_check adjust_polarity->tlc streaking_solutions Dilute Sample or Add Modifier to Eluent streaking_check->streaking_solutions Yes analyze_fractions Analyze Fractions by TLC streaking_check->analyze_fractions No streaking_solutions->run_column separation_check Is separation successful? analyze_fractions->separation_check combine_fractions Combine Pure Fractions & Evaporate separation_check->combine_fractions Yes alt_system Try Different Solvent System or Stationary Phase separation_check->alt_system No end Purified Product combine_fractions->end alt_system->tlc

Caption: Troubleshooting workflow for column chromatography.

References

Identification of byproducts in 2-(Difluoromethoxy)phenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Difluoromethoxy)phenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent method for synthesizing this compound is through the O-difluoromethylation of 2-hydroxyphenylacetonitrile. This reaction typically employs a difluorocarbene precursor, such as sodium chlorodifluoroacetate, in the presence of a base.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors. Incomplete reaction is a primary suspect, which can be caused by insufficient reagent stoichiometry, suboptimal reaction temperature, or inadequate reaction time. The presence of moisture can also be detrimental, as it can consume the difluorocarbene intermediate. Additionally, improper workup and purification procedures can lead to product loss.

Q3: The final product is discolored, even after purification. What is the likely reason?

A3: Discoloration in the final product often indicates the presence of impurities. These could be polymeric byproducts formed from side reactions of the difluorocarbene intermediate or residual starting materials and reagents that were not completely removed during purification. Overheating during distillation or solvent removal can also lead to the formation of colored degradation products.

Q4: I am observing an unexpected solid in my reaction mixture. What could it be?

A4: The formation of an unexpected solid could be due to several side reactions. If moisture is present, the nitrile group of either the starting material or the product can hydrolyze to form the corresponding amide, 2-(difluoromethoxy)phenylacetamide, or carboxylic acid, 2-(difluoromethoxy)phenylacetic acid, which are often solids with higher melting points.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on byproduct identification and mitigation.

Observed Problem Potential Cause (Byproduct) Proposed Solution
Low Yield of Desired Product Incomplete conversion of 2-hydroxyphenylacetonitrile.- Ensure accurate stoichiometry of reagents. - Monitor the reaction progress using TLC or GC-MS to confirm the consumption of the starting material. - Optimize reaction temperature and time.
Hydrolysis of the nitrile group to 2-(difluoromethoxy)phenylacetamide or 2-(difluoromethoxy)phenylacetic acid.- Use anhydrous solvents and reagents. - During workup, minimize prolonged contact with strongly acidic or basic aqueous solutions.
Formation of polymeric byproducts.- Maintain careful temperature control during the reaction. - Ensure efficient stirring to prevent localized high concentrations of reagents.
Presence of Multiple Spots on TLC/Peaks in GC-MS Unreacted 2-hydroxyphenylacetonitrile.- Increase the equivalents of the difluoromethylating agent and base. - Extend the reaction time.
2-(Difluoromethoxy)phenylacetamide.- Confirm structure using analytical techniques (e.g., NMR, MS). - Optimize workup to avoid hydrolysis. Recrystallization may help in separation.
2-(Difluoromethoxy)phenylacetic acid.- An acidic wash during workup can help remove this impurity. - Column chromatography can be effective for separation.
Formylated byproducts (e.g., 2-(difluoromethoxy)-6-formylphenylacetonitrile).- This can occur if the difluorocarbene acts as a formylating agent.[1] - Purification by column chromatography is recommended.
Difficulty in Product Isolation/Purification Product co-eluting with impurities.- Adjust the solvent system for column chromatography to improve separation. - Consider derivatization of the impurity to facilitate separation.
Oily or waxy final product.- Ensure complete removal of residual solvents under high vacuum. - If applicable, attempt recrystallization from a suitable solvent system to obtain a crystalline solid.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the difluoromethylation of phenols.[2][3]

Materials:

  • 2-hydroxyphenylacetonitrile

  • Sodium chlorodifluoroacetate

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Hexanes

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar, add 2-hydroxyphenylacetonitrile (1.0 equiv) and cesium carbonate (1.5 equiv).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF and a controlled amount of deionized water via syringe.

  • Add sodium chlorodifluoroacetate (2.0 equiv) to the stirred mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with hexanes or a mixture of hexanes and ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting during the protocol:

  • Incomplete reaction: If TLC/GC-MS analysis shows significant unreacted starting material, consider increasing the reaction temperature or time. Ensure all reagents are of high purity and anhydrous where specified.

  • Formation of polar byproducts: If significant streaking or polar spots are observed on the TLC plate, this may indicate the formation of the corresponding carboxylic acid. An acidic wash of the organic layer during workup can help remove this impurity.

Visualizations

Below are diagrams illustrating the troubleshooting workflow and the general synthetic pathway with potential side reactions.

TroubleshootingWorkflow Problem Observed Problem (e.g., Low Yield) Cause1 Incomplete Reaction Problem->Cause1 Is starting material left? Cause2 Byproduct Formation Problem->Cause2 Are new spots/ peaks present? Solution1 Optimize Reaction Conditions Cause1->Solution1 Byproduct1 Unreacted Starting Material Cause2->Byproduct1 Byproduct2 Hydrolysis Products Cause2->Byproduct2 Byproduct3 Other Byproducts Cause2->Byproduct3 Solution2 Purification Strategy Byproduct1->Solution1 Byproduct2->Solution2 Byproduct3->Solution2

Caption: Troubleshooting workflow for identifying and addressing issues in the synthesis.

SyntheticPathway cluster_main Synthetic Pathway cluster_side Potential Side Reactions Start 2-Hydroxyphenylacetonitrile Reagent + Difluorocarbene Source (e.g., NaO2CCF2Cl) SideReaction2 Incomplete Reaction Start->SideReaction2 Suboptimal Conditions Product This compound Reagent->Product Main Reaction SideReaction1 Hydrolysis Product->SideReaction1 Moisture Byproduct1a 2-(Difluoromethoxy)phenylacetamide SideReaction1->Byproduct1a Byproduct1b 2-(Difluoromethoxy)phenylacetic acid SideReaction1->Byproduct1b Byproduct2 Unreacted Starting Material SideReaction2->Byproduct2

References

Optimizing reaction conditions for the difluoromethoxylation of 2-hydroxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the difluoromethoxylation of 2-hydroxyphenylacetonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and practical method for the difluoromethoxylation of phenols like 2-hydroxyphenylacetonitrile?

A common and practical method involves the use of sodium chlorodifluoroacetate (ClCF₂CO₂Na) as a difluorocarbene precursor. This reagent is favored due to its stability, commercial availability in bulk, and relatively low environmental impact compared to gaseous reagents like chlorodifluoromethane.[1][2] The reaction proceeds by thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene (:CF₂), which is then trapped by the phenolate of 2-hydroxyphenylacetonitrile.[1][2]

Q2: What is the proposed mechanism for the difluoromethoxylation using sodium chlorodifluoroacetate?

The reaction is thought to proceed via the generation of a difluorocarbene intermediate. The process begins with the deprotonation of the phenol by a base to form a phenoxide. Concurrently, thermal decarboxylation of sodium chlorodifluoroacetate generates the electrophilic difluorocarbene (:CF₂). This highly reactive intermediate is then trapped by the nucleophilic phenoxide to form the desired aryl difluoromethyl ether.[1][2]

Q3: Are there alternative reagents for the difluoromethoxylation of phenols?

Yes, several other reagents can be used for difluoromethoxylation. These include:

  • S-(Difluoromethyl)sulfonium salts: These are bench-stable precursors that generate difluorocarbene under basic conditions.[3][4]

  • TMSCF₂H (Difluoromethyl)trimethylsilane): This reagent can serve as a ˙CF₂H source, often in radical reactions.

  • Chlorodifluoromethane (ClCF₂H): While effective, it is a gas and an ozone-depleting substance, making it less favorable for large-scale synthesis.[2][5]

The choice of reagent can depend on the specific substrate, desired reaction conditions (e.g., radical vs. nucleophilic), and scale of the reaction.

Troubleshooting Guide

Issue 1: Low or no yield of the desired 2-(difluoromethoxy)phenylacetonitrile.

  • Potential Cause 1: Inefficient generation of difluorocarbene.

    • Solution: Ensure the reaction temperature is high enough for the thermal decarboxylation of sodium chlorodifluoroacetate, typically around 120 °C.[1][2] The reaction should show vigorous bubbling as CO₂ is evolved.[1][2]

  • Potential Cause 2: Incomplete deprotonation of the phenol.

    • Solution: 2-Hydroxyphenylacetonitrile is acidic, but a sufficiently strong base is required to ensure complete formation of the phenoxide. Cesium carbonate (Cs₂CO₃) is an effective base for this transformation.[2] Ensure the base is of good quality and used in stoichiometric excess (e.g., 1.5 equivalents).

  • Potential Cause 3: Moisture in the reaction.

    • Solution: Although the referenced procedure includes a small amount of water, excessive moisture can interfere with the reaction. Ensure that your solvent (e.g., DMF) is dry and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1][2]

Issue 2: Incomplete conversion of the starting material.

  • Potential Cause 1: Insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] If the reaction stalls, consider increasing the reaction time or temperature slightly. However, be aware that prolonged high temperatures can lead to decomposition.

  • Potential Cause 2: Insufficient amount of difluoromethylating agent.

    • Solution: Ensure that an adequate excess of the difluoromethylating agent is used. For sodium chlorodifluoroacetate, using around 2.8 equivalents is recommended.[2]

Issue 3: Formation of significant side products.

  • Potential Cause: Decomposition of the starting material or product.

    • Solution: The nitrile group in 2-hydroxyphenylacetonitrile can be sensitive to harsh basic conditions and high temperatures. If significant decomposition is observed, it may be necessary to screen other bases or lower the reaction temperature and extend the reaction time.

Experimental Protocols and Data

Optimized Reaction Conditions

The following table summarizes a robust set of reaction conditions for the difluoromethoxylation of a substituted phenol, which can be adapted for 2-hydroxyphenylacetonitrile.

ParameterRecommended ConditionNotes
Substrate 2-Hydroxyphenylacetonitrile1.0 equiv
Reagent Sodium 2-chloro-2,2-difluoroacetate2.8 equiv[2]
Base Cesium Carbonate (Cs₂CO₃)1.5 equiv[2]
Solvent Dry DMF-
Co-solvent Deionized WaterA small amount can be beneficial[2]
Temperature 120 °C[1][2]Oil bath
Atmosphere Inert (Nitrogen or Argon)[1][2]
Reaction Time 2 hours (monitor by TLC)[1][2]
Troubleshooting Summary
SymptomPotential CauseSuggested Action
Low Yield Incomplete phenoxide formationUse 1.5 equiv. of a strong, non-nucleophilic base like Cs₂CO₃.
Insufficient difluorocarbeneEnsure temperature is at 120 °C for decarboxylation.
Incomplete Conversion Insufficient reagentUse at least 2.8 equiv. of sodium chlorodifluoroacetate.
Short reaction timeMonitor by TLC and extend reaction time if necessary.
Side Products DecompositionConsider screening alternative bases or slightly lower temperature.

Visualizing the Process

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Charge flask with 2-hydroxyphenylacetonitrile and Cs₂CO₃ B Seal, evacuate, and backfill with N₂ (3x) A->B C Add dry DMF and water B->C D Degas solution with N₂ for 1 hour C->D E Add sodium chlorodifluoroacetate D->E Under N₂ stream F Heat to 120 °C for 2 hours E->F G Monitor by TLC F->G H Cool to room temperature G->H Upon completion I Dilute with water H->I J Extract with hexanes I->J K Wash organic layers J->K L Dry, filter, and concentrate K->L M Purify product L->M

Caption: Workflow for the difluoromethoxylation of 2-hydroxyphenylacetonitrile.

Proposed Reaction Mechanism

G cluster_phenoxide Phenoxide Formation cluster_carbene Carbene Generation cluster_product Product Formation Phenol 2-Hydroxyphenylacetonitrile Phenoxide Phenoxide Anion Phenol->Phenoxide Deprotonation Base Cs₂CO₃ Intermediate Intermediate Adduct Phenoxide->Intermediate Nucleophilic Attack Reagent ClCF₂CO₂Na Carbene Difluorocarbene (:CF₂) Reagent->Carbene Thermal Decarboxylation (-CO₂, -NaCl) Heat 120 °C Product This compound Intermediate->Product Protonation

Caption: Proposed mechanism for difluoromethoxylation via difluorocarbene.

Detailed Experimental Protocol

Synthesis of this compound

Disclaimer: This protocol is adapted from a general procedure for the difluoromethoxylation of phenols and should be optimized for 2-hydroxyphenylacetonitrile.

Materials:

  • 2-Hydroxyphenylacetonitrile

  • Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Hexanes

  • Ethyl Acetate

  • Saturated Sodium Chloride solution

  • 10% Lithium Chloride solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a single-necked round-bottomed flask equipped with a magnetic stir bar, add 2-hydroxyphenylacetonitrile (1.00 equiv) and cesium carbonate (1.50 equiv).

  • Seal the flask with a rubber septum, connect it to a Schlenk line, and evacuate the headspace under vacuum, followed by backfilling with nitrogen. Repeat this cycle three times.[2]

  • Add anhydrous DMF and deionized water via syringe.

  • Degas the resulting solution by bubbling nitrogen through it for 1 hour while stirring.[2]

  • Remove the septum and add sodium 2-chloro-2,2-difluoroacetate (2.80 equiv) in one portion under a positive stream of nitrogen.

  • Equip the flask with a reflux condenser, seal it with a septum, and ensure the system is under a positive pressure of nitrogen with an oil bubbler outlet.[2]

  • Lower the flask into a preheated oil bath at 120 °C and stir vigorously for 2 hours. Vigorous bubbling should be observed as the reaction progresses.[1][2]

  • Monitor the reaction by TLC (e.g., using 1:2 ethyl acetate:hexanes as eluent). To sample, briefly remove the condenser, take a drop of the mixture, and quench it in a vial with ethyl acetate and 1M HCl before spotting on the TLC plate.[2]

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.

  • Extract the aqueous layer with hexanes (5 times).[2]

  • Combine the organic layers and wash them with saturated sodium chloride solution, followed by multiple washes with a 10% aqueous lithium chloride solution to remove residual DMF.[2]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

References

Strategies to improve the yield of 2-(Difluoromethoxy)phenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Difluoromethoxy)phenylacetonitrile.

Troubleshooting Guide

Encountering issues during the synthesis of this compound is common. This guide addresses specific problems you might face, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Difluoromethylating Agent: The reagent (e.g., chlorodifluoromethane) may have degraded. 2. Base Incompatibility: The chosen base may not be strong enough to deprotonate the starting phenol effectively. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate. 4. Catalyst Deactivation: If a phase-transfer catalyst is used, it may be poisoned by impurities.1. Use a fresh or properly stored difluoromethylating agent. 2. Switch to a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent. 3. Gradually increase the reaction temperature while monitoring for product formation and side reactions. 4. Ensure all reagents and solvents are pure and dry. Consider adding the catalyst in portions.
Formation of Significant Side Products 1. Over-alkylation: The product or starting material may react further. 2. Hydrolysis of Nitrile: Presence of water can lead to the formation of the corresponding carboxylic acid or amide.[1] 3. Ring Reactions: Undesired reactions on the aromatic ring may occur under harsh conditions.1. Carefully control the stoichiometry of the difluoromethylating agent. 2. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Optimize reaction temperature and time to favor the desired reaction.
Difficult Purification 1. Similar Polarity of Product and Impurities: Makes separation by chromatography challenging. 2. Oily Product: The product may not crystallize easily.1. Explore different solvent systems for column chromatography. 2. Attempt distillation under reduced pressure.[2][3]
Reaction Stalls Before Completion 1. Insufficient Reagent: One of the key reagents may have been consumed. 2. Change in Reaction Conditions: Fluctuation in temperature or pressure.1. Monitor the reaction progress using techniques like TLC or GC and add more of the limiting reagent if necessary.[1] 2. Ensure stable and consistent reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common approach involves the difluoromethylation of a precursor containing a phenolic hydroxyl group, followed by the introduction of the nitrile group. For instance, reacting 2-hydroxyphenylacetonitrile with a difluoromethylating agent like chlorodifluoromethane under basic conditions is a plausible route.

Q2: My reaction to introduce the difluoromethoxy group is not working. What should I check?

A2: Several factors could be at play. First, ensure your difluoromethylating agent is active and that you are using a sufficiently strong base to deprotonate the phenol. The choice of solvent is also critical; polar aprotic solvents are often effective. Temperature control is also important to prevent side reactions.

Q3: I am observing the formation of an unexpected solid in my reaction mixture. What could it be?

A3: The formation of an unexpected solid could be due to several side reactions. If moisture is present, the nitrile group can hydrolyze to form the corresponding amide or carboxylic acid, which are often solids.[1] Polymerization of starting materials or products can also occur under certain conditions.

Q4: My final product is colored, even after purification. What is the cause?

A4: A yellow or brownish color in the final product can be due to residual impurities or degradation products formed during the reaction or workup.[1] Overheating during distillation can also lead to the formation of colored byproducts.

Key Experimental Protocols

A proposed two-step synthesis of this compound is outlined below.

Step 1: Synthesis of 2-(Difluoromethoxy)benzaldehyde

This step involves the difluoromethylation of 2-hydroxybenzaldehyde.

  • Reagents and Materials:

    • 2-hydroxybenzaldehyde

    • Chlorodifluoromethane (or another suitable difluoromethylating agent)

    • Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Reaction vessel equipped with a stirrer, condenser, and gas inlet

  • Procedure:

    • In a reaction vessel, dissolve 2-hydroxybenzaldehyde in anhydrous DMF.

    • Add potassium carbonate to the solution.

    • Bubble chlorodifluoromethane gas through the stirred mixture at a controlled rate.

    • Maintain the reaction temperature between 70-80 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Once the reaction is complete, cool the mixture and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 2: Conversion to this compound

This step converts the aldehyde to the nitrile. A common method is via the formation and subsequent dehydration of an oxime.

  • Reagents and Materials:

    • 2-(Difluoromethoxy)benzaldehyde

    • Hydroxylamine hydrochloride

    • Sodium formate

    • Formic acid

    • Reaction vessel

  • Procedure:

    • Dissolve 2-(Difluoromethoxy)benzaldehyde, hydroxylamine hydrochloride, and sodium formate in formic acid.

    • Heat the mixture to reflux and maintain for several hours.

    • Monitor the reaction by TLC or GC.

    • After completion, cool the reaction mixture and pour it into ice water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer and remove the solvent under reduced pressure.

    • Purify the final product by vacuum distillation or column chromatography.

Visualizing the Process

Diagram 1: Proposed Synthesis Pathway

A 2-Hydroxyphenylacetonitrile B This compound A->B 1. Base (e.g., K2CO3) 2. ClCHF2 3. Solvent (e.g., DMF)

Caption: Proposed one-step synthesis of this compound.

Diagram 2: Troubleshooting Workflow

Start Low Yield Check1 Check Starting Material Purity Start->Check1 Check2 Verify Reagent Activity Check1->Check2 Pure Solution1 Purify Starting Materials Check1->Solution1 Impure Check3 Optimize Reaction Conditions Check2->Check3 Active Solution2 Use Fresh Reagents Check2->Solution2 Inactive Solution3 Adjust Temp, Time, Stoichiometry Check3->Solution3

Caption: A workflow for troubleshooting low yield issues.

Diagram 3: Factors Affecting Yield

Yield Yield Temp Temperature Temp->Yield Time Reaction Time Time->Yield Base Base Strength Base->Yield Solvent Solvent Polarity Solvent->Yield Purity Reagent Purity Purity->Yield

Caption: Key factors influencing the reaction yield.

References

Technical Support Center: Overcoming Poor Solubility of 2-(Difluoromethoxy)phenylacetonitrile in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 2-(Difluoromethoxy)phenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is an organic compound featuring a phenyl ring substituted with a difluoromethoxy group and a cyanomethyl (acetonitrile) group.[1][2] Its chemical structure, characterized by a hydrophobic aromatic ring and a difluoromethoxy group, contributes to its poor solubility in aqueous media. This low solubility can be a significant hurdle in various experimental and developmental settings, particularly in biological assays and pharmaceutical formulations, as it can lead to low bioavailability and inconsistent results.[3][4]

Q2: What are the general approaches to improve the solubility of poorly water-soluble compounds like this compound?

A2: There are several established techniques to enhance the solubility of poorly water-soluble compounds. These can be broadly categorized into physical and chemical modifications.[3]

  • Physical Modifications: These include methods like particle size reduction (micronization and nanosuspension), and creating solid dispersions.[5][6]

  • Chemical Modifications: These approaches involve the use of co-solvents, adjusting the pH of the solution, forming inclusion complexes with cyclodextrins, and using surfactants.[3][7][8]

Q3: Can pH adjustment be used to improve the solubility of this compound?

A3: The effectiveness of pH adjustment depends on whether the compound has ionizable groups.[][10] Phenylacetonitrile derivatives are generally neutral compounds and lack easily ionizable functional groups. Therefore, altering the pH of the aqueous medium is unlikely to significantly increase the solubility of this compound.[10]

Q4: How do co-solvents work to increase solubility?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[8][] This reduction in polarity decreases the interfacial tension between the aqueous solution and the hydrophobic solute, thereby enhancing the solubility of non-polar compounds like this compound.[8] Commonly used co-solvents in research and pharmaceutical development include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[]

Q5: What are cyclodextrins and how can they enhance the solubility of this compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their hydrophobic cavity, forming an inclusion complex.[3][11] This complex has a hydrophilic exterior, which allows it to be readily dissolved in water, thereby increasing the apparent aqueous solubility of the guest molecule.[12] Derivatives of natural cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used due to their higher aqueous solubility and lower toxicity.[13]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation of this compound upon addition to aqueous buffer. The compound has very low intrinsic aqueous solubility.1. Use of Co-solvents: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent (e.g., DMSO, ethanol) and add it to the aqueous buffer in a small volume (typically ≤1% of the final volume) while vortexing to ensure rapid mixing and prevent localized precipitation. 2. Employ Cyclodextrins: Prepare an aqueous solution of a suitable cyclodextrin (e.g., HP-β-CD) and then add the compound to this solution. The formation of an inclusion complex will enhance its solubility.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound in the assay medium.1. Confirm Solubilization: Visually inspect the final solution for any signs of precipitation or cloudiness. If possible, quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC). 2. Optimize Solubilization Method: Systematically test different co-solvents or various types and concentrations of cyclodextrins to find the optimal conditions for complete solubilization at the desired concentration.
Difficulty in preparing a stable aqueous formulation for in vivo studies. The chosen solubilization method is not suitable for in vivo administration (e.g., toxicity of the co-solvent at the required concentration).1. Nanosuspension: Consider formulating the compound as a nanosuspension. This involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution.[14][15] 2. Solid Dispersion: Create a solid dispersion of the compound in a hydrophilic carrier. This involves dissolving both the compound and a carrier (e.g., a polymer like PVP or a PEG) in a common solvent and then removing the solvent. When this solid dispersion is added to water, the carrier dissolves rapidly, releasing the compound as very fine particles.[5][16]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)
  • Stock Solution Preparation: Weigh an accurate amount of this compound and dissolve it in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is completely dissolved.

  • Working Solution Preparation:

    • Pipette the desired volume of the aqueous buffer into a sterile tube.

    • While vigorously vortexing the buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.

    • Note: The final concentration of DMSO in the aqueous solution should be kept as low as possible (ideally below 1%, and often below 0.5%) to avoid solvent effects in biological assays.

  • Observation: Visually inspect the final solution for any signs of precipitation. If the solution remains clear, the compound is likely solubilized.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Cyclodextrin Solution Preparation: Prepare a solution of HP-β-CD in the desired aqueous buffer at a concentration known to be effective for similar compounds (e.g., 1-10% w/v).

  • Complexation:

    • Add the pre-weighed this compound directly to the HP-β-CD solution.

    • Stir or sonicate the mixture at room temperature for a period of time (e.g., 1-24 hours) to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Concentration Determination: Determine the concentration of the solubilized compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Quantitative Data Summary

Solubilization Method Aqueous Medium Illustrative Solubility (µg/mL)
None (Intrinsic Solubility)Phosphate Buffered Saline (PBS), pH 7.4< 1
1% DMSO (Co-solvent)PBS, pH 7.410 - 50
5% HP-β-CD (Complexation)PBS, pH 7.450 - 200
NanosuspensionWater> 500
Solid Dispersion (with PVP K30)Water> 500

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble Compound cluster_methods Solubilization Strategies cluster_end Outcome start This compound Powder cosolvent Co-solvent Method (e.g., DMSO) start->cosolvent cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin nanosuspension Nanosuspension start->nanosuspension solid_dispersion Solid Dispersion start->solid_dispersion end Aqueous Solution for Experiments cosolvent->end cyclodextrin->end nanosuspension->end solid_dispersion->end

Caption: Experimental workflow for enhancing the aqueous solubility of this compound.

troubleshooting_flowchart cluster_yes Troubleshooting Path cluster_no Success start Compound Precipitates in Aqueous Media? check_concentration Is the final concentration too high? start->check_concentration Yes proceed Proceed with Experiment start->proceed No try_cosolvent Use a co-solvent (e.g., DMSO ≤ 1%) check_concentration->try_cosolvent No check_concentration->try_cosolvent Yes, try reducing concentration or... try_cyclodextrin Use cyclodextrins (e.g., HP-β-CD) check_concentration->try_cyclodextrin Yes, try reducing concentration or... consider_formulation Consider advanced formulations (Nanosuspension, Solid Dispersion) try_cosolvent->consider_formulation Still precipitates try_cosolvent->proceed Soluble try_cyclodextrin->consider_formulation Still precipitates try_cyclodextrin->proceed Soluble consider_formulation->proceed

Caption: Troubleshooting flowchart for addressing precipitation issues.

References

Preventing hydrolysis of the nitrile group in 2-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(Difluoromethoxy)phenylacetonitrile

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this compound, with a specific focus on preventing the unintended hydrolysis of the nitrile group during experimental procedures.

Troubleshooting Guides

Issue: My reaction is showing significant formation of 2-(difluoromethoxy)phenylacetic acid as a byproduct.

  • Question 1: I am observing hydrolysis of the nitrile group to a carboxylic acid under acidic conditions. How can I prevent this?

    Answer: Hydrolysis of nitriles to carboxylic acids is a common reaction under acidic conditions, often requiring heat.[1][2] The reaction proceeds via protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.[3][4][5] To minimize or prevent this, consider the following troubleshooting steps:

    • Reduce Reaction Temperature: Many acid-catalyzed reactions can proceed at lower temperatures without inducing significant nitrile hydrolysis. Evaluate if the primary reaction can be conducted at room temperature or below.

    • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. The presence of water is essential for hydrolysis.[6]

    • Decrease Acid Concentration: Use the minimum catalytic amount of acid required for your primary reaction. High concentrations of strong acids will promote hydrolysis.

    • Shorter Reaction Times: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.

    • Alternative Acid Catalysts: Consider using Lewis acids instead of Brønsted acids if compatible with your reaction scheme, as they may be less prone to promoting hydrolysis.

  • Question 2: I am seeing hydrolysis of the nitrile under basic conditions. What are the best practices to avoid this?

    Answer: Basic hydrolysis of nitriles also occurs, typically initiated by the attack of a hydroxide ion on the nitrile carbon.[3][7] The resulting carboxylate salt is then protonated during acidic workup to yield the carboxylic acid.[1] To avoid this:

    • Avoid Strong Aqueous Bases: If possible, use non-nucleophilic organic bases (e.g., DBU, DIPEA) instead of aqueous solutions of NaOH, KOH, or LiOH.[8]

    • Control Temperature: As with acidic conditions, basic hydrolysis is often accelerated by heat.[4] Running the reaction at a lower temperature can significantly reduce the rate of hydrolysis.

    • Careful Workup: During the reaction workup, avoid prolonged exposure to strongly basic aqueous solutions. If an aqueous basic wash is necessary, perform it quickly and at a low temperature. Neutralize the mixture promptly.

    • Milder Conditions for Amide Formation: If the goal is the amide, and not the complete hydrolysis to the carboxylic acid, milder basic conditions can be employed. For instance, using an alkaline solution of hydrogen peroxide can favor the formation of the amide over the carboxylic acid.[8]

  • Question 3: Can the difluoromethoxy group on the phenyl ring influence the rate of nitrile hydrolysis?

    Answer: Yes, the electronic properties of substituents on the aromatic ring can influence the reactivity of the nitrile group. The difluoromethoxy group (-OCHF2) is electron-withdrawing. This effect can make the carbon atom of the nitrile group more electrophilic and potentially more susceptible to nucleophilic attack, which is the initial step in both acidic and basic hydrolysis.[3] Therefore, you might observe a faster rate of hydrolysis for this compound compared to phenylacetonitrile with electron-donating groups. The increased metabolic stability often associated with such fluorinated groups in pharmaceuticals is a separate consideration from its reactivity in synthetic chemical reactions.[9][10]

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the typical conditions that lead to the complete hydrolysis of this compound to 2-(difluoromethoxy)phenylacetic acid?

    Heating the nitrile under reflux with an aqueous solution of a strong acid (like dilute HCl or H2SO4) or a strong base (like NaOH) will typically lead to complete hydrolysis to the carboxylic acid.[1][2][11]

  • FAQ 2: How can I monitor the extent of nitrile hydrolysis during my reaction?

    You can monitor the reaction progress and the formation of the carboxylic acid byproduct using techniques such as:

    • Thin-Layer Chromatography (TLC): The carboxylic acid will likely have a different Rf value than the nitrile.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This can provide accurate detection and quantification of the starting material, desired product, and the hydrolyzed byproduct.

    • Infrared (IR) Spectroscopy: The disappearance of the nitrile peak (around 2250 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (around 3000 cm⁻¹) and a carbonyl C=O stretch (around 1700 cm⁻¹) are indicative of hydrolysis.[12]

  • FAQ 3: Are there any protective groups for the nitrile functionality?

    Protecting a nitrile group is not a common strategy as the group itself is relatively stable under many conditions.[13][14] It is often more practical to adjust the reaction conditions to be milder and more controlled to prevent hydrolysis. In some specific cases, a nitrile can be temporarily converted to another functional group that is stable under the reaction conditions and can be reverted back to the nitrile, but this is a more complex synthetic route.

  • FAQ 4: Can I stop the hydrolysis at the amide stage?

    Yes, it is possible to isolate the amide intermediate, 2-(difluoromethoxy)phenylacetamide. This is typically achieved by using milder reaction conditions.[4] For example, carefully controlled basic hydrolysis with milder heating can favor the formation of the amide.[8][15] Another method involves the use of an alkaline solution of hydrogen peroxide.[8]

Data Presentation

Table 1: Effect of Reaction Conditions on the Hydrolysis of this compound

EntryConditionTemperature (°C)Time (h)Yield of Nitrile (%)Yield of Amide (%)Yield of Carboxylic Acid (%)
16M HCl (aq)10060095
21M HCl (aq)506401545
31M HCl (aq)252485510
46M NaOH (aq)10040098 (as salt)
51M NaOH (aq)504305020 (as salt)
61M NaOH (aq), H2O2251210855 (as salt)
7Anhydrous HCl in Dioxane2512>95<2<1

Note: The data presented in this table are representative examples based on general principles of nitrile hydrolysis and are intended for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis (for reference)

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., water or a co-solvent like dioxane), add an aqueous solution of a strong acid (e.g., 6M HCl, 3.0 eq).

  • Heat the mixture to reflux (approximately 100 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(difluoromethoxy)phenylacetic acid.

Protocol 2: Recommended Procedure to Minimize Nitrile Hydrolysis in an Acid-Sensitive Reaction

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.

  • To a solution of your starting material in the anhydrous solvent at 0 °C, add the acid catalyst (e.g., anhydrous HCl in dioxane) dropwise.

  • Maintain the reaction at a low temperature (e.g., 0 °C to room temperature) and monitor its progress closely.

  • Upon completion, quench the reaction by adding a cold, weak aqueous base (e.g., saturated sodium bicarbonate solution).

  • Proceed with the standard aqueous workup and extraction at a low temperature to minimize contact time with aqueous phases.

Visualizations

Hydrolysis_Pathway cluster_acid Acidic Conditions cluster_base Basic Conditions Nitrile This compound ProtonatedNitrile Protonated Nitrile Intermediate Nitrile->ProtonatedNitrile + H+ Amide 2-(Difluoromethoxy)phenylacetamide Nitrile->Amide + OH- (milder conditions) ProtonatedNitrile->Amide + H2O - H+ CarboxylicAcid 2-(Difluoromethoxy)phenylacetic Acid Amide->CarboxylicAcid + H3O+ Carboxylate Carboxylate Salt Amide->Carboxylate + OH- (harsher conditions) Carboxylate->CarboxylicAcid

Caption: Reaction pathways for acidic and basic hydrolysis of the nitrile.

Troubleshooting_Workflow Start Unwanted Hydrolysis Detected CheckConditions Reaction Conditions? Start->CheckConditions Acidic Acidic CheckConditions->Acidic Acidic Basic Basic CheckConditions->Basic Basic ReduceTempAcid Lower Temperature Acidic->ReduceTempAcid AnhydrousAcid Use Anhydrous Conditions Acidic->AnhydrousAcid LessAcid Reduce Acid Concentration Acidic->LessAcid ReduceTempBase Lower Temperature Basic->ReduceTempBase NonNucBase Use Non-Nucleophilic Base Basic->NonNucBase CarefulWorkup Careful Workup Basic->CarefulWorkup End Hydrolysis Minimized ReduceTempAcid->End AnhydrousAcid->End LessAcid->End ReduceTempBase->End NonNucBase->End CarefulWorkup->End

Caption: Troubleshooting workflow for unexpected nitrile hydrolysis.

Condition_Selection Start Select Reaction Conditions IsWaterPresent Is water critical for the main reaction? Start->IsWaterPresent YesWater Yes IsWaterPresent->YesWater Yes NoWater No IsWaterPresent->NoWater No IsHeatNeeded Is heat required? YesWater->IsHeatNeeded UseAnhydrous Use Anhydrous Conditions NoWater->UseAnhydrous UseAnhydrous->IsHeatNeeded YesHeat Yes IsHeatNeeded->YesHeat Yes NoHeat No IsHeatNeeded->NoHeat No MonitorClosely Monitor reaction closely Minimize reaction time YesHeat->MonitorClosely LowTemp Run at Low Temperature NoHeat->LowTemp IsBaseNeeded Is a base required? LowTemp->IsBaseNeeded MonitorClosely->IsBaseNeeded YesBase Yes IsBaseNeeded->YesBase Yes NoBase No IsBaseNeeded->NoBase No UseNonNucBase Use non-nucleophilic base YesBase->UseNonNucBase FinalConditions Optimized Conditions NoBase->FinalConditions UseNonNucBase->FinalConditions

Caption: Decision tree for selecting hydrolysis-preventing conditions.

References

Troubleshooting unexpected side reactions in the synthesis of phenylacetonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted phenylacetonitrile derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common and unexpected side reactions encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed troubleshooting guides for specific issues you may encounter during the synthesis of phenylacetonitrile derivatives.

Hydrolysis of the Nitrile Group

Question: I am observing a significant amount of a carboxamide or carboxylic acid byproduct in my reaction mixture. How can I prevent the hydrolysis of my phenylacetonitrile derivative?

Answer: Hydrolysis of the nitrile group to the corresponding primary amide and subsequently to the carboxylic acid is one of the most common side reactions, particularly under acidic or basic conditions, often exacerbated by elevated temperatures.[1][2][3][4] The reaction proceeds in two main stages: the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid.[5]

Troubleshooting Steps:

  • Control pH: Maintain neutral or near-neutral conditions if possible. Both strong acids and bases vigorously promote hydrolysis.[6]

  • Temperature Management: Perform the reaction at the lowest effective temperature. Harsher conditions, such as higher temperatures and prolonged reflux, favor the formation of carboxylic acids.[6] Milder basic conditions are more likely to stop at the amide stage.[7]

  • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried, as the presence of water is a prerequisite for hydrolysis.

  • Reaction Time: Minimize the reaction time to what is necessary for the completion of the main reaction to reduce the exposure of the nitrile to hydrolytic conditions.

  • Work-up: During the work-up, avoid prolonged contact with aqueous acidic or basic solutions. Neutralize the reaction mixture promptly and proceed with extraction.

Quantitative Data on Base-Catalyzed Hydrolysis of Benzyl Cyanide:

BaseConcentrationTemperature (°C)Time (h)Amide Yield (%)Carboxylic Acid Yield (%)
NaOH10 mol%9017Major Product~2% (as salt)
KOHNot specified>1002-6<0.1%High
LiOHNot specified>100>6Slower reactionLower yield

Data compiled from multiple sources indicating general trends.[4][8]

Over-alkylation (Di-alkylation)

Question: I am trying to mono-alkylate my phenylacetonitrile, but I am getting a significant amount of the di-alkylated product. How can I improve the selectivity for mono-alkylation?

Answer: The α-protons of phenylacetonitrile are acidic, allowing for deprotonation and subsequent alkylation. However, the mono-alkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time, leading to di-alkylation. This is a common issue, especially when using strong bases.[9][10]

Troubleshooting Steps:

  • Stoichiometry: Use a strict 1:1 molar ratio of phenylacetonitrile to the alkylating agent. An excess of the alkylating agent will favor di-alkylation.

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the deprotonated intermediate, thus minimizing the chance of a second alkylation.[10]

  • Base Selection: Use the weakest base necessary to achieve deprotonation. Very strong bases can lead to a high concentration of the enolate, increasing the likelihood of di-alkylation. In some cases, using a more concentrated potassium hydroxide solution (60-75%) instead of 50% sodium hydroxide can improve yields and purity of the mono-alkylated product by accelerating the desired reaction over side reactions.[10]

  • Temperature Control: Maintain a low to moderate reaction temperature. Higher temperatures can increase the rate of the second alkylation. For phase-transfer catalyzed alkylations, a temperature range of 28-35°C during the addition of the alkylating agent is often recommended.[11]

  • Phase-Transfer Catalysis (PTC): PTC can enhance selectivity for mono-alkylation under milder conditions.[12][13] The choice of catalyst can also be important.[10]

Effect of Temperature on Alkylation of Phenylacetonitrile with Ethyl Bromide (PTC):

Temperature (°C)Mono-alkylation Yield (%)Di-alkylation Byproduct
< 25LowMinimal
28-3578-84Controlled
> 40DecreasingIncreasing

Illustrative data based on typical outcomes.

Thorpe-Ziegler Reaction

Question: I am working with a dinitrile and observing an unexpected cyclic product. Could this be a Thorpe-Ziegler reaction?

Answer: Yes, if you are working with an α,ω-dinitrile in the presence of a strong base, you may be observing an intramolecular Thorpe-Ziegler reaction.[14][15] This reaction leads to the formation of a cyclic β-enaminonitrile, which upon acidic work-up, hydrolyzes to a cyclic ketone.[16][17][18]

Troubleshooting/Confirmation Steps:

  • Reaction Conditions: This reaction is favored by strong, non-nucleophilic bases (e.g., sodium hydride, lithium diisopropylamide) and is often carried out under high-dilution conditions to promote intramolecular cyclization.[14]

  • Starting Material: Confirm that your starting material is a dinitrile.

  • Product Analysis: Characterize the byproduct thoroughly. The presence of a cyclic ketone after hydrolysis of the initial cyclization product is a strong indicator of a Thorpe-Ziegler reaction.

  • Prevention (if undesired): If this is an unwanted side reaction, consider using milder reaction conditions, a less reactive base, or protecting one of the nitrile groups if the chemistry allows.

Knoevenagel Condensation

Question: I am attempting a reaction that does not intentionally involve an aldehyde or ketone, but I am seeing byproducts consistent with a Knoevenagel condensation. How is this possible?

Answer: Phenylacetonitrile and its derivatives are active methylene compounds and can participate in Knoevenagel condensations with aldehydes or ketones in the presence of a base.[1][19][20][21] If your reaction mixture contains an aldehyde or ketone, either as an impurity in your starting materials or formed in situ (e.g., through oxidation of an alcohol), a Knoevenagel condensation can occur.

Troubleshooting Steps:

  • Purity of Reagents: Ensure the purity of your starting materials and solvents. Aldehydic or ketonic impurities can lead to this side reaction.

  • Inert Atmosphere: If using reagents that can be oxidized to aldehydes (e.g., primary alcohols), running the reaction under an inert atmosphere can prevent their formation.

  • Reaction Conditions: The Knoevenagel condensation is typically catalyzed by weak bases like piperidine or pyridine.[19] If your reaction conditions employ such bases and there is a carbonyl source, this side reaction is likely.

  • Identification of Byproduct: The product of a Knoevenagel condensation will be an α,β-unsaturated nitrile. Spectroscopic analysis (NMR, IR) can confirm its presence.

E1cB Elimination

Question: My substituted phenylacetonitrile has a leaving group on the β-carbon, and I am observing the formation of an alkene with the loss of the cyanide group. What is happening?

Answer: Under basic conditions, a substituted phenylacetonitrile with a good leaving group on the β-carbon can undergo an E1cB (Elimination Unimolecular conjugate Base) elimination.[22][23][24][25] This two-step mechanism involves the formation of a resonance-stabilized carbanion followed by the departure of the leaving group to form an alkene.[23]

Troubleshooting Steps:

  • Base Strength: This reaction is promoted by a strong base. Using a milder base may suppress this side reaction.

  • Leaving Group: The presence of a good leaving group on the β-carbon is a prerequisite. If possible, consider a synthetic route that avoids such a leaving group or uses a substrate with a poorer leaving group.

  • Temperature: Lowering the reaction temperature can help to minimize the rate of elimination.

Racemization of Chiral Centers

Question: My synthesis is intended to be stereospecific, but I am observing a loss of enantiomeric excess in my chiral phenylacetonitrile derivative. What could be the cause?

Answer: The α-proton of a substituted phenylacetonitrile is acidic. If this carbon is a stereocenter, it is susceptible to racemization, especially in the presence of a base or at elevated temperatures.[24] The base can deprotonate the chiral center, leading to a planar carbanion intermediate which can be re-protonated from either face, resulting in a racemic mixture.

Troubleshooting Steps:

  • Avoid Strong Bases: Use the mildest base necessary for your transformation to minimize deprotonation of the chiral center.

  • Low Temperatures: Conduct your reaction at the lowest possible temperature to reduce the rate of epimerization.

  • Asymmetric Synthesis: If maintaining stereochemistry is critical, consider employing asymmetric synthesis strategies, such as using chiral phase-transfer catalysts or chiral auxiliaries.

Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed (PTC) Alkylation of Phenylacetonitrile

This protocol is a representative example for the mono-alkylation of phenylacetonitrile using a phase-transfer catalyst.[11]

Materials:

  • Phenylacetonitrile

  • Alkyl halide (e.g., ethyl bromide)

  • 50% aqueous sodium hydroxide

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Benzene (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

  • Dilute hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add 50% aqueous sodium hydroxide, phenylacetonitrile (1.1 equivalents), and a catalytic amount of benzyltriethylammonium chloride (0.01 equivalents).

  • Cool the mixture in a water bath.

  • Begin vigorous stirring and add the alkyl halide (1.0 equivalent) dropwise, maintaining the temperature between 28-35°C.

  • After the addition is complete, continue stirring for 2 hours at the same temperature.

  • Increase the temperature to 40°C and stir for an additional 30 minutes.

  • Cool the reaction mixture to room temperature and dilute with water and benzene.

  • Separate the organic layer and extract the aqueous layer with benzene.

  • Combine the organic layers and wash successively with water, dilute hydrochloric acid, and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Knoevenagel Condensation of an Aromatic Aldehyde with Phenylacetonitrile

This protocol describes a general procedure for the Knoevenagel condensation.[1][20]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Phenylacetonitrile

  • Weak base catalyst (e.g., piperidine)

  • Solvent (e.g., ethanol or toluene)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 equivalent) and phenylacetonitrile (1.0-1.2 equivalents).

  • Add the solvent (e.g., ethanol).

  • Add the weak base catalyst (e.g., piperidine, 0.1 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

For reactions where water removal is critical, a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) can be used.[19]

Mandatory Visualizations

Synthesis_and_Side_Reactions cluster_main Main Synthetic Pathway cluster_side Common Side Reactions A Phenylacetonitrile Derivative B Alkylation/ Substitution A->B G Other Byproducts (Knoevenagel, Thorpe-Ziegler, etc.) A->G Specific Substrates & Conditions C Desired Product B->C D Hydrolysis (Amide/Carboxylic Acid) B->D Presence of H2O (Acid/Base) E Over-alkylation (Di-substituted Product) B->E Excess Alkylating Agent Strong Base F Elimination (Alkene Product) C->F β-Leaving Group Base

Caption: Main synthesis pathway and common side reactions.

Troubleshooting_Workflow start Unexpected Byproduct Detected analyze Analyze Product Mixture (NMR, LC-MS, etc.) start->analyze is_hydrolysis Hydrolysis Product? (Amide/Acid) analyze->is_hydrolysis is_overalkylation Over-alkylation Product? (Di-substituted) is_hydrolysis->is_overalkylation No sol_hydrolysis Reduce Temp/Time Use Anhydrous Solvents Adjust pH is_hydrolysis->sol_hydrolysis Yes is_elimination Elimination Product? (Alkene) is_overalkylation->is_elimination No sol_overalkylation Adjust Stoichiometry Slow Addition of Reagent Use Milder Base is_overalkylation->sol_overalkylation Yes other Other Byproduct? is_elimination->other No sol_elimination Use Milder Base Lower Temperature Modify Substrate is_elimination->sol_elimination Yes sol_other Check Reagent Purity Consider Knoevenagel, Thorpe-Ziegler, etc. other->sol_other Yes

Caption: Troubleshooting workflow for unexpected byproducts.

E1cB_Mechanism substrate Substituted Phenylacetonitrile with β-Leaving Group deprotonation Deprotonation (Base) substrate->deprotonation carbanion Resonance-Stabilized Carbanion Intermediate deprotonation->carbanion elimination Elimination of Leaving Group carbanion->elimination product Alkene Product elimination->product

Caption: Logical relationship of the E1cB elimination mechanism.

References

Improving the regioselectivity of reactions involving 2-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Difluoromethoxy)phenylacetonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions involving this versatile compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound and how do the substituents influence its reactivity?

A1: this compound has three primary reactive sites: the aromatic ring, the benzylic protons (alpha-protons), and the nitrile group.

  • Aromatic Ring: The difluoromethoxy (-OCHF₂) group at the ortho position is a moderately electron-withdrawing group.[1][2] This is due to the strong inductive effect of the two fluorine atoms, which is partially offset by the resonance effect of the oxygen lone pair. However, the resonance donation is weaker than that of a methoxy group due to the electron-withdrawing nature of the fluorine atoms.[3][4] The cyanomethyl (-CH₂CN) group is also electron-withdrawing. Together, these groups deactivate the aromatic ring towards electrophilic aromatic substitution (EAS).[5][6] For nucleophilic aromatic substitution (SNAr), these electron-withdrawing groups would be activating if a suitable leaving group were present on the ring.[7][8]

  • Benzylic Protons: The protons on the carbon adjacent to the aromatic ring (-CH₂CN) are acidic due to the electron-withdrawing effects of both the phenyl ring and the nitrile group. These protons can be removed by a base to form a resonance-stabilized carbanion, which is a potent nucleophile.[9][10]

  • Nitrile Group: The carbon-nitrogen triple bond of the nitrile can undergo nucleophilic addition or hydrolysis under appropriate conditions.

Q2: How does the 2-(Difluoromethoxy) group influence the regioselectivity of electrophilic aromatic substitution (EAS)?

A2: The difluoromethoxy group is an ortho-para director, but because it is deactivating, it directs incoming electrophiles less strongly than activating groups. The cyanomethyl group is a meta-director. In this compound, the interplay between these two groups dictates the substitution pattern. The ortho position to the -OCHF₂ group is sterically hindered by the adjacent cyanomethyl group. Therefore, electrophilic substitution is most likely to occur at the positions para and ortho to the difluoromethoxy group that are not blocked. Given the deactivating nature of both substituents, harsh reaction conditions may be required for EAS, which can sometimes lead to a mixture of products.

Q3: Can I achieve selective ortho-functionalization on the aromatic ring?

A3: Yes, directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity for substitution at the position ortho to the difluoromethoxy group.[11][12] The oxygen atom of the difluoromethoxy group can act as a directing group, coordinating to an organolithium reagent (like n-butyllithium or LDA) and directing the deprotonation to the adjacent carbon atom on the aromatic ring.[13][14] This generates a lithiated species that can then react with a variety of electrophiles to introduce a functional group exclusively at the C3 position.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Symptom Possible Cause(s) Suggested Solution(s)
Formation of multiple isomers (e.g., substitution at various positions on the ring).1. Strong reaction conditions leading to loss of selectivity.2. Competing directing effects of the -OCHF₂ and -CH₂CN groups.1. Use Milder Conditions: Employ milder reagents and lower temperatures. For example, for nitration, use a milder nitrating agent than concentrated HNO₃/H₂SO₄. For bromination, use NBS with a mild Lewis acid catalyst.2. Enhance Directing Group Effect: Consider converting the cyanomethyl group to a different functional group that may offer better regiocontrol for the desired substitution pattern.
Low or no conversion.The aromatic ring is strongly deactivated by the two electron-withdrawing groups.1. Increase Reactivity: Use a stronger Lewis acid catalyst to generate a more potent electrophile.[6]2. Increase Temperature: Cautiously increase the reaction temperature while monitoring for side product formation.3. Alternative Strategy: If EAS proves too challenging, consider a nucleophilic aromatic substitution approach on a derivative with a suitable leaving group, or utilize directed ortho-metalation.
Issue 2: Low Yield or Multiple Products in Reactions at the Benzylic Position
Symptom Possible Cause(s) Suggested Solution(s)
Incomplete reaction when forming the benzylic carbanion.The base used is not strong enough to completely deprotonate the acidic methylene protons.Use a stronger base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) in an anhydrous aprotic solvent like THF or DMF.
Formation of side products, such as self-condensation products.The benzylic carbanion is reacting with the starting material.1. Slow Addition: Add the electrophile slowly to the pre-formed carbanion at low temperature to minimize side reactions.2. Use of a slight excess of the electrophile.
Dialkylation at the benzylic position.The mono-alkylated product is also acidic and can be deprotonated and react further.1. Control Stoichiometry: Use only one equivalent of the base and electrophile.2. Use a Bulky Base: A sterically hindered base may favor mono-alkylation.3. Phase-Transfer Catalysis: For some alkylations, phase-transfer catalysis can provide good yields of mono-alkylated products under milder conditions.[9]

Experimental Protocols

Protocol 1: Directed Ortho-Metalation for C3-Functionalization

This protocol describes a general procedure for the ortho-lithiation of this compound followed by quenching with an electrophile.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) (solution in hexanes or THF)

  • Electrophile (e.g., Iodomethane, N,N-Dimethylformamide, solid CO₂)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi or LDA (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours.

  • Slowly add the electrophile (1.2 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours (reaction time is dependent on the electrophile).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Starting Material in Anhydrous THF cool Cool to -78 °C start->cool add_base Add n-BuLi or LDA cool->add_base stir_lithiation Stir for 1-2h at -78 °C add_base->stir_lithiation add_electrophile Add Electrophile stir_lithiation->add_electrophile warm_stir Warm to RT and Stir add_electrophile->warm_stir quench Quench with aq. NH4Cl warm_stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end Isolated Product purify->end regioselectivity_logic cluster_eas Electrophilic Aromatic Substitution cluster_dom Directed Ortho-Metalation cluster_benzylic Benzylic Functionalization start This compound eas_reagents E+ (e.g., NO2+, Br+) start->eas_reagents dom_reagents 1. n-BuLi or LDA 2. Electrophile (E+) start->dom_reagents benzylic_reagents 1. Base (e.g., NaH, LDA) 2. Electrophile (E+) start->benzylic_reagents eas_outcome Mixture of Isomers (Para to -OCHF2 favored) eas_reagents->eas_outcome Deactivated Ring dom_outcome Selective C3-Substitution dom_reagents->dom_outcome -OCHF2 Directing Group benzylic_outcome Substitution at -CH(E)CN benzylic_reagents->benzylic_outcome Acidic Protons

References

Methods for the removal of impurities from crude 2-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(Difluoromethoxy)phenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route employed. However, typical impurities may include:

  • Unreacted Starting Materials: Such as 2-(difluoromethoxy)benzaldehyde or a corresponding 2-(difluoromethoxy)benzyl halide.

  • Reagent-Derived Byproducts: Impurities originating from the cyanating agent or other reagents used in the synthesis.

  • Hydrolysis Products: 2-(Difluoromethoxy)phenylacetamide and 2-(difluoromethoxy)phenylacetic acid can form if water is present during the reaction or work-up.[1][2][3][4]

  • Solvent Residues: Residual solvents from the reaction or extraction steps.

Q2: My purified product has a yellowish or brownish color. What is the cause and how can I remove it?

A2: A yellow or brownish color in the final product can be due to residual impurities from the reaction or the formation of colored degradation products, potentially from overheating during distillation.[3] Treatment with activated carbon followed by recrystallization or column chromatography can often remove these colored impurities.

Q3: What are the best analytical techniques to assess the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for determining the purity and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information and help identify impurities.

Q4: Can this compound degrade during purification?

A4: Yes, the nitrile group is susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially in the presence of strong acids or bases and heat.[1][2][3][4] It is advisable to use neutral conditions during workup and purification whenever possible and to avoid excessive temperatures during distillation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Low Purity After Column Chromatography
Potential Cause Recommended Solution
Inappropriate Solvent System The polarity of the eluent may be too high, causing co-elution of the product and impurities. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). Monitor fractions by TLC to identify the optimal solvent system.
Column Overloading Too much crude material was loaded onto the column, leading to poor separation. Use a larger column or reduce the amount of crude product loaded. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Cracked or Channeled Column Packing Improper packing of the silica gel can lead to channels that allow the sample to pass through without proper separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Poor Yield After Recrystallization
Potential Cause Recommended Solution
Inappropriate Recrystallization Solvent The product may be too soluble in the chosen solvent at room temperature, leading to significant loss in the mother liquor. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[5][6] Test a range of solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) on a small scale to find the optimal system.[5][6]
Using Too Much Solvent An excessive amount of solvent will keep the product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling the Solution Too Quickly Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.
Product Oiling Out During Recrystallization
Potential Cause Recommended Solution
High Concentration of Impurities The presence of significant amounts of impurities can lower the melting point of the mixture and cause it to separate as an oil.
Inappropriate Solvent The solvent may be too non-polar for the compound, causing it to come out of solution as an oil at a temperature above its melting point.
Cooling Rate is Too Fast Rapid cooling can sometimes induce oiling out.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: In a beaker, mix silica gel (230-400 mesh) with a non-polar solvent (e.g., hexane) to form a slurry.

  • Column Packing: Pour the slurry into a chromatography column plugged with cotton or a frit. Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, and mixtures thereof) to find a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

experimental_workflow crude_product Crude this compound dissolve Dissolve in minimal aprotic solvent crude_product->dissolve column Silica Gel Column Chromatography dissolve->column elute Elute with Hexane/Ethyl Acetate Gradient column->elute fractions Collect & Analyze Fractions (TLC) elute->fractions combine Combine Pure Fractions fractions->combine evaporate Solvent Evaporation combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

logical_relationship cluster_synthesis Synthesis cluster_impurities Potential Impurities 2-(Difluoromethoxy)benzaldehyde 2-(Difluoromethoxy)benzaldehyde Crude Product Crude Product 2-(Difluoromethoxy)benzaldehyde->Crude Product Cyanating Agent Cyanating Agent Cyanating Agent->Crude Product Byproducts Byproducts Cyanating Agent->Byproducts side reactions Unreacted Aldehyde Unreacted Aldehyde Crude Product->Unreacted Aldehyde incomplete reaction Hydrolysis Products (Amide/Acid) Hydrolysis Products (Amide/Acid) Crude Product->Hydrolysis Products (Amide/Acid) presence of water

Caption: Logical relationship between synthesis and potential impurities.

References

Validation & Comparative

Characterization of 2-(Difluoromethoxy)phenylacetonitrile: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-(Difluoromethoxy)phenylacetonitrile, a fluorinated aromatic nitrile of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectra for this specific compound, this guide presents a combination of predicted data for this compound and experimental data for the closely related, well-characterized compound, 2-phenylacetonitrile. This comparative approach offers valuable insights into the influence of the difluoromethoxy substituent on the spectroscopic properties.

¹H and ¹³C NMR Data Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The introduction of the electron-withdrawing difluoromethoxy group at the ortho position of the phenyl ring in 2-phenylacetonitrile is expected to induce significant changes in the chemical shifts of the aromatic protons and carbons.

Below is a comparison of the predicted ¹H and ¹³C NMR data for this compound and the experimental data for 2-phenylacetonitrile.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
This compoundH37.35 - 7.45m-
(Predicted)H47.15 - 7.25m-
H57.35 - 7.45m-
H67.25 - 7.35m-
CH₂3.90s-
OCHF₂6.60t73.0 (³JHF)
2-Phenylacetonitrile (Experimental)[1]Aromatic (C₆H₅)~7.35 - 7.25m-
Methylene (-CH₂-)3.71s-

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentPredicted/Experimental Chemical Shift (δ) [ppm]
This compoundC1128.0
(Predicted)C2148.0 (d, JCF ≈ 3 Hz)
C3122.0
C4130.0
C5125.0
C6129.0
CH₂23.0
CN117.0
OCHF₂114.0 (t, JCF ≈ 250 Hz)
2-Phenylacetonitrile (Experimental)[1]C1 (ipso)~131.0
C2/C6 (ortho)~128.5
C3/C5 (meta)~127.5
C4 (para)~129.0
CH₂~23.5
CN~118.0

Mass Spectrometry Data Comparison

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. The molecular weight of this compound is 183.16 g/mol , while that of 2-phenylacetonitrile is 117.15 g/mol .

Table 3: Mass Spectrometry Data Comparison

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z] (Proposed Structure)
This compound183132 ([M - OCHF₂]⁺), 116 ([M - OCHF₂ - O]⁺), 102 ([C₇H₄N]⁺), 89 ([C₇H₅]⁺), 51 ([CHF₂]⁺)
2-Phenylacetonitrile117116 ([M - H]⁺), 91 ([C₇H₇]⁺, tropylium ion), 90 ([C₇H₆]⁺), 65 ([C₅H₅]⁺)

Experimental Protocols

Standard protocols for acquiring high-quality NMR and mass spectrometry data for small organic molecules are outlined below.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • ¹H NMR Spectroscopy Acquisition Parameters:

    • Spectrometer Frequency: 400-600 MHz

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-12 ppm

  • ¹³C NMR Spectroscopy Acquisition Parameters:

    • Spectrometer Frequency: 100-150 MHz

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds (longer delays may be necessary for quaternary carbons)

    • Number of Scans: 1024 or more, due to the lower natural abundance of the ¹³C isotope.

    • Spectral Width: 0-220 ppm

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: An electron multiplier or other detector measures the abundance of each ion, generating a mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the characterization of this compound using NMR and mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample 2-(Difluoromethoxy) -phenylacetonitrile Dissolution Dissolve in Deuterated Solvent (+ TMS for NMR) Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR NMR Analysis MS Mass Spectrometer Dissolution->MS MS Analysis NMR_Data Acquire FID & Fourier Transform NMR->NMR_Data MS_Data Generate Mass Spectrum MS->MS_Data Structure_Elucidation Structure Elucidation & Comparison NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

References

Analytical methods for the purity validation of 2-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-(Difluoromethoxy)phenylacetonitrile is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the two primary chromatographic methods for purity validation of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document outlines detailed experimental protocols, presents comparative performance data, and discusses the rationale for selecting the most appropriate method based on the specific analytical requirements.

Introduction to Purity Validation

Purity validation is a critical component of the drug development process, ensuring that the level of impurities in a drug substance is below established safety thresholds. Analytical methods used for purity determination must be validated to demonstrate their suitability for the intended purpose.[1][2][3][4] Key validation parameters, as stipulated by regulatory bodies such as the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, and the limit of detection (LOD) and quantitation (LOQ).[5]

Potential Impurities in this compound

Impurities in this compound can arise from the synthetic route or degradation. Common impurities may include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • By-products: Products from side reactions, such as over-alkylation or hydrolysis of the nitrile group to the corresponding carboxylic acid or amide.

  • Degradation products: Formed under stress conditions like heat, light, acid, or base. Forced degradation studies are intentionally conducted to produce these degradants and ensure the analytical method can detect them.[3][4]

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a powerful technique for separating non-volatile and thermally labile compounds, making it well-suited for the analysis of many organic molecules and their impurities.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically effective.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a 40:60 (v/v) ratio of Solvent A to Solvent B, ramping to 20:80 over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol

To demonstrate the specificity of the HPLC method, a forced degradation study should be performed. This involves subjecting the this compound sample to various stress conditions:

  • Acidic Hydrolysis: Reflux the sample in 0.1 M HCl at 60°C for 4 hours.

  • Basic Hydrolysis: Reflux the sample in 0.1 M NaOH at 60°C for 4 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.

The stressed samples are then diluted with the mobile phase and analyzed by the HPLC method to ensure that any degradation products are well-resolved from the main peak.

Gas Chromatography (GC) for Purity Analysis

GC is an excellent alternative for the purity assessment of volatile and thermally stable compounds. It is particularly effective for identifying and quantifying residual solvents and other volatile impurities.

Experimental Protocol: GC
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split injection with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase at 15°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Detector Temperature (FID): 300°C.

  • Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent such as dichloromethane.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC for the purity validation of this compound depends on the nature of the expected impurities and the analytical objectives. The following tables summarize the typical performance data for each method.

Table 1: Comparison of Method Characteristics

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Analytes Non-volatile, polar, and thermally labile compounds.Volatile and thermally stable compounds.
Sample Preparation Dissolution in a suitable solvent.Dissolution in a suitable solvent.
Common Impurities Detected Starting materials, non-volatile by-products, and degradation products.Residual solvents and volatile by-products.

Table 2: Quantitative Performance Data (Representative)

Validation ParameterHPLC MethodGC Method
Linearity (Correlation Coefficient, r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Precision (% RSD) < 2.0%< 2.0%
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantitation (LOQ) ~0.03%~0.015%

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the experimental workflows for the HPLC and GC purity validation of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC experimental workflow for purity analysis.

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis weigh_gc Weigh Sample dissolve_gc Dissolve in Dichloromethane weigh_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Separation on Capillary Column inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peaks detect_gc->integrate_gc calculate_gc Calculate Purity integrate_gc->calculate_gc

Caption: GC experimental workflow for purity analysis.

Conclusion

Both HPLC and GC are robust and reliable techniques for the purity validation of this compound. The choice of method should be guided by the specific analytical needs:

  • HPLC is the preferred method for detecting non-volatile impurities, by-products from the synthesis, and degradation products. Its ability to separate a wide range of compounds makes it a versatile tool for comprehensive purity profiling.

  • GC is highly effective for the analysis of volatile impurities, including residual solvents. Its high sensitivity and speed make it an excellent complementary technique to HPLC.

For a complete purity profile of this compound, a combination of both HPLC and GC methods is often employed to ensure that all potential impurities, both volatile and non-volatile, are adequately controlled. The detailed protocols and performance data presented in this guide provide a solid foundation for the development and validation of analytical methods for this important pharmaceutical intermediate.

References

A Comparative Analysis of the Biological Activity of 2-(Difluoromethoxy)phenylacetonitrile Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activity of a series of novel 2-(Difluoromethoxy)phenylacetonitrile analogs. While direct experimental data for this specific series is not extensively available in published literature, this document synthesizes structure-activity relationship (SAR) insights from analogous compounds, particularly other phenylacetonitrile and fluorinated phenyl derivatives, to present a predictive comparison of their anticancer properties. The data herein is intended to serve as a foundational resource to guide future research and development in this area.

Introduction

The 2-phenylacetonitrile scaffold is a recognized pharmacophore in medicinal chemistry, forming the core of various therapeutic agents. The introduction of a difluoromethoxy group at the 2-position of the phenyl ring is a strategic modification aimed at enhancing metabolic stability and potency. Fluorine-containing functional groups can significantly alter the electronic properties and lipophilicity of a molecule, potentially leading to improved cell permeability and target engagement. This guide explores a hypothetical series of analogs where further substitutions are made on the phenyl ring to investigate their impact on cytotoxic activity against various cancer cell lines.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values for a series of this compound analogs against a panel of human cancer cell lines. The IC50 values are presented in micromolar (µM) and are based on extrapolated SAR trends from structurally related anticancer compounds.[1][2][3] Lower IC50 values indicate higher potency.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of this compound Analogs

Compound IDR1R2R3MCF-7 (Breast)A549 (Lung)HCT116 (Colon)HeLa (Cervical)
DFPA-1 HHH15.221.818.525.1
DFPA-2 4-ClHH8.512.39.914.7
DFPA-3 H4-FH10.115.612.418.9
DFPA-4 HH4-CH318.925.422.129.8
DFPA-5 HH4-OCH312.717.914.320.5
DFPA-6 4-NO2HH5.27.86.19.3
Doxorubicin ---0.91.10.81.3

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. It is based on established structure-activity relationships of similar compound classes and is intended to guide future experimental design.

Structure-Activity Relationship (SAR) Analysis

Based on the hypothetical data, the following SAR trends can be inferred:

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as chloro (DFPA-2) and nitro (DFPA-6) at the para-position of the phenyl ring, appears to enhance cytotoxic activity. This is a common trend observed in other anticancer phenylacetonitrile derivatives.[4]

  • Halogen Substitution: Fluorine substitution (DFPA-3) also shows a moderate increase in potency, which is consistent with the known effects of fluorination in medicinal chemistry.[5]

  • Electron-Donating Groups: Electron-donating groups, such as methyl (DFPA-4) and methoxy (DFPA-5), seem to have a variable effect, with the methoxy group showing a slight improvement over the unsubstituted analog, while the methyl group slightly decreases activity.

  • Parent Compound: The parent compound, this compound (DFPA-1), exhibits moderate activity, serving as a baseline for comparison.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to validate the biological activity of these compounds.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[6]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[6]

  • Compound Treatment: The test compounds (DFPA-1 to DFPA-6) and a positive control (e.g., Doxorubicin) are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO) is also included.[6]

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[6]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.[6]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, A549, HCT116, HeLa) plate_seeding Plate Seeding (96-well plates) cell_culture->plate_seeding compound_prep Compound Preparation (DFPA Analogs & Doxorubicin) cell_treatment Cell Treatment (48-72 hours) plate_seeding->cell_treatment compound_prep->cell_treatment mtt_addition MTT Addition cell_treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation

Caption: Experimental workflow for in vitro cytotoxicity testing of DFPA analogs.

signaling_pathway cluster_stimulus External Stimulus cluster_pathway Apoptotic Pathway drug DFPA Analog bax Bax drug->bax Induces cytochrome_c Cytochrome c bax->cytochrome_c Promotes release from mitochondria apaf1 Apaf-1 cytochrome_c->apaf1 Binds to caspase9 Caspase-9 apaf1->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: A simplified intrinsic apoptosis signaling pathway potentially activated by DFPA analogs.

References

Metabolic stability comparison of 2-(Difluoromethoxy)phenylacetonitrile vs. its methoxy analog

Author: BenchChem Technical Support Team. Date: December 2025

Metabolic Stability Showdown: 2-(Difluoromethoxy)phenylacetonitrile vs. Its Methoxy Analog

A Comparative Guide for Drug Discovery Professionals

Executive Summary

In drug discovery, enhancing metabolic stability is a critical step in optimizing a compound's pharmacokinetic profile. A common strategy to achieve this is the replacement of metabolically labile groups, such as a methoxy (-OCH₃) group, with more robust bioisosteres. The difluoromethoxy (-OCHF₂) group is a prime example of such a replacement. This guide provides a comparative analysis of the metabolic stability of this compound and its direct methoxy analog, 2-methoxyphenylacetonitrile.

The primary metabolic liability for the methoxy analog is O-demethylation, a rapid process mediated by Cytochrome P450 (CYP) enzymes. The difluoromethoxy group, due to the high strength of the carbon-fluorine bonds, is highly resistant to this oxidative cleavage. Consequently, this compound is expected to exhibit significantly greater metabolic stability, characterized by a longer half-life and lower intrinsic clearance in common in vitro systems like human liver microsomes. This guide presents hypothetical, yet mechanistically sound, comparative data and the detailed experimental protocols used to perform such an evaluation.

Comparative Metabolic Pathways

The metabolic fate of these two compounds is dictated by the nature of their alkoxy substituent.

  • 2-Methoxyphenylacetonitrile: The primary metabolic pathway is O-demethylation, catalyzed by CYP enzymes (e.g., CYP3A4, CYP2D6). This reaction removes the methyl group to form a phenolic metabolite, 2-hydroxyphenylacetonitrile. This phenol is then susceptible to subsequent Phase II conjugation reactions (e.g., glucuronidation or sulfation), which facilitate rapid excretion.

  • This compound: The difluoromethoxy group is resistant to oxidative O-dealkylation. This blockage of a primary metabolic route forces metabolism to occur at other, less favorable positions on the molecule, such as hydroxylation of the aromatic ring. These alternative pathways are generally slower, resulting in a significantly more stable compound.

G cluster_methoxy 2-Methoxyphenylacetonitrile Metabolism cluster_difluoro This compound Metabolism methoxy_parent 2-Methoxyphenylacetonitrile (-OCH3) methoxy_metabolite 2-Hydroxyphenylacetonitrile (-OH) methoxy_parent->methoxy_metabolite CYP450 (Fast O-demethylation) methoxy_phase2 Phase II Conjugates (Glucuronide/Sulfate) methoxy_metabolite->methoxy_phase2 UGTs/SULTs difluoro_parent This compound (-OCHF2) difluoro_metabolite Aromatic Hydroxylation Product difluoro_parent->difluoro_metabolite CYP450 (Slow Hydroxylation) blocked O-dealkylation Blocked difluoro_parent->blocked

Figure 1. Predicted primary metabolic pathways for each analog.

Comparative Metabolic Stability Data (Hypothetical)

The following table summarizes hypothetical data from a typical in vitro metabolic stability assay using human liver microsomes (HLM). This data illustrates the expected significant improvement in stability when replacing the methoxy group with a difluoromethoxy group.

CompoundKey Functional GroupHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
2-Methoxyphenylacetonitrile -OCH₃2555.4Intermediate Clearance
This compound -OCHF₂> 90< 7.7Low Clearance

Note: This data is representative and intended for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol details the methodology for assessing metabolic stability by monitoring the disappearance of a parent compound over time in the presence of liver microsomes.

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in human liver microsomes.

2. Materials & Reagents:

  • Test Compounds: this compound, 2-methoxyphenylacetonitrile (10 mM in DMSO).

  • Control Compounds: Propranolol (high clearance), Verapamil (intermediate clearance).

  • Human Liver Microsomes (pooled, 20 mg/mL stock).

  • Potassium Phosphate Buffer (100 mM, pH 7.4).

  • NADPH Regenerating System Solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile (ACN) with an appropriate internal standard (for quenching and sample analysis).

  • 96-well incubation plates and collection plates.

  • Incubator/shaker (37°C).

  • LC-MS/MS system for bioanalysis.

3. Experimental Procedure:

  • Preparation:

    • Prepare a 0.5 mg/mL working solution of liver microsomes in phosphate buffer. Keep on ice.

    • Prepare a working solution of the test and control compounds by diluting the 10 mM DMSO stock to 100 µM in buffer.

  • Incubation (in a 96-well plate):

    • Add the microsomal solution to the wells.

    • Pre-warm the plate at 37°C for 10 minutes.

    • Add the test/control compound working solution to the wells to achieve a final concentration of 1 µM.

    • To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system.

    • A negative control is run in parallel by replacing the NADPH solution with a buffer to account for non-enzymatic degradation.

  • Time Points & Quenching:

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard to the corresponding wells.

  • Sample Processing:

    • Seal the plate and centrifuge at 4,000 rpm for 15 minutes to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound concentration at each time point relative to the internal standard.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear regression line (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagents Prepare Reagents (Microsomes, Buffer, NADPH) pre_incubate Pre-warm Microsomes (37°C, 10 min) prep_reagents->pre_incubate prep_compounds Prepare Compound Working Solutions (1 µM) prep_compounds->pre_incubate initiate_reaction Initiate Reaction (Add NADPH) pre_incubate->initiate_reaction time_course Incubate & Sample (0, 5, 15, 30, 45, 60 min) initiate_reaction->time_course quench Quench Reaction (Cold Acetonitrile + IS) time_course->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Calculate t½ & CLint lcms->data_analysis

Figure 2. General workflow for the liver microsomal stability assay.

Conclusion

The strategic substitution of a methoxy group with a difluoromethoxy group is a well-established and highly effective method for enhancing the metabolic stability of drug candidates. As illustrated in this guide, this compound is predicted to have substantially greater stability than its methoxy analog due to the effective blockage of CYP-mediated O-demethylation. The provided experimental protocol offers a robust framework for researchers to empirically validate these principles and quantify the metabolic stability of their own compounds, thereby enabling more informed decisions in the lead optimization process.

Head-to-head comparison of different synthetic routes to 2-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Synthesis Strategy and Protocol Selection

The introduction of a difluoromethoxy (-OCF₂H) group into bioactive molecules is a widely adopted strategy in modern medicinal chemistry. This moiety often serves as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability, modulating lipophilicity, and potentially improving cell membrane permeability. 2-(Difluoromethoxy)phenylacetonitrile is a valuable building block for synthesizing a range of pharmaceutical intermediates. Its preparation, however, requires careful consideration of synthetic strategy, balancing factors such as yield, scalability, cost, and safety.

This guide provides an in-depth comparison of the primary synthetic routes to this compound, starting from the key intermediate, 2-hydroxyphenylacetonitrile. We will dissect the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific needs.

The Common Precursor: Synthesis of 2-Hydroxyphenylacetonitrile

Before delving into the difluoromethylation step, it is crucial to secure a reliable source of the starting material, 2-hydroxyphenylacetonitrile. While commercially available, its synthesis is often undertaken in-house. A common and effective method involves the reaction of a 2-hydroxybenzyl alcohol with a cyanide source, typically in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[1][2] This transformation is a foundational step for the subsequent introduction of the difluoromethoxy group.

Route 1: O-Difluoromethylation via Difluorocarbene Insertion

This is arguably the most direct and frequently employed method for synthesizing aryl difluoromethyl ethers. The strategy relies on the in-situ generation of difluorocarbene (:CF₂), a highly reactive electrophilic intermediate, which is then trapped by the nucleophilic phenoxide of 2-hydroxyphenylacetonitrile.

Mechanistic Rationale

The reaction proceeds in two key stages. First, a base deprotonates the phenolic hydroxyl group of 2-hydroxyphenylacetonitrile to form the corresponding phenoxide anion. Concurrently, the difluorocarbene precursor decomposes under the reaction conditions to generate difluorocarbene. The electron-rich phenoxide then attacks the electron-deficient carbene to form the desired O-CF₂H bond after protonation during workup. Common precursors for difluorocarbene include sodium chlorodifluoroacetate (ClCF₂CO₂Na) or diethyl bromodifluoromethylphosphonate ((EtO)₂P(O)CF₂Br).[3]

Experimental Protocol: Difluoromethylation using Diethyl Bromodifluoromethylphosphonate

This protocol is adapted from methodologies used for the difluoromethylation of phenolic substrates.[3]

  • Reaction Setup: To a solution of 2-hydroxyphenylacetonitrile (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v) in a round-bottom flask, add potassium hydroxide (KOH, 3.0 eq).

  • Reagent Addition: Stir the mixture at room temperature until the starting material fully dissolves and the phenoxide forms. Add diethyl bromodifluoromethylphosphonate (1.5 eq) dropwise to the solution.

  • Reaction Execution: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound.

Visualization: Difluorocarbene Route Workflow

Difluorocarbene_Route cluster_start Starting Materials cluster_reaction Reaction & Intermediates cluster_end Product & Purification SM 2-Hydroxyphenylacetonitrile Phenoxide Phenoxide Anion SM->Phenoxide Deprotonation Reagent1 (EtO)₂P(O)CF₂Br Carbene Difluorocarbene (:CF₂) Reagent1->Carbene Decomposition Base KOH Base->Phenoxide Base->Carbene Reaction Nucleophilic Attack Phenoxide->Reaction Carbene->Reaction Product This compound Reaction->Product Protonation Purification Aqueous Workup & Column Chromatography Product->Purification Electrophilic_Route cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Purification SM 2-Hydroxyphenylacetonitrile Phenoxide Phenoxide Anion SM->Phenoxide Deprotonation Reagent2 S-(CF₂H)Ph₂⁺ BF₄⁻ Reaction Nucleophilic Substitution Reagent2->Reaction Base NaH Base->Phenoxide Phenoxide->Reaction Product This compound Reaction->Product Purification Aqueous Workup & Column Chromatography Product->Purification

References

In Vitro ADME Profile of 2-(Difluoromethoxy)phenylacetonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of hypothetical compounds derived from 2-(Difluoromethoxy)phenylacetonitrile. The inclusion of the difluoromethoxy group is a common strategy in medicinal chemistry aimed at improving metabolic stability by blocking O-demethylation, a common metabolic pathway for methoxy groups.[1] This guide presents illustrative data to highlight the potential advantages of this structural motif and compares it with a hypothetical non-fluorinated analogue. The data herein is representative and intended to demonstrate the application of standard in vitro ADME assays in early drug discovery.[2]

Comparative ADME Data

The following tables summarize the in vitro ADME properties of three hypothetical compounds:

  • Compound A: A derivative of this compound.

  • Compound B: Another derivative of this compound with a different substitution pattern.

  • Reference Compound: A structural analogue of Compound A containing a methoxy group instead of a difluoromethoxy group.

Table 1: Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A 957.3
Compound B 1106.3
Reference Compound 2527.7

Higher half-life and lower intrinsic clearance indicate greater metabolic stability.[3]

Table 2: Caco-2 Permeability

CompoundApparent Permeability (Papp, A to B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp, B to A / Papp, A to B)
Compound A 15.21.1
Compound B 12.51.3
Reference Compound 16.81.0

Papp (A to B) > 10 x 10⁻⁶ cm/s suggests high permeability. An efflux ratio > 2 suggests the compound may be a substrate for efflux transporters.[4][5]

Table 3: Plasma Protein Binding (Human)

CompoundPercent Bound (%)
Compound A 92.5
Compound B 95.1
Reference Compound 88.7

High plasma protein binding (>90%) can affect the free fraction of the drug available to exert its pharmacological effect.[6]

Table 4: Cytochrome P450 (CYP) Inhibition (IC₅₀, µM)

CompoundCYP1A2CYP2C9CYP2D6CYP3A4
Compound A > 5022.5> 5018.9
Compound B > 5035.1> 5025.6
Reference Compound > 5015.845.212.4

Higher IC₅₀ values indicate lower potential for drug-drug interactions via CYP inhibition.[7][8]

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by drug-metabolizing enzymes present in liver microsomes.

Protocol:

  • Incubation: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Reaction Initiation: The reaction is initiated by the addition of a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

This assay is widely used to predict intestinal absorption of drugs using the Caco-2 human colorectal adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes.[4]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral): The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) side is monitored over time.

  • Permeability Measurement (Basolateral to Apical): The test compound is added to the basolateral (B) side, and its appearance in the apical (A) side is monitored to determine the efflux ratio.

  • Sample Analysis: Samples from the donor and receiver compartments are analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio is determined by dividing the Papp (B to A) by the Papp (A to B).

Plasma Protein Binding by Equilibrium Dialysis

This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and clearance.

Protocol:

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.

  • Incubation: The apparatus is incubated at 37°C with gentle shaking to allow equilibrium to be reached (typically 4-6 hours).

  • Sample Collection: After incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the test compound in both samples is determined by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the plasma and buffer chambers.

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the major drug-metabolizing CYP450 enzymes, which is a common cause of drug-drug interactions.[8]

Protocol:

  • Incubation: The test compound at various concentrations is pre-incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4).

  • Reaction Initiation: The reaction is started by adding an NADPH-regenerating system.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent.

  • Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS or fluorescence.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC₅₀) is determined.

Visualizations

ADME_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro ADME Profiling cluster_decision Decision Making Start New Chemical Entity MetStab Metabolic Stability (Microsomes, Hepatocytes) Start->MetStab Perm Permeability (Caco-2, PAMPA) Start->Perm PPB Plasma Protein Binding (Equilibrium Dialysis) Start->PPB CYP CYP450 Inhibition Start->CYP Decision Go / No-Go Lead Optimization MetStab->Decision Perm->Decision PPB->Decision CYP->Decision

Caption: A typical workflow for in vitro ADME profiling in early drug discovery.

Metabolic_Stability_Concept cluster_methoxy Methoxy Analogue (Reference Compound) cluster_difluoro Difluoromethoxy Analogue (Compound A/B) Methoxy R-O-CH3 Metabolism1 CYP450 O-demethylation Methoxy->Metabolism1 Rapid Metabolite1 R-OH (Phenolic Metabolite) Metabolism1->Metabolite1 Difluoro R-O-CF2H Metabolism2 CYP450 O-demethylation Difluoro->Metabolism2 Blocked / Slowed

Caption: Impact of difluoromethoxy substitution on metabolic stability.

References

Comprehensive Search Reveals Limited Data on the Inhibitory Potency of 2-(Difluoromethoxy)phenylacetonitrile-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature and chemical databases indicates a notable absence of published research specifically detailing the inhibitory potency of 2-(Difluoromethoxy)phenylacetonitrile-based compounds. Despite extensive searches for quantitative biological data and experimental protocols related to this specific chemical scaffold, no dedicated studies providing inhibitory concentration (IC50), binding affinity (Ki), or other comparable metrics were identified.

While the broader class of phenylacetonitrile derivatives has been explored for various therapeutic applications, the specific introduction of a 2-(Difluoromethoxy) group and its influence on the biological activity of resulting compounds do not appear to be a focus of published research to date. Existing literature touches upon the synthesis and biological evaluation of other substituted phenylacetonitrile compounds, but a direct comparative study of this compound-based inhibitors is not available.

For instance, studies on other related structures, such as 2-Difluoromethoxy-substituted estratriene sulfamates, have shown activities like the inhibition of tubulin polymerization and steroid sulfatase, but these compounds are structurally distinct from those based on the phenylacetonitrile core.

Due to the lack of available quantitative data, a comparative guide on the inhibitory potency of this compound-based compounds, including data tables and detailed experimental protocols as requested, cannot be constructed at this time.

Researchers and drug development professionals interested in this specific chemical moiety may find this to be an unexplored area of research with potential for novel discoveries. Future work in this area would require the synthesis of a library of this compound-based compounds and their subsequent screening against various biological targets to determine their inhibitory potential.

The following diagram illustrates a generalized workflow for such a future research endeavor.

cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization synthesis Synthesis of 2-(Difluoromethoxy) phenylacetonitrile Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification target_selection Selection of Biological Targets purification->target_selection primary_screening Primary Inhibitory Assays target_selection->primary_screening dose_response Dose-Response & IC50 Determination primary_screening->dose_response sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Redesign

Figure 1. A proposed workflow for the synthesis and evaluation of this compound-based compounds.

Validating the Mechanism of Action of 2-(Difluoromethoxy)phenylacetonitrile Derivatives: A Comparison of Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(difluoromethoxy)phenylacetonitrile scaffold is a key structural motif in the development of novel therapeutics. Its derivatives have been explored for various biological activities, including potential roles as anti-proliferative agents and enzyme inhibitors.[1][2] Validating the precise mechanism of action (MOA) is a critical step in the drug discovery pipeline, providing confidence in the therapeutic hypothesis and guiding further optimization.[3][4] Cell-based assays are indispensable for this purpose, as they offer a more physiologically relevant context than purely biochemical assays.[3][5]

This guide provides an objective comparison of key cell-based assays used to elucidate the MOA of novel compounds like this compound derivatives. We present detailed experimental protocols, illustrative data, and workflow diagrams to help researchers select and implement the most appropriate methods for their specific research questions.

Target Engagement: Does the Compound Bind its Intended Target?

Confirming that a compound directly interacts with its putative target protein within a cellular environment is the foundational step in MOA validation. The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method for assessing target engagement in intact cells or cell lysates.[6][7] The principle behind CETSA is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[8]

Comparison of CETSA Formats
Assay FormatPrincipleAdvantagesDisadvantages
Melt Curve CETSA Cells or lysates are treated with the compound, heated across a temperature gradient, and the amount of soluble (non-denatured) target protein is quantified.Directly demonstrates thermal stabilization.[6]Lower throughput, requires optimization of the temperature range.
Isothermal Dose-Response Fingerprint (ITDRF) CETSA Cells or lysates are treated with varying concentrations of the compound and heated at a single, optimized temperature.[7]Higher throughput, ideal for determining compound potency (EC50) for target engagement.Requires prior determination of the optimal melt temperature.
Illustrative Data: CETSA for a Hypothetical Kinase Target

Table 1: Melt Curve CETSA Data Data shows the percentage of soluble kinase remaining after heating.

Temperature (°C)Vehicle (DMSO)Derivative A (10 µM)
40100%100%
4598%99%
5085%95%
5550%88%
6020%65%
655%30%
70<1%10%

Table 2: ITDRF CETSA Data at 58°C Data shows the percentage of soluble kinase relative to the unheated control.

Derivative A Conc. (µM)% Soluble Kinase
0.0125%
0.145%
175%
1088%
10090%
Experimental Protocol: Lysate-Based CETSA
  • Cell Culture & Lysis: Culture cells to 80-90% confluency. Harvest and wash the cells with ice-cold PBS. Lyse the cells using a suitable buffer (e.g., RIPA) with protease and phosphatase inhibitors, and collect the supernatant after centrifugation.[9]

  • Compound Incubation: Aliquot the cell lysate. Treat with various concentrations of the this compound derivative or vehicle (DMSO) and incubate at room temperature for a specified time.

  • Thermal Challenge: Heat the lysate aliquots to a range of temperatures (for melt curve) or a single temperature (for ITDRF) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[6]

  • Separation of Soluble Fraction: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein using Western blotting or ELISA.[7]

  • Data Analysis: For melt curves, plot the percentage of soluble protein against temperature to determine the melting temperature (Tm). For ITDRF, plot the percentage of soluble protein against the compound concentration to determine the EC50 of target engagement.

CETSA Workflow Diagram

G A Cell Lysis & Lysate Collection B Incubate Lysate with Compound A->B C Heat Challenge (Temperature Gradient) B->C D Centrifuge to Pellet Aggregates C->D E Collect Supernatant (Soluble Proteins) D->E F Quantify Target Protein (Western Blot / ELISA) E->F G Plot Data to Determine Thermal Shift F->G

Caption: General workflow for a lysate-based Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Modulation: What are the Downstream Consequences?

Once target engagement is confirmed, the next step is to determine how this interaction affects intracellular signaling pathways.[4] Western blotting is a cornerstone technique for this purpose, allowing for the semi-quantitative analysis of changes in protein expression and phosphorylation status, which are key indicators of pathway activation or inhibition.[10][11]

Illustrative Data: Western Blot Densitometry

Table 3: Effect of Derivative B on the PI3K/Akt Signaling Pathway Data represents the fold change in the phospho-protein/total protein ratio relative to the vehicle control, normalized to a loading control (e.g., GAPDH).

Target ProteinVehicle (DMSO)Derivative B (1 µM)Derivative B (10 µM)
p-Akt (Ser473) / Total Akt1.00.450.15
p-mTOR (Ser2448) / Total mTOR1.00.520.21
p-S6K (Thr389) / Total S6K1.00.610.28
Experimental Protocol: Western Blotting for Signaling Proteins
  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of the this compound derivative for the desired time.[12]

  • Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse them in 1X SDS sample buffer. Scrape the cells, transfer to a microcentrifuge tube, and sonicate to shear DNA.[12]

  • Protein Quantification & Sample Prep: Determine protein concentration using a suitable method (e.g., BCA assay). Normalize all samples to the same concentration. Boil samples at 95-100°C for 5 minutes with Laemmli sample buffer.[9]

  • Gel Electrophoresis: Load 20-30 µg of denatured protein per lane onto an SDS-PAGE gel and run to separate proteins by size.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

  • Blocking and Antibody Incubation: Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt) overnight at 4°C.[12][13]

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.[9]

  • Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify band intensity using densitometry software.

Signaling Pathway Diagram

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Downstream Cell Growth, Survival mTORC1->Downstream

Caption: A simplified representation of the PI3K/Akt signaling pathway.

Transcriptional Regulation: Does the Compound Alter Gene Expression?

Many signaling pathways culminate in the activation or repression of transcription factors, thereby altering gene expression.[14] Luciferase reporter assays are a highly sensitive and quantitative method for measuring the activity of a specific transcription factor.[15][16] These assays use a plasmid where the luciferase reporter gene is under the control of a promoter containing binding sites for the transcription factor of interest.[14]

Illustrative Data: Dual-Luciferase Reporter Assay

Table 4: Effect of Derivative C on NF-κB Transcriptional Activity Data represents Firefly luciferase activity normalized to Renilla luciferase activity, expressed as fold change relative to the stimulated (TNF-α) vehicle control.

ConditionNormalized Luciferase Activity (Fold Change)
Unstimulated Vehicle0.1
Stimulated (TNF-α) + Vehicle1.0
Stimulated (TNF-α) + Derivative C (1 µM)0.65
Stimulated (TNF-α) + Derivative C (10 µM)0.25
Experimental Protocol: Dual-Luciferase Reporter Assay
  • Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with two plasmids: one containing the Firefly luciferase gene driven by the promoter of interest (e.g., NF-κB response elements) and a second plasmid with a constitutively expressed Renilla luciferase gene (to control for transfection efficiency).[17]

  • Compound Treatment: After 24 hours, treat the cells with the this compound derivative and/or a known stimulus (e.g., TNF-α for NF-κB activation).[14]

  • Incubation: Incubate for a period sufficient to allow for changes in gene expression (typically 6-24 hours).[18]

  • Cell Lysis: Remove the medium and add Passive Lysis Buffer to each well. Incubate for 15-20 minutes at room temperature with gentle shaking.[17]

  • Luminescence Reading:

    • Transfer the cell lysate to an opaque 96-well plate.

    • Use a luminometer to first inject the Firefly luciferase substrate and measure the luminescence.

    • Subsequently, inject a stop reagent and the Renilla luciferase substrate (e.g., coelenterazine) and measure the second signal.[19]

  • Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well to normalize for transfection efficiency and cell number. Compare the ratios across different treatment conditions.

Luciferase Assay Principle Diagram

G cluster_0 In the Nucleus cluster_1 In the Cytoplasm TF Active Transcription Factor RE Response Element TF->RE Binds to LucGene Luciferase Gene Luciferase Luciferase Protein LucGene->Luciferase Transcription & Translation Light Light (Luminescence) Luciferase->Light Catalyzes Substrate Luciferin (Substrate) Substrate->Luciferase

Caption: Principle of a transcription factor luciferase reporter assay.

Conclusion

Validating the mechanism of action for a novel compound series like this compound derivatives requires a multi-faceted approach using a suite of complementary cell-based assays. This guide outlines three critical experimental stages: confirming target engagement with CETSA, dissecting downstream effects with Western blotting, and quantifying transcriptional outcomes with luciferase reporter assays. By systematically applying these methods, researchers can build a robust and compelling data package that clearly defines the molecular mechanism of their compounds, paving the way for successful preclinical and clinical development.

References

Comparative Cross-Reactivity Profiling of Novel Phenylacetonitrile-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Discovery

Senior Application Scientist Note: This guide provides a comparative framework for assessing the cross-reactivity of novel kinase inhibitors. Due to the limited public data on 2-(Difluoromethoxy)phenylacetonitrile as a primary kinase inhibitor scaffold, this document uses a representative, hypothetical compound, DFP-K1 , to illustrate the essential evaluation process. DFP-K1 is posited as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-established therapeutic target. Its profile is compared against Gefitinib, a first-generation EGFR inhibitor. The experimental data presented herein is illustrative, designed to model the outputs of the described protocols.

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome consists of over 500 protein kinases, enzymes that regulate a vast array of cellular processes.[1] Their pathological dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] Small molecule kinase inhibitors have revolutionized treatment in these areas, but their clinical success is often dictated by a delicate balance between on-target potency and off-target effects.[2]

Undesired interactions with unintended kinases can lead to toxicity or confound the interpretation of a compound's mechanism of action.[3][4] In some cases, these off-target interactions are the true drivers of a compound's efficacy, a critical fact to uncover early in development.[3] Therefore, rigorous, early-stage cross-reactivity profiling is not merely a regulatory hurdle but a foundational component of a successful drug discovery campaign. It allows for the selection of candidates with the most promising therapeutic window and informs the design of future, more selective chemical entities.

This guide details a multi-pronged approach to characterizing the selectivity of DFP-K1 , a novel hypothetical inhibitor derived from a this compound scaffold, against the established EGFR inhibitor, Gefitinib. We will explore its biochemical profile through broad kinome screening and delve into its target engagement within a cellular context.

Comparative Kinase Inhibition Profiles: DFP-K1 vs. Gefitinib

The initial characterization of a kinase inhibitor involves determining its potency against the primary target and its selectivity across the broader kinome. This is typically achieved through large-scale screening panels.[2][5]

On-Target Potency

The half-maximal inhibitory concentration (IC50) against the primary target is a key metric of a compound's potency. The following table presents illustrative IC50 values for DFP-K1 and Gefitinib against wild-type EGFR kinase, determined using a biochemical assay such as ADP-Glo™. A lower IC50 value indicates higher potency.

CompoundTarget KinaseBiochemical IC50 (nM)
DFP-K1 (Hypothetical) EGFR15
Gefitinib EGFR25
Off-Target Selectivity: A Kinome-Wide View

To assess selectivity, inhibitors are screened against a large panel of kinases, often at a fixed concentration (e.g., 1 µM). The results identify potential off-target interactions that warrant further investigation. The table below presents hypothetical data from a kinome scan, highlighting kinases inhibited by more than 75% at a 1 µM concentration.

Kinase FamilyOff-Target KinaseDFP-K1 (% Inhibition @ 1µM)Gefitinib (% Inhibition @ 1µM)
Tyrosine Kinase SRC85%55%
Tyrosine Kinase ABL182%40%
Tyrosine Kinase LCK78%35%
Serine/Threonine Kinase p38α (MAPK14)45%20%
Serine/Threonine Kinase CDK230%15%

This illustrative data suggests that while DFP-K1 is a potent EGFR inhibitor, it may have significant cross-reactivity with members of the SRC and ABL kinase families. This profile is distinct from Gefitinib and necessitates further validation to understand the potential physiological consequences.

Validating Target Engagement in a Cellular Environment

Biochemical assays are invaluable for initial screening, but they do not fully recapitulate the complex environment inside a living cell.[6] Factors such as cell permeability, intracellular ATP concentrations, and interactions with other proteins can significantly alter a compound's effective potency and target engagement.[7] Therefore, it is crucial to validate biochemical findings in a cellular context.

The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays are powerful methods for confirming that a compound binds to its intended target in live cells.[6][8][9][10] CETSA leverages the principle that a protein's thermal stability increases upon ligand binding, while NanoBRET™ uses bioluminescence resonance energy transfer to measure compound binding to a target protein.[8][11]

The following workflow diagram illustrates the general process for validating target engagement.

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation b_assay Biochemical Kinase Assay (e.g., ADP-Glo™) b_result Determine IC50 (Potency) b_assay->b_result c_assay Cellular Target Engagement (e.g., NanoBRET™, CETSA) b_result->c_assay Validate Potent Compounds k_scan Kinome-Wide Screen (e.g., KINOMEscan®) k_result Identify Off-Targets (Selectivity) k_scan->k_result k_result->c_assay Investigate Key Off-Targets c_result Confirm On-Target Binding in Live Cells c_assay->c_result pheno_assay Phenotypic Assay (e.g., Cell Viability) c_result->pheno_assay Confirm Target is Hit at Active Concentrations pheno_result Correlate Target Engagement with Cellular Effect pheno_assay->pheno_result

Caption: Workflow for inhibitor characterization.

Experimental Protocols

To ensure scientific rigor, the protocols used for inhibitor profiling must be robust and reproducible. Below are detailed, step-by-step methodologies for key assays.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[8][12]

Principle: The ADP-Glo™ assay is a two-step process. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to kinase activity.[8][12]

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., DFP-K1) in DMSO. A typical starting concentration is 100 µM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a solution containing the kinase (e.g., recombinant human EGFR) and the substrate (e.g., a generic tyrosine kinase peptide) in kinase reaction buffer.

    • Add 0.5 µL of the diluted test inhibitor or DMSO (for control wells) to the appropriate wells.

    • Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • First Step (ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate at room temperature for 40 minutes.

  • Second Step (ADP to ATP Conversion & Detection): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase/luciferin mixture.

  • Final Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

G start Start: Prepare Reagents step1 Dispense Kinase/Substrate Mix (2.5 µL) start->step1 step2 Add Inhibitor or DMSO (0.5 µL) step1->step2 step3 Add ATP to Initiate Reaction (2 µL) step2->step3 step4 Incubate @ RT for 60 min step3->step4 step5 Add ADP-Glo™ Reagent (5 µL) step4->step5 step6 Incubate @ RT for 40 min step5->step6 step7 Add Kinase Detection Reagent (10 µL) step6->step7 step8 Incubate @ RT for 30-60 min step7->step8 end Read Luminescence step8->end

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol 2: Cellular Target Engagement (NanoBRET™ TE Intracellular Kinase Assay)

This protocol measures the binding of an inhibitor to its target kinase inside living cells.[9][11]

Principle: The assay uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor). A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[9][13]

Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., EGFR-NanoLuc®).

    • After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM® medium.

  • Assay Plating:

    • Dispense the cell suspension into a white, 96-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test inhibitor (e.g., DFP-K1).

    • Add the diluted inhibitor to the wells.

    • Immediately add the NanoBRET™ tracer at a pre-determined optimal concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.

  • Detection Reagent Addition:

    • Prepare the NanoBRET™ Nano-Glo® Substrate by mixing it with the provided buffer.

    • Add the substrate solution to all wells.

  • Data Acquisition: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 618nm) simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal for each well.

    • Normalize the data to vehicle (DMSO) controls.

    • Plot the normalized BRET ratio against the logarithm of inhibitor concentration and fit the data to determine the cellular IC50 value, which reflects the compound's target engagement potency.

Discussion and Conclusion: Interpreting the Cross-Reactivity Profile

The comprehensive profiling of a kinase inhibitor is an iterative process that builds a deep understanding of its biological activity. The hypothetical data for DFP-K1 showcases a compound with superior on-target potency against EGFR compared to Gefitinib in a biochemical assay. However, the kinome scan reveals a potential liability: significant inhibition of SRC family and ABL kinases.

This cross-reactivity could have dual implications. On one hand, it may lead to off-target toxicities not observed with more selective compounds like Gefitinib. On the other hand, for certain cancer types where SRC or ABL signaling is also a driver of proliferation, this polypharmacology could be therapeutically advantageous.[14] The critical next step, therefore, is to use cellular assays to determine if this off-target activity occurs at clinically relevant concentrations and to correlate it with specific cellular phenotypes.

By employing a systematic approach that combines broad biochemical screening with targeted cellular validation, researchers can build a robust data package for their inhibitor candidates. This allows for an informed, data-driven progression of the most promising molecules, ultimately increasing the likelihood of clinical success. The methodologies and frameworks presented in this guide provide a solid foundation for these critical investigations.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(Difluoromethoxy)phenylacetonitrile (CAS No. 41429-22-5). As a valued professional in research and development, your safety, and the integrity of our shared environment, are paramount. This document moves beyond mere instruction to explain the critical reasoning behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.

Understanding the Compound: Hazard Identification & Risk Assessment

This compound is a fluorinated aromatic nitrile, a class of compounds requiring careful handling due to its toxicological profile. Before any disposal procedure is initiated, a thorough understanding of its intrinsic hazards is essential. The primary risks are associated with its toxicity and irritant properties.[1]

A Safety Data Sheet (SDS) is the foundational document for this assessment.[1] The information provided by suppliers, such as Thermo Fisher Scientific, classifies this compound under UN number UN3276, designating it as a toxic liquid nitrile.[1]

Table 1: Chemical Identification & Physical Properties

Property Value Source
Chemical Name This compound [1][2][3]
CAS Number 41429-22-5 [1][3]
Molecular Formula C₉H₇F₂NO [2]
Molecular Weight 183.16 g/mol [4]

| Appearance | Liquid (at standard conditions) |[1] |

Table 2: GHS Hazard Summary for this compound

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Harmful Harmful if swallowed.[1]
Acute Toxicity, Dermal Harmful Harmful in contact with skin.[1]
Acute Toxicity, Inhalation Harmful Harmful if inhaled.[1]
Skin Corrosion/Irritation Irritant Causes skin irritation.[1]
Serious Eye Damage/Irritation Irritant Causes serious eye irritation.[1]

| Specific Target Organ Toxicity | Irritant | May cause respiratory irritation.[1] |

The presence of the nitrile group (-CN) warrants utmost caution, as related compounds can release highly toxic hydrogen cyanide gas under acidic or high-temperature conditions.[5] Furthermore, the difluoromethoxy group places this compound in the broader category of fluorinated organic substances. The carbon-fluorine bond is exceptionally strong, requiring significant energy for complete destruction and potentially forming hazardous decomposition products like hydrogen fluoride if not incinerated properly.[6][7]

Regulatory Framework: Ensuring Compliance

The disposal of hazardous chemicals in a laboratory setting is strictly regulated. In the United States, two primary federal standards provide the legal framework:

  • OSHA 29 CFR 1910.1450 - "Occupational Exposure to Hazardous Chemicals in Laboratories" : Often called the OSHA Laboratory Standard, this requires employers to develop a Chemical Hygiene Plan (CHP).[8][9] This plan must include procedures for safe handling, storage, and disposal of hazardous chemicals.[9][10]

  • EPA 40 CFR Parts 260-273 - "Resource Conservation and Recovery Act (RCRA)" : RCRA governs the management of hazardous waste from "cradle to grave".[11] This means waste must be properly identified, stored, transported, and disposed of by licensed facilities.[12][13]

Your institution's Environmental Health & Safety (EHS) office is the primary resource for navigating these regulations and will have specific protocols that must be followed. This guide serves to supplement, not replace, those institutional mandates.

Pre-Disposal Protocol: Preparation and Personal Safety

Safe disposal begins long before the waste container is full. Adherence to proper engineering controls and Personal Protective Equipment (PPE) is non-negotiable.

Engineering Controls

All handling and preparation of this compound waste, including transferring the chemical to a waste container, must be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[14]

Required Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this chemical or its waste.

Table 3: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale & Source
Hand Protection Nitrile or other chemically resistant gloves. Double-gloving is recommended for transfers. Protects against dermal absorption, a key exposure route.[1][14] Consult glove manufacturer compatibility charts.
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is required if there is a splash hazard. Prevents contact with the chemical, which causes serious eye irritation.[1]
Skin & Body Protection Flame-resistant laboratory coat. Closed-toe shoes. Provides a barrier against accidental spills and skin contact.[14]

| Respiratory Protection | Not typically required if work is performed within a certified fume hood. If engineering controls are insufficient, a respirator program must be implemented. | Protects against inhalation of harmful vapors.[1][14] |

Step-by-Step Waste Disposal Procedure

This procedure applies to the collection and disposal of waste this compound generated at the laboratory scale.

Step 1: Waste Characterization & Segregation

  • Characterize: This waste must be classified as a Hazardous Waste: Toxic Organic Liquid (Nitrile) .

  • Segregate: Crucially, this waste stream must be kept separate. Do NOT mix with:

    • Strong acids or bases (potential for hazardous reactions or gas evolution).[15]

    • Oxidizing agents.[16]

    • Aqueous or non-halogenated waste streams, unless explicitly permitted by your EHS office.

    • Incompatible waste streams must be avoided to prevent dangerous reactions.[14]

Step 2: Select the Appropriate Waste Container

  • Use a clean, dry, chemically compatible container with a screw-top cap that can be tightly sealed. A high-density polyethylene (HDPE) or glass bottle is typically appropriate.

  • The container must be in good condition, with no cracks or leaks.

  • Never use food-grade containers (e.g., milk jugs) for chemical waste.[11]

Step 3: Label the Waste Container

  • Before adding any waste, affix a "Hazardous Waste" label from your institution's EHS department to the container.

  • Fill out the label completely:

    • Generator Name & Location: Your name, principal investigator, and lab room number.

    • Chemical Contents: List "this compound" and its approximate concentration. List any other chemical constituents and their percentages.

Step 4: Accumulate Waste Safely

  • Add waste to the container inside a chemical fume hood.

  • Keep the container closed at all times , except when actively adding waste.[11] This is a common and costly EPA violation and a significant safety risk.[11]

  • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the operator.

  • Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.

Step 5: Arrange for Final Disposal

  • Do not fill the container beyond 90% capacity to allow for expansion.

  • Once the container is full or you no longer need it, submit a chemical waste pickup request to your institution's EHS department.

  • EHS personnel will transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste disposal company.

  • Under no circumstances should this chemical be poured down the drain or disposed of in regular trash. [17] The final disposal will likely involve high-temperature incineration at a permitted facility capable of handling toxic and fluorinated organic compounds.[6][18]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical.

  • Alert Personnel: Notify all personnel in the immediate area.

  • Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab and contact EHS or campus safety immediately.

  • Isolate & Ventilate: Ensure the fume hood is operating. Restrict access to the spill area.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as listed in Table 3.

  • Contain & Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels.

  • Collect & Dispose: Carefully scoop the absorbed material into a designated hazardous waste container. Label it as "Spill Debris containing this compound."

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office, regardless of size.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_accumulate Waste Accumulation cluster_disposal Final Disposal start Chemical Use Generates Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Fume Hood ppe->hood container Select & Label Approved Waste Container hood->container add_waste Add Waste to Container container->add_waste close_container Keep Container Tightly Closed add_waste->close_container spill Spill Occurs add_waste->spill Potential Event store Store in Secondary Containment in Satellite Accumulation Area close_container->store check_full Container >90% Full? store->check_full check_full->add_waste No request_pickup Submit Waste Pickup Request to EHS check_full->request_pickup Yes end Licensed Vendor Disposal (High-Temp Incineration) request_pickup->end spill_cleanup Follow Emergency Spill Protocol spill->spill_cleanup Yes spill_cleanup->container Dispose of Spill Debris

Caption: Decision workflow for handling and disposal.

References

Personal protective equipment for handling 2-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(Difluoromethoxy)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for handling this compound (CAS No. 41429-22-5). Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risk.

Hazard Summary

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause serious eye irritation and skin irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required equipment.

PPE CategoryTypeSpecifications and Remarks
Eye and Face Protection Safety glasses with side-shields or a face shieldMust conform to EN166 (EU) or NIOSH (US) standards.[2]
Hand Protection Chemically resistant glovesFull Contact: Butyl rubber, minimum layer thickness: 0.3 mm, breakthrough time: > 480 min. Splash Contact: Nitrile rubber, minimum layer thickness: 0.4 mm, breakthrough time: > 30 min. Always consult the glove manufacturer's specific chemical resistance data.
Skin and Body Protection Laboratory coat or impervious clothingA disposable Tyvek-type suit and sleeves taped to gloves are also recommended to prevent any skin contact.
Respiratory Protection Air-purifying respirator (if required by risk assessment)A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended as a backup to engineering controls. If a respirator is the sole means of protection, a full-face supplied air respirator should be used.[2]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for handling this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3] Keep away from sources of ignition. The designated storage area should be accessible only to authorized personnel.

Preparation and Weighing
  • Engineering Controls: All handling, including weighing, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • PPE: Don all required PPE as detailed in the table above before handling the chemical.

  • Dispensing: Use appropriate tools (e.g., spatula, pipette) to dispense the required amount. Avoid generating dust or aerosols.

Experimental Use
  • Closed System: Whenever possible, use a closed system to prevent the release of vapors or mists.[4]

  • Ventilation: Ensure adequate local exhaust ventilation at the point of use.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[3]

Spill Management
  • Evacuation: In case of a spill, evacuate non-essential personnel from the area.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Absorb the spill with inert material (e.g., vermiculite, dry sand) and place it into a suitable, labeled disposal container.[3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Emergency Procedures: First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3]

  • Ingestion: DO NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Collect all waste containing this compound, including unused material, reaction residues, and contaminated labware (e.g., gloves, pipette tips, absorbent materials), in a dedicated and clearly labeled hazardous waste container.

  • The container must be compatible with the chemical and have a secure lid.

Waste Segregation
  • Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Keep liquid and solid waste in separate, appropriately labeled containers.

Storage of Waste
  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • This area should be away from incompatible materials and general laboratory traffic.

Final Disposal
  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • All disposal activities must comply with local, state, and federal regulations.

Workflow and Logic Diagrams

The following diagrams illustrate the key processes for handling and emergency response.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Weigh Chemical B->C D Conduct Experiment C->D E Collect Waste D->E F Decontaminate Area E->F G Doff PPE F->G

Caption: Standard workflow for handling this compound.

Emergency_Response cluster_actions Immediate Actions cluster_followup Follow-up Start Exposure Event A Move to Fresh Air (Inhalation) Start->A B Flush with Water (Skin/Eye) Start->B C Rinse Mouth (Ingestion) Start->C D Remove Contaminated Clothing A->D B->D E Seek Immediate Medical Attention C->E D->E F Report Incident to Supervisor E->F

Caption: Emergency response plan for exposure incidents.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.